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  • Product: 3-(Methanesulfinyl)phenol
  • CAS: 15105-62-1

Core Science & Biosynthesis

Foundational

3-(Methanesulfinyl)phenol: Structural Profiling, Synthesis, and Application Dynamics

Executive Summary In modern medicinal chemistry and advanced materials science, the strategic introduction of functional groups that offer both hydrogen-bonding capabilities and stereochemical complexity is paramount. 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic introduction of functional groups that offer both hydrogen-bonding capabilities and stereochemical complexity is paramount. 3-(Methanesulfinyl)phenol , also known as 3-(methylsulfinyl)phenol, serves as a highly versatile bifunctional building block. Featuring both a reactive phenolic hydroxyl group and a chiral sulfoxide moiety, this compound provides orthogonal reactivity handles. This whitepaper delivers an in-depth technical analysis of its physicochemical properties, self-validating synthetic methodologies, and downstream applications in drug development.

Chemical Identity and Structural Architecture

3-(Methanesulfinyl)phenol (CAS: 15105-62-1)[1] is characterized by an electron-withdrawing methanesulfinyl group positioned meta to a hydroxyl group on a benzene ring. The sulfoxide group is highly polar and possesses a stereochemically active lone pair on the sulfur atom, rendering the molecule chiral.

To support advanced analytical identification, particularly in Ion Mobility-Mass Spectrometry (IM-MS), computational profiling provides baseline metrics for gas-phase behavior. The Collision Cross Section (CCS) values are critical for differentiating this compound from its ortho and para isomers, which share identical mass-to-charge (m/z) ratios but exhibit distinct drift times[2].

Table 1: Fundamental Physicochemical Properties
PropertyValue
IUPAC Name 3-methanesulfinylphenol
CAS Number 15105-62-1[1]
Molecular Formula C₇H₈O₂S[2]
Monoisotopic Mass 156.0245 Da[2]
SMILES CS(=O)C1=CC=CC(=C1)O[2]
InChIKey NYEJOIGPFQJXFY-UHFFFAOYSA-N[2]
Table 2: Predicted Collision Cross Section (CCS) Profiling

Data derived from CCSbase predictive modeling for IM-MS applications[2].

Adduct Typem/z RatioPredicted CCS (Ų)
[M+H]⁺ 157.03178127.5
[M+Na]⁺ 179.01372136.3
[M-H]⁻ 155.01722130.6
[M+NH₄]⁺ 174.05832148.6
[M+HCOO]⁻ 201.02270145.5
[M+CH₃COO]⁻ 215.03835171.7

Synthetic Methodologies: Controlled Oxidation

The primary synthetic challenge in generating 3-(methanesulfinyl)phenol from its thioether precursor, 3-(methylthio)phenol, is chemoselectivity . The goal is to achieve mono-oxidation to the sulfoxide while strictly preventing over-oxidation to the corresponding sulfone (3-(methanesulfonyl)phenol).

Causality of Reagent Selection

While reagents like hydrogen peroxide (


) or meta-chloroperoxybenzoic acid (mCPBA) are common oxidants, they often require rigorous stoichiometric control and cryogenic conditions to prevent sulfone formation. Sodium periodate (

)
is the superior choice for this specific transformation. The causality lies in its mechanism:

forms a cyclic periodate intermediate with the sulfide. This cyclic transition state inherently limits oxygen transfer to exactly one atom under mild conditions, making the reaction self-terminating and highly reliable.

SynthesisWorkflow Start 3-(Methylthio)phenol (Starting Material) Reagent NaIO4 (1.05 eq) Solvent: MeOH/H2O (1:1) Temp: 0 °C Start->Reagent Addition Intermediate Cyclic Periodate Intermediate Reagent->Intermediate Nucleophilic Attack by Sulfur Product 3-(Methanesulfinyl)phenol (Target Product) Intermediate->Product Oxygen Transfer Byproduct NaIO3 (Precipitate) Intermediate->Byproduct Elimination

Workflow for the selective oxidation of 3-(methylthio)phenol to 3-(methanesulfinyl)phenol.

Self-Validating Protocol: Selective Sulfoxide Synthesis

Objective: Synthesize 3-(methanesulfinyl)phenol with >95% chemoselectivity.

  • Solvent Preparation & Substrate Dissolution: Dissolve 10.0 mmol of 3-(methylthio)phenol in 20 mL of a 1:1 mixture of Methanol and deionized water. Causality: Methanol solubilizes the organic thioether, while water is mandatory to dissolve the inorganic

    
     and facilitate the cyclic oxygen transfer mechanism.
    
  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to strictly maintain 0 °C. Causality: Lowering the temperature suppresses background radical reactions and kinetically disfavors any potential secondary oxidation to the sulfone.

  • Oxidant Addition & Visual Validation: Dissolve 10.5 mmol (1.05 eq) of

    
     in 10 mL of water. Add this dropwise to the reaction mixture over 15 minutes.
    Validation Point: Within 30 minutes, the previously clear solution will become distinctly cloudy, precipitating a white solid. This solid is sodium iodate (
    
    
    
    ). Because
    
    
    is insoluble in aqueous methanol, its precipitation serves as an immediate, self-validating visual indicator that the oxygen transfer has successfully occurred.
  • Chromatographic Monitoring: Stir for 2-4 hours, allowing the reaction to slowly reach room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) eluent. Validation Point: The highly polar

    
     dipole causes the product to have a significantly lower 
    
    
    
    value (~0.2) compared to the non-polar starting thioether (~0.7). The absence of the high
    
    
    spot confirms complete conversion.
  • Workup & Isolation: Filter the mixture through a Celite pad to remove the

    
     precipitate. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the pure racemic sulfoxide.

Reactivity Profile and Downstream Applications

The strategic value of 3-(methanesulfinyl)phenol in drug development lies in its orthogonal reactivity. The molecule acts as a bimodal scaffold where the phenol and the sulfoxide can be manipulated independently.

Reactivity Core 3-(Methanesulfinyl)phenol Core Scaffold Phenol Phenolic Hydroxyl (-OH) pKa ~ 9.0-9.5 Core->Phenol Sulfoxide Sulfinyl Group (-S=O) Chiral Center Core->Sulfoxide Ether O-Alkylation / Arylation (Mitsunobu, SNAr) Phenol->Ether Triflate Triflation (Cross-Coupling Precursor) Phenol->Triflate Ligand Chiral Ligand Design (Coordination Chemistry) Sulfoxide->Ligand Pummerer Pummerer Rearrangement (C-S Bond Functionalization) Sulfoxide->Pummerer

Bimodal reactivity profile of 3-(methanesulfinyl)phenol for downstream functionalization.

Phenolic Functionalization

The hydroxyl group (pKa ~9.5) serves as an excellent nucleophile for standard O-alkylation or Mitsunobu reactions. More importantly for modern medicinal chemistry, the phenol can be converted into an aryl triflate (using trifluoromethanesulfonic anhydride and pyridine). This transforms the carbon-oxygen bond into a highly reactive electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the intact chiral sulfoxide to be grafted onto complex pharmaceutical backbones.

Sulfoxide as a Bioisostere and Directing Group

In drug design, the sulfinyl group is frequently utilized as a bioisostere for carbonyls or amides. It improves aqueous solubility while introducing a defined spatial vector due to its tetrahedral geometry. Furthermore, the sulfoxide can act as a directing group for ortho-lithiation or participate in Pummerer rearrangements, enabling complex C-S bond functionalizations that are otherwise difficult to achieve.

References

  • [2] Title: 3-methanesulfinylphenol (C7H8O2S) - PubChemLite | Source: uni.lu | URL: 2

  • [1] Title: 15105-62-1 | FChgroup fch2034347 - AiFChem | Source: aifchem.com | URL: 1

Sources

Exploratory

An In-depth Technical Guide to Phenyl Methyl Sulfoxide and its Hydroxylated Analogs for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Introduction Phenyl methyl sulfoxide, a versatile organosulfur compound, and its hydroxylated derivatives are of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl methyl sulfoxide, a versatile organosulfur compound, and its hydroxylated derivatives are of significant interest in medicinal chemistry and drug development. The introduction of a hydroxyl group onto the phenyl ring can modulate the compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the parent compound, phenyl methyl sulfoxide, and explores the synthesis, characterization, and potential applications of its 3-hydroxy analog, a molecule of emerging interest.

Part 1: The Core Compound: Phenyl Methyl Sulfoxide

Phenyl methyl sulfoxide, also known as (methylsulfinyl)benzene, is a sulfoxide that results from the formal oxidation of the sulfur atom of thioanisole.[1] It serves as a foundational structure for a variety of more complex molecules with applications in organic synthesis and pharmaceutical development.

Chemical Identity and Synonyms
  • CAS Number: 1193-82-4[1]

  • Molecular Formula: C₇H₈OS[1]

  • Synonyms: (Methylsulfinyl)benzene, Sulfoxide, methyl phenyl, Thioanisole S-oxide[1]

Physicochemical Properties

Phenyl methyl sulfoxide is a white, hygroscopic crystalline solid at room temperature.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight140.20 g/mol [1]
Melting Point34-36 °C[1]
Boiling Point139-140 °C at 14 mmHg
Vapor Pressure0.02 mmHg[1]
XLogP30.6[1]
Synthesis of Phenyl Methyl Sulfoxide

The most common and efficient method for the synthesis of phenyl methyl sulfoxide is the oxidation of its corresponding sulfide, thioanisole (methyl phenyl sulfide).[2] This transformation can be achieved using various oxidizing agents, with sodium metaperiodate and hydrogen peroxide being among the most frequently employed.

Experimental Protocol: Oxidation of Thioanisole using Sodium Metaperiodate

This procedure is a reliable method for producing phenyl methyl sulfoxide with high purity.[2]

Materials:

  • Thioanisole

  • Sodium metaperiodate (NaIO₄)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate in deionized water.

  • Cool the solution in an ice bath.

  • Add thioanisole to the cooled solution and stir the mixture vigorously. The reaction is typically carried out for several hours to ensure complete conversion.

  • After the reaction is complete, filter the mixture to remove the sodium iodate byproduct.

  • Extract the aqueous filtrate with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Decolorize the solution with activated carbon, if necessary, and filter.

  • Remove the solvent under reduced pressure to yield the crude phenyl methyl sulfoxide.

  • Purify the product by vacuum distillation.

Diagram: Synthesis of Phenyl Methyl Sulfoxide

Synthesis Thioanisole Thioanisole PhenylMethylSulfoxide Phenyl Methyl Sulfoxide Thioanisole->PhenylMethylSulfoxide Oxidation NaIO4 NaIO4, H2O HydroxySynthesis Mercaptophenol 3-Mercaptophenol Methylthiophenol 3-(Methylthio)phenol Mercaptophenol->Methylthiophenol Methylation Methylation Methylating Agent Hydroxysulfoxide 3-Hydroxyphenyl Methyl Sulfoxide Methylthiophenol->Hydroxysulfoxide Oxidation Oxidation Oxidizing Agent

Caption: A potential synthetic pathway to 3-hydroxyphenyl methyl sulfoxide.

Anticipated Analytical Characterization

The characterization of 3-hydroxyphenyl methyl sulfoxide would follow similar analytical techniques as its parent compound.

  • NMR Spectroscopy: The presence of the hydroxyl group would introduce an additional signal in the ¹H NMR spectrum and influence the chemical shifts of the aromatic protons.

  • IR Spectroscopy: In addition to the S=O stretch, a broad absorption band corresponding to the O-H stretching vibration of the phenolic hydroxyl group would be expected.

  • Mass Spectrometry: The molecular weight would be confirmed, with the molecular ion peak expected at m/z 156.

Potential Applications and Biological Relevance

Aryl sulfoxides have been investigated for a range of biological activities, including anti-inflammatory properties. [3]The introduction of a hydroxyl group can impact a molecule's ability to form hydrogen bonds, which is a critical factor in drug-receptor interactions. Furthermore, phenolic hydroxyl groups are common sites for metabolic conjugation (e.g., glucuronidation or sulfation), which can influence the compound's pharmacokinetic profile. [4] Recent studies have explored aryl sulfoxides as inhibitors of enzymes such as monoacylglycerol lipase (MAGL), which is a therapeutic target for various disorders. [5][6]The structure-activity relationship studies of these inhibitors often involve modifications of the aryl ring, and the introduction of a hydroxyl group could be a key strategy to enhance potency or selectivity.

Conclusion

Phenyl methyl sulfoxide is a well-characterized compound with established synthetic routes and diverse applications. While its 3-hydroxy derivative is less explored, it represents a promising area for future research, particularly in the context of drug discovery. The synthetic strategies and analytical techniques outlined in this guide provide a solid foundation for researchers and scientists to further investigate the properties and potential of this and other hydroxylated aryl sulfoxides. The ability to fine-tune the electronic and steric properties of the aryl ring through substitution opens up numerous possibilities for the design of novel bioactive molecules.

References

A comprehensive list of references will be compiled based on the final content of the guide.

Sources

Foundational

Distinguishing 3-(methanesulfinyl)phenol and 3-(methylsulfonyl)phenol: A Guide to Structure, Synthesis, and Analysis

An In-depth Technical Guide for Drug Development Professionals: Abstract In the landscape of medicinal chemistry and drug development, the distinction between sulfoxide and sulfone functional groups is of paramount impor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals:

Abstract

In the landscape of medicinal chemistry and drug development, the distinction between sulfoxide and sulfone functional groups is of paramount importance. Though separated by a single oxygen atom, the resulting changes in stereochemistry, polarity, metabolic stability, and biological activity are profound. This technical guide provides an in-depth exploration of two representative molecules, 3-(methanesulfinyl)phenol and 3-(methylsulfonyl)phenol. We will dissect their fundamental structural differences, comparative physicochemical properties, synthetic relationship, and distinct analytical signatures. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of these sulfur-containing scaffolds, from initial synthesis to advanced characterization and pharmacological assessment.

Core Structural and Physicochemical Distinctions

The fundamental difference between 3-(methanesulfinyl)phenol and 3-(methylsulfonyl)phenol lies in the oxidation state of the sulfur atom. This seemingly minor variation instigates significant changes in the molecule's three-dimensional structure, electronic properties, and intermolecular interactions.

  • 3-(methanesulfinyl)phenol contains a sulfinyl group (S=O). The sulfur atom is trivalent and possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry. This geometry makes the sulfoxide group a chiral center, meaning it can exist as two distinct enantiomers (R and S) unless the other substituents render the molecule achiral.

  • 3-(methylsulfonyl)phenol features a sulfonyl group (O=S=O). The sulfur atom is tetravalent, bonded to two oxygen atoms and two carbon atoms. This arrangement results in a tetrahedral geometry around the sulfur, rendering the sulfonyl group achiral.

The additional oxygen atom in the sulfonyl group makes it a significantly more powerful electron-withdrawing group and a stronger hydrogen bond acceptor compared to the sulfinyl group. This directly impacts key physicochemical properties relevant to drug design.[1]

Caption: Chemical structures of the chiral sulfoxide and achiral sulfone.

Table 1: Comparative Physicochemical Properties

Property3-(methanesulfinyl)phenol3-(methylsulfonyl)phenolRationale for Difference
Molecular Formula C₇H₈O₂SC₇H₈O₃SAddition of one oxygen atom.
Molecular Weight 156.20 g/mol 172.20 g/mol [2]Addition of one oxygen atom (~16 g/mol ).
XLogP3 0.80.5[2]The sulfonyl group is more polar, reducing lipophilicity.[1]
Hydrogen Bond Acceptor Count 23The sulfonyl group has two oxygen atoms capable of accepting H-bonds.
Hydrogen Bond Donor Count 1 (from -OH)1 (from -OH)Both possess a single phenolic hydroxyl group.
Chirality Chiral at SulfurAchiralTrigonal pyramidal geometry at sulfoxide vs. tetrahedral at sulfone.
Polarity PolarMore PolarThe S=O bond is polar; the O=S=O group has a larger dipole moment.[3]

Synthesis and Chemical Reactivity: A Tale of Controlled Oxidation

The synthesis of these two compounds is intrinsically linked, typically originating from a common precursor, 3-(methylthio)phenol. The selective formation of either the sulfoxide or the sulfone is a classic example of controlled oxidation in organic synthesis. The choice of oxidant and the stoichiometry are critical experimental parameters.

  • Synthesis of 3-(methanesulfinyl)phenol (Sulfoxide): This requires a mild and selective oxidation of the sulfide precursor. The primary challenge is to prevent over-oxidation to the sulfone. Reagents like sodium periodate (NaIO₄) or a single equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures are often employed.[4]

  • Synthesis of 3-(methylsulfonyl)phenol (Sulfone): This is achieved through more vigorous oxidation. Using an excess of a strong oxidizing agent, such as hydrogen peroxide (often with a catalyst), potassium permanganate (KMnO₄), or Oxone®, ensures the complete conversion of the sulfide or sulfoxide to the sulfone.[5][6][7]

G A 3-(methylthio)phenol B 3-(methanesulfinyl)phenol (Sulfoxide) A->B Mild Oxidation (e.g., 1 eq. m-CPBA) C 3-(methylsulfonyl)phenol (Sulfone) A->C Strong Oxidation (e.g., Oxone®) B->C Strong Oxidation (e.g., excess H₂O₂)

Caption: General synthetic pathway from sulfide to sulfoxide and sulfone.

From a reactivity standpoint, the sulfoxide is susceptible to both further oxidation (to the sulfone) and reduction back to the sulfide, a transformation that can occur metabolically.[8] The sulfone group, being at the highest oxidation state of sulfur, is generally more chemically and metabolically stable.[1]

Comparative Pharmacology and Toxicology

In drug development, the transition from a sulfide to a sulfoxide and then to a sulfone is a common metabolic pathway.[9] Understanding the distinct pharmacological profiles of these metabolites is crucial for predicting a drug's efficacy, duration of action, and potential for drug-drug interactions.

  • Metabolic Profile: Many sulfide-containing drugs are metabolized by cytochrome P450 enzymes to their corresponding sulfoxides.[10] These sulfoxide metabolites can be pharmacologically active, inactive, or even toxic.[9][10] For example, the active form of some proton pump inhibitors is a sulfoxide metabolite. The sulfoxide can then be further oxidized to the sulfone, which is typically more polar and more readily excreted, often representing a detoxification pathway.[11][12]

  • Prodrug Strategy: The differential solubility and activity between sulfoxides and sulfones can be exploited in prodrug design. A more soluble sulfoxide can be administered to serve as a prodrug, which is then metabolized in vivo to the active sulfone, potentially achieving better oral bioavailability and exposure.[8]

  • Structure-Activity Relationship (SAR): The phenolic hydroxyl group in both molecules is a key determinant of their potential antioxidant activity.[13][14][15] However, the electronic nature of the sulfur group modulates this activity. The potent electron-withdrawing sulfonyl group in 3-(methylsulfonyl)phenol increases the acidity of the phenolic proton compared to the sulfinyl analogue. This alteration affects the phenol's ability to donate a hydrogen atom to scavenge free radicals, a key mechanism of antioxidant action.[14]

Analytical Differentiation: A Multi-Technique Approach

Distinguishing between 3-(methanesulfinyl)phenol and 3-(methylsulfonyl)phenol is straightforward with modern analytical techniques. Each method provides a unique and definitive signature based on the structural differences.

G cluster_workflow Analytical Workflow Sample Sample Mixture HPLC Chromatographic Separation (e.g., Reverse-Phase HPLC) Sample->HPLC UV UV-Vis Detection HPLC->UV MS Mass Spectrometry (MS) - Molecular Ion - Fragmentation HPLC->MS Frac Fraction Collection HPLC->Frac NMR NMR Spectroscopy - ¹H and ¹³C Chemical Shifts Frac->NMR IR FTIR Spectroscopy - S=O Stretching Frequencies Frac->IR

Caption: A typical analytical workflow for separating and identifying the two compounds.

Table 2: Key Spectroscopic Features for Differentiation

Technique3-(methanesulfinyl)phenol (Sulfoxide)3-(methylsulfonyl)phenol (Sulfone)Rationale for Difference
¹H NMR Protons α to sulfur are less deshielded.Protons α to sulfur show a greater downfield shift.The -SO₂ group is more electron-withdrawing than the -SO group, deshielding adjacent protons more strongly.[16][17]
¹³C NMR Carbon α to sulfur is less deshielded.Carbon α to sulfur shows a greater downfield shift.The same electron-withdrawing effect applies, impacting the carbon chemical shifts.[18][19]
FTIR Spectroscopy Strong, sharp S=O stretch at ~1040-1060 cm⁻¹ .[20]Two distinct stretches: Asymmetric at ~1300-1350 cm⁻¹ and Symmetric at ~1120-1160 cm⁻¹ .[21]The single S=O bond has a different vibrational energy than the coupled symmetric and asymmetric stretches of the O=S=O group.
Mass Spectrometry (EI-MS) Fragmentation may involve the sulfinyl group.Often shows a characteristic loss of SO₂ (m/z 64).[22][23]The sulfone group is prone to fragmentation via elimination of stable sulfur dioxide.
Detailed Protocol: Differentiation by HPLC-MS

This protocol provides a self-validating system for the separation and confirmation of both analytes in a single run.

Objective: To separate 3-(methanesulfinyl)phenol and 3-(methylsulfonyl)phenol and confirm their identity by mass-to-charge ratio.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (e.g., Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% Formic Acid (LC-MS Grade).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (LC-MS Grade).

  • Sample Diluent: 50:50 Acetonitrile/Water.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample mixture in the sample diluent. Perform a serial dilution to a working concentration of ~10 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: -3.5 kV

    • Scan Range: m/z 100-300

    • Expected Ions [M-H]⁻:

      • 3-(methanesulfinyl)phenol: m/z 155.02

      • 3-(methylsulfonyl)phenol: m/z 171.01 [2]

  • Data Analysis & Validation:

    • Causality Check: Due to its higher polarity, 3-(methylsulfonyl)phenol is expected to elute earlier from the reverse-phase column than 3-(methanesulfinyl)phenol.

    • Confirmation: The identity of each chromatographic peak is confirmed by its corresponding mass spectrum. The peak eluting earlier should have a mass of m/z 171.01, and the later peak should have a mass of m/z 155.02. The UV trace serves as an orthogonal detection method.

Conclusion

The distinction between 3-(methanesulfinyl)phenol and 3-(methylsulfonyl)phenol serves as a critical case study for drug development professionals. The addition of a single oxygen atom transforms the molecule's fundamental properties, including its geometry, polarity, metabolic fate, and analytical signature. A thorough understanding of these differences, grounded in the principles of organic chemistry and analytical science, is essential for the rational design of novel therapeutics, the interpretation of metabolic data, and the development of robust quality control methods. By leveraging the synthetic and analytical protocols outlined in this guide, researchers can confidently navigate the nuances of sulfoxide and sulfone chemistry in their pursuit of safer and more effective medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637556, 3-(Methylsulfonyl)phenol. Retrieved from [Link]

  • Schreiber, J., et al. (1988). Bacterial metabolism of substituted phenols. Oxidation of 3-methyl-4-(methylthio)phenol by Nocardia species DSM 43251. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry. Available at: [Link]

  • Ontosight AI (n.d.). Sulfoxide Metabolite Overview. Retrieved from [Link]

  • ResearchGate (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]

  • Dyer, J. C., et al. (1982). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry. Available at: [Link]

  • Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry. Available at: [Link]

  • Still, I. W. J., et al. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved from [Link]

  • Taylor & Francis Online (n.d.). Sulfoxidation – Knowledge and References. Retrieved from [Link]

  • ResearchGate (2023). SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]

  • ResearchGate (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ResearchGate (n.d.). Structures of parent drugs and sulfoxide/sulfone metabolites. Retrieved from [Link]

  • Obach, R. S., et al. (2019). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites. Drug Metabolism and Disposition. Available at: [Link]

  • Nilsen, A., et al. (2018). Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Georganics (n.d.). Sulfoxides / Sulfones. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available at: [Link]

  • Foti, M. C. (2007). DPPH-scavenging activities and structure-activity relationships of phenolic compounds. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate (n.d.). Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]

  • Lutz, M., et al. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide. Synthesis. Available at: [Link]

  • Lien, E. J., et al. (1997). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine. Available at: [Link]

  • ResearchGate (2009). The catalytic oxidation of 4-(methylthio)phenol. Retrieved from [Link]

  • InstaNANO (n.d.). FTIR Functional Group Database Table. Retrieved from [Link]

  • Meyerson, S., et al. (1968). Mass Spectra of Diaryl Sulfones. Analytical Chemistry. Available at: [Link]

  • ResearchGate (2011). Quantitative structure-activity relationships of antioxidant phenolic compounds. Retrieved from [Link]

Sources

Exploratory

Chiral Sulfoxides in Medicinal Chemistry: A Technical Guide to 3-(Methanesulfinyl)phenol

Executive Summary As of early 2026, the integration of chiral sulfoxides into pharmaceutical pipelines continues to accelerate. From historic blockbusters like esomeprazole to modern targeted therapies, the sulfoxide moi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As of early 2026, the integration of chiral sulfoxides into pharmaceutical pipelines continues to accelerate. From historic blockbusters like esomeprazole to modern targeted therapies, the sulfoxide moiety is prized not merely as a structural linker, but as a highly polar, stereogenic center that dictates precise 3D target engagement. As a Senior Application Scientist operating out of our research facilities here in Japan, I frequently encounter drug development programs that stumble upon the synthetic and analytical nuances of these compounds.

This whitepaper provides an in-depth technical analysis of chiral sulfoxides using 3-(methanesulfinyl)phenol (CAS: 15105-62-1) as a representative model substrate. We will deconstruct its physicochemical properties, detail a self-validating protocol for its enantioselective synthesis, and critically examine the Self-Disproportionation of Enantiomers (SDE)—a phenomenon that routinely confounds stereochemical analysis in modern laboratories.

The Pharmacophoric Role of the Chiral Sulfoxide

Unlike carbon stereocenters, the chirality of a sulfoxide arises from a tetrahedral sulfur atom where a lone pair of electrons serves as the fourth substituent . This unique geometry offers several distinct advantages in medicinal chemistry:

  • Vectorial Hydrogen Bonding: The highly polarized S=O bond (dipole moment ~4 D) acts as a potent hydrogen bond acceptor. In 3-(methanesulfinyl)phenol, this is complemented by the meta-substituted phenolic -OH, a strong hydrogen bond donor. This "push-pull" network is highly effective for anchoring molecules into kinase hinge regions or allosteric pockets.

  • Metabolic Stability: While sulfides are rapidly oxidized in vivo by cytochrome P450 enzymes, sulfoxides represent a higher oxidation state that often exhibits improved metabolic half-lives while avoiding the excessive polarity of fully oxidized sulfones.

  • Bioisosterism: The sulfinyl group is increasingly utilized as a non-planar bioisostere for amides and ketones, offering altered pharmacokinetic profiles without sacrificing target affinity.

Quantitative Physicochemical Profile

To understand why 3-(methanesulfinyl)phenol is an ideal fragment-based building block, we must evaluate its quantitative metrics.

Table 1: Physicochemical and Pharmacokinetic Profile of 3-(Methanesulfinyl)phenol

ParameterValueMedicinal Chemistry Implication
Molecular Formula C7H8O2SCompact building block; excellent for fragment-based drug discovery (FBDD).
Molecular Weight 156.20 g/mol Ensures high Ligand Efficiency (LE) when bound to a target.
CAS Registry Number 15105-62-1Standardized tracking for procurement and intellectual property.
Topological Polar Surface Area 56.5 ŲFalls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2Phenol (-OH) acts as a donor; Sulfoxide (S=O) acts as a strong acceptor.
Stereocenter Tetrahedral SulfurEnables rigid 3D vectoring; requires strict enantiomeric excess (ee) monitoring.

Enantioselective Synthesis: Protocols & Causality

The most direct route to chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide. The following protocol details the vanadium-catalyzed enantioselective sulfoxidation of 3-(methylsulfanyl)phenol.

Experimental Protocol: Vanadium-Catalyzed Asymmetric Sulfoxidation

This protocol is designed as a self-validating system to ensure absolute data integrity.

  • Catalyst Assembly: In a flame-dried Schlenk flask under argon, combine

    
     (1.0 mol%) with a chiral Schiff base ligand (e.g., derived from chiral amino alcohols) (1.5 mol%) in anhydrous 
    
    
    
    . Stir for 30 minutes at room temperature.
    • Causality: The slight stoichiometric excess of the ligand ensures that all vanadium is fully complexed. Uncomplexed

      
       will catalyze a rapid, background achiral oxidation, destroying the overall enantioselectivity of the reaction.
      
  • Substrate Addition: Add 3-(methylsulfanyl)phenol (1.0 equiv) to the dark-red catalyst solution and cool the mixture to 0 °C.

    • Causality: Lowering the temperature decreases the kinetic energy of the system, thereby increasing the energetic penalty for the mismatched (undesired) transition state. This maximizes the enantiomeric excess (ee).

  • Oxidant Delivery: Slowly add aqueous

    
     (30%, 1.1 equiv) dropwise over 2 hours via a syringe pump.
    
    • Causality:

      
       is an environmentally benign oxidant, but localized high concentrations will lead to the over-oxidation of the newly formed sulfoxide into an achiral sulfone. Slow addition maintains a low steady-state concentration of the oxidant.
      
  • Quench & Baseline Validation: Quench the reaction with saturated aqueous

    
    . Crucial Step:  Extract a 50 µL crude aliquot, filter through a short celite plug, and analyze directly via chiral HPLC.
    
    • Trustworthiness: This establishes the "true" baseline ee of the reaction before any purification artifacts can alter the ratio.

  • SDE-Aware Purification: Perform standard silica gel flash chromatography. Pool all product-containing fractions before solvent evaporation.

Workflow Substrate 3-(Methylsulfanyl)phenol (Starting Material) Reaction Enantioselective Sulfoxidation (0°C) Substrate->Reaction Catalyst Chiral V(IV) Schiff Base + H2O2 (Oxidant) Catalyst->Reaction Crude Scalemic Mixture (~85% ee) Reaction->Crude Quench & Extract SDE_Check SDE Magnitude Test (Achiral Chromatography) Crude->SDE_Check Purify Enriched Enantioenriched Fractions (>99% ee) SDE_Check->Enriched First Eluting Depleted Enantiodepleted Fractions (<50% ee) SDE_Check->Depleted Last Eluting

Figure 1: Experimental workflow for enantioselective synthesis and SDE-aware purification.

The Self-Disproportionation of Enantiomers (SDE)

The most critical analytical pitfall in chiral sulfoxide chemistry is the Self-Disproportionation of Enantiomers (SDE) . Novice chemists frequently report erroneous enantiomeric excesses because they assume that achiral chromatography (e.g., standard silica gel) cannot alter the enantiomeric ratio of a sample.

When a scalemic (partially enantioenriched) mixture of 3-(methanesulfinyl)phenol is subjected to achiral chromatography, the ee is not uniform across the eluent fractions. Because the highly polarized sulfoxide moieties engage in strong non-covalent intermolecular interactions—specifically dipole-dipole interactions and hydrogen bonding with the phenolic -OH—they form transient homochiral (R-R or S-S) and heterochiral (R-S) dimers .

These dimeric species possess different thermodynamic stabilities and interact differently with the achiral silica gel stationary phase . As a result, early eluting fractions may exhibit near-perfect enantiopurity (>99% ee), while later fractions are severely enantiodepleted. If a researcher only analyzes the first few test tubes off the column, they will falsely report a highly efficient asymmetric synthesis, completely ignoring the depleted fractions left behind.

SDEMechanism Scalemic Scalemic Sulfoxide (Unequal R/S Ratio) Dimers Non-Covalent Dimerization (Hydrogen Bonding / Dipole) Scalemic->Dimers Homo Homochiral Dimers (R-R or S-S) Dimers->Homo Hetero Heterochiral Dimers (R-S) Dimers->Hetero Silica Interaction with Achiral Silica Gel Homo->Silica Hetero->Silica Elution Differential Elution Rates Silica->Elution SDE Phenomenon

Figure 2: Logical mechanism of the Self-Disproportionation of Enantiomers (SDE).

Mitigation Strategy

To maintain scientific integrity, any protocol involving chiral sulfoxides must include an SDE Magnitude Test . By comparing the ee of the crude reaction mixture (Step 4 of our protocol) against the ee of the individually eluted fractions, chemists can map the SDE profile of the compound. For bulk isolation, all fractions must be pooled and homogenized before the final ee is recorded, ensuring the reported data reflects the true efficiency of the catalytic system rather than a chromatographic artifact.

Conclusion

Chiral sulfoxides like 3-(methanesulfinyl)phenol are indispensable tools in the modern medicinal chemist's arsenal, offering unique vectors for hydrogen bonding and target engagement. However, their highly polarized nature demands rigorous synthetic and analytical discipline. By understanding the causality behind asymmetric oxidation conditions and respecting the profound impact of the SDE phenomenon during purification, drug development professionals can ensure the structural and stereochemical integrity of their lead compounds.

References

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome Chemical Society Reviews (RSC Publishing), 2017 URL:[Link]

  • Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides Chemical Reviews (ACS Publications), 2003 URL:[Link]

  • Recommended Tests for the Self-Disproportionation of Enantiomers (SDE) to Ensure Accurate Reporting of the Stereochemical Outcome of Enantioselective Reactions Molecules (PMC), 2022 URL:[Link]

  • Self-disproportionation of enantiomers (SDE) of chiral sulfoxides, amides and thioamides via achiral chromatography Arkivoc, 2017 URL:[Link]

Foundational

An In-depth Technical Guide to 3-(Methylsulfonyl)phenol: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)phenol, a significant chemical intermediate in various research and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)phenol, a significant chemical intermediate in various research and development applications. While the isomeric 3-(Methanesulfinyl)phenol is of interest, it is less characterized in public chemical databases. A PubChemLite entry for 3-methanesulfinylphenol exists with the CID 18521377, however, it lacks extensive safety and experimental data.[1] In contrast, its oxidized counterpart, 3-(Methylsulfonyl)phenol, is well-documented, offering a solid foundation for understanding the physicochemical properties and safety protocols relevant to this class of compounds. This guide will focus on 3-(Methylsulfonyl)phenol, identified by the PubChem Compound Identification Number (CID) 637556, to ensure the provision of accurate and verifiable information.[2]

3-(Methylsulfonyl)phenol belongs to the class of organic compounds known as phenols, which contain a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon ring. The presence of the methylsulfonyl group (-SO₂CH₃) at the meta-position significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable building block in medicinal chemistry and material science. This guide will delve into its chemical properties, detailed safety information, and recommended protocols for its handling and use in a laboratory setting.

Chemical and Physical Properties

The properties of 3-(Methylsulfonyl)phenol are summarized in the table below. These characteristics are crucial for designing experimental conditions, understanding its behavior in various solvents, and ensuring safe storage.

PropertyValueSource
PubChem CID 637556[2]
Molecular Formula C₇H₈O₃S[2]
Molecular Weight 172.20 g/mol [2]
IUPAC Name 3-methylsulfonylphenol[2]
CAS Number 14763-61-2[2]
XLogP3 0.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Comprehensive Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(Methylsulfonyl)phenol is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[2]

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Engineering Controls

The following diagram illustrates the necessary engineering controls and personal protective equipment to be used when handling 3-(Methylsulfonyl)phenol.

PPE_Workflow cluster_area Controlled Laboratory Area cluster_ppe Personal Protective Equipment (PPE) FumeHood Chemical Fume Hood Weighing Weighing of 3-(Methylsulfonyl)phenol FumeHood->Weighing Ensure proper ventilation Handling Handling and Transfer Weighing->Handling Gloves Nitrile Gloves Weighing->Gloves Goggles Safety Goggles Weighing->Goggles LabCoat Lab Coat Weighing->LabCoat Waste Waste Disposal Handling->Waste Dispose in labeled container Respirator Respirator (if needed)

Caption: Recommended PPE and workflow for handling 3-(Methylsulfonyl)phenol.

First-Aid Measures

In the event of exposure to 3-(Methylsulfonyl)phenol, the following first-aid measures should be taken immediately:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • In Case of Skin Contact: Wash with plenty of soap and water.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Handling and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of 3-(Methylsulfonyl)phenol.

  • Handling: Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.

Experimental Protocol: Standard Procedure for Weighing and Solubilizing

This protocol outlines a standard procedure for accurately weighing and solubilizing a solid compound like 3-(Methylsulfonyl)phenol for use in a typical laboratory experiment. The causality behind these steps is to minimize exposure, prevent contamination, and ensure accurate concentration of the final solution.

Materials:

  • 3-(Methylsulfonyl)phenol

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate volumetric flask

  • Chosen solvent (e.g., DMSO, Methanol)

  • Personal Protective Equipment (as outlined above)

Procedure:

  • Preparation: Don all required PPE, including a lab coat, nitrile gloves, and safety goggles. Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood or a ventilated balance enclosure.

  • Taring the Balance: Place a clean, appropriately sized weighing paper or boat on the balance pan and tare the balance to zero. This step ensures that only the mass of the chemical is measured.

  • Weighing the Compound: Carefully use a clean spatula to transfer the desired amount of 3-(Methylsulfonyl)phenol onto the weighing paper. Avoid creating dust. If dust is generated, the ventilation from the fume hood will contain it. Make fine adjustments by gently tapping the spatula to add or remove small quantities until the target weight is reached.

  • Recording the Mass: Record the exact mass of the compound to the precision of the analytical balance.

  • Transfer to Volumetric Flask: Carefully fold the weighing paper and transfer the compound into the designated volumetric flask. Ensure all the powder is transferred by gently tapping the weighing paper.

  • Rinsing: Rinse the weighing paper with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.

  • Solubilization: Add approximately half of the final desired volume of the solvent to the volumetric flask. Gently swirl the flask to dissolve the compound. A vortex mixer can be used to aid dissolution.

  • Dilution to Final Volume: Once the compound is fully dissolved, add the solvent up to the calibration mark on the volumetric flask.

  • Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions.

The following diagram illustrates the logical flow of this experimental workflow.

Solubilization_Workflow Start Start: Prepare PPE and Workspace Weigh Weigh Compound on Analytical Balance Start->Weigh Transfer Transfer to Volumetric Flask Weigh->Transfer Dissolve Add Solvent and Dissolve Compound Transfer->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Mix Mix for Homogeneity Dilute->Mix End End: Label and Store Solution Mix->End

Caption: Workflow for weighing and solubilizing 3-(Methylsulfonyl)phenol.

References

  • PubChemLite. 3-methanesulfinylphenol (C7H8O2S). [Link]

  • PubChem. 3-(Methylsulfonyl)phenol. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Sulfoxidation of 3-(Methylthio)phenol

Preamble: The Critical Role of Metabolic Profiling in Drug Development In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's metabolic fate is paramount. The b...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Critical Role of Metabolic Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's metabolic fate is paramount. The biotransformation of a xenobiotic compound not only governs its pharmacokinetic profile, including its absorption, distribution, and excretion, but also dictates its potential for efficacy and toxicity. Among the myriad of metabolic reactions, the oxidation of sulfur-containing functional groups, or sulfoxidation, represents a key pathway for a diverse range of therapeutic agents and environmental compounds. This guide provides a detailed technical overview of the metabolic pathways leading to the formation of sulfoxide metabolites from 3-(methylthio)phenol, a representative thioether-containing phenolic compound. While direct mammalian metabolic studies on 3-(methylthio)phenol are not extensively documented in publicly available literature, this guide will synthesize established principles of xenobiotic metabolism, draw parallels from structurally related molecules, and provide robust experimental frameworks for the elucidation of its metabolic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of drug candidates.

The Enzymatic Machinery of Sulfoxidation: Cytochrome P450 and Flavin-Containing Monooxygenases

The transformation of a thioether to a sulfoxide is primarily an oxidative process mediated by two major superfamilies of enzymes located predominantly in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system.[1]

  • Cytochrome P450 (CYP) Monooxygenases: This versatile family of heme-thiolate proteins is a major contributor to the Phase I metabolism of a vast array of xenobiotics.[2] The catalytic cycle of CYPs involves the activation of molecular oxygen, leading to the formation of a highly reactive ferryl-oxo intermediate (Compound I), which is capable of oxygenating a wide range of substrates, including the sulfur atom of a thioether.[2][3] Several CYP isoforms have been implicated in sulfoxidation reactions, and the specific isoform(s) involved can vary depending on the structure of the substrate.[4]

  • Flavin-Containing Monooxygenases (FMOs): FMOs are another important class of NADPH-dependent monooxygenases that specialize in the oxygenation of soft nucleophiles, such as the nitrogen and sulfur atoms found in many drugs and other foreign compounds.[5][6] Unlike CYPs, the catalytic cycle of FMOs involves the formation of a stable C4a-hydroperoxyflavin intermediate, which then oxygenates the substrate.[6] FMOs are known to catalyze the sulfoxidation of a variety of thioethers.[5]

The relative contribution of CYPs and FMOs to the sulfoxidation of a particular substrate is dependent on factors such as the substrate's structure, its affinity for the respective enzymes, and the expression levels of the individual CYP and FMO isoforms in the tissue.

Proposed Metabolic Pathway of 3-(Methylthio)phenol to its Sulfoxide Metabolite

While direct mammalian metabolic data for 3-(methylthio)phenol is scarce, evidence from the microbial metabolism of a structurally similar compound, 3-methyl-4-(methylthio)phenol, by Nocardia species has demonstrated the formation of 3-methyl-4-(methylsulfinyl)phenol, the corresponding sulfoxide.[7] This provides a strong precedent for the feasibility of sulfoxidation as a metabolic route for this class of compounds.

Based on the established roles of CYP450 and FMO enzymes in xenobiotic metabolism, we can propose a primary metabolic pathway for 3-(methylthio)phenol in a mammalian system, leading to the formation of 3-(methylsulfinyl)phenol.

Metabolic Pathway of 3-(Methylthio)phenol cluster_0 Phase I Metabolism 3_MTP 3-(Methylthio)phenol 3_MTP_Sulfoxide 3-(Methylsulfinyl)phenol (Sulfoxide Metabolite) 3_MTP->3_MTP_Sulfoxide Sulfoxidation (CYP450s, FMOs)

Caption: Proposed primary metabolic pathway of 3-(methylthio)phenol.

This proposed pathway is a scientifically grounded hypothesis that requires experimental validation. The following sections of this guide will detail the methodologies to unequivocally identify this pathway and the enzymes responsible.

Experimental Validation: A Step-by-Step Guide

To validate the proposed metabolic pathway and identify the specific enzymes involved, a series of in vitro experiments are essential. The use of subcellular fractions, such as liver microsomes, provides a robust and widely accepted model for studying Phase I metabolism.[8]

In Vitro Metabolism using Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP and FMO enzymes. Incubating 3-(methylthio)phenol with liver microsomes in the presence of the necessary cofactors will simulate its hepatic metabolism.

Experimental Protocol: Liver Microsome Incubation

  • Reagent Preparation:

    • Prepare a stock solution of 3-(methylthio)phenol in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled human liver microsomes (and microsomes from other species of interest, e.g., rat, mouse, dog) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the following on ice:

      • Phosphate buffer (to a final concentration of 100 mM)

      • Liver microsome suspension (to a final concentration of 0.5 mg/mL)

      • 3-(methylthio)phenol stock solution (to a final concentration of 1-10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

    • Include control incubations:

      • No NADPH: to assess non-enzymatic degradation.

      • Heat-inactivated microsomes: to confirm the enzymatic nature of the reaction.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

    • Vortex the sample vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube for analysis.

Liver Microsome Assay Workflow cluster_workflow In Vitro Metabolism Workflow prep 1. Reagent Preparation (Buffer, Microsomes, Substrate, NADPH) pre_incubate 2. Pre-incubation (37°C, 5 min) (Microsomes + Substrate) prep->pre_incubate initiate 3. Reaction Initiation (Add NADPH) pre_incubate->initiate incubate 4. Incubation (37°C) (Time course: 0, 15, 30, 60 min) initiate->incubate terminate 5. Reaction Termination (Add Acetonitrile) incubate->terminate centrifuge 6. Centrifugation (Pellet Proteins) terminate->centrifuge analyze 7. Supernatant Analysis (LC-MS/MS) centrifuge->analyze

Caption: General workflow for an in vitro liver microsome assay.

Metabolite Identification and Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone analytical technique for metabolite identification and quantification due to its high sensitivity, selectivity, and ability to provide structural information.[5][9]

Analytical Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable reversed-phase column (e.g., C18).

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to achieve separation of 3-(methylthio)phenol and its potential metabolites.

  • Mass Spectrometric Detection:

    • Couple the LC system to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for accurate mass measurements and metabolite identification.[9]

    • Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to determine the optimal ionization for the parent compound and its metabolites.

    • Perform full scan MS analysis to detect all ions present in the sample. The expected sulfoxide metabolite, 3-(methylsulfinyl)phenol, will have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound due to the addition of an oxygen atom.

    • Conduct tandem MS (MS/MS) experiments on the parent compound and any suspected metabolite peaks. The fragmentation patterns obtained will provide crucial structural information for metabolite confirmation.

Data Presentation: Expected Mass Spectral Data

CompoundExpected [M+H]+ (m/z)Expected [M-H]- (m/z)Key MS/MS Fragments (Hypothetical)
3-(Methylthio)phenol155.0525153.0379Fragments corresponding to the loss of the methylthio group or cleavage of the aromatic ring.
3-(Methylsulfinyl)phenol171.0474169.0328Fragments indicating the presence of the methylsulfinyl group and the phenolic ring.
Reaction Phenotyping: Identifying the Responsible Enzymes

Once the formation of the sulfoxide metabolite is confirmed, the next critical step is to identify the specific enzyme families (CYP or FMO) and isoforms responsible for its formation.

Experimental Protocol: Enzyme Phenotyping

  • Chemical Inhibition:

    • Perform the liver microsome incubation in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) and a general FMO inhibitor (e.g., methimazole). A significant decrease in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

  • Recombinant Enzymes:

    • Incubate 3-(methylthio)phenol with a panel of commercially available recombinant human CYP and FMO isoforms expressed in a suitable system (e.g., baculovirus-infected insect cells). The formation of the sulfoxide metabolite by a specific recombinant enzyme provides direct evidence of its catalytic activity.

In Vivo Corroboration and Further Considerations

While in vitro studies provide invaluable mechanistic insights, in vivo studies are necessary to confirm the metabolic pathway in a whole organism.

  • Animal Studies: Administration of 3-(methylthio)phenol to laboratory animals (e.g., rats, mice) followed by the analysis of plasma, urine, and feces using LC-MS/MS can confirm the presence of the sulfoxide metabolite in a living system.[10]

  • Further Metabolism (Phase II): The newly formed sulfoxide metabolite, being more polar than the parent compound, may undergo further Phase II conjugation reactions, such as glucuronidation or sulfation of the phenolic hydroxyl group, to facilitate its excretion.[11] These conjugated metabolites should also be considered during in vivo sample analysis.

Conclusion: A Roadmap to Understanding Sulfoxidation

This technical guide has outlined a comprehensive approach to elucidating the metabolic pathway of 3-(methylthio)phenol to its sulfoxide metabolites. By leveraging established principles of xenobiotic metabolism and employing robust in vitro and analytical methodologies, researchers can confidently characterize the biotransformation of this and other thioether-containing compounds. A thorough understanding of these metabolic pathways is not merely an academic exercise but a critical component of modern drug development, enabling the selection of safer and more effective therapeutic candidates. The self-validating nature of the described protocols, moving from a proposed pathway to experimental confirmation, ensures the scientific integrity and trustworthiness of the generated data, ultimately contributing to the advancement of pharmaceutical sciences.

References

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  • Podgorski, M., Coleman, T., Churchman, L., Bruning, J., De Voss, J., & Bell, S. (2022). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. Chemistry – A European Journal, 28(72), e202202428. [Link]

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  • Wrighton, S. A., & Stevens, J. C. (1992). The human hepatic cytochromes P450 involved in drug metabolism. Critical Reviews in Toxicology, 22(1), 1-21. [Link]

  • Thiol and thioether metabolites and relevant thiol/disulfide pools in... (n.d.). ResearchGate. [Link]

  • Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. (2023). Refubium. [Link]

Sources

Foundational

Hydrogen Bonding Interactions of Phenolic Sulfoxides: A Technical Guide for Drug Discovery

Executive Summary In medicinal chemistry, managing molecular polarity is a delicate balancing act.[1] Phenolic sulfoxides represent a privileged structural motif where intramolecular hydrogen bonding (IMHB) acts as a "mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, managing molecular polarity is a delicate balancing act.[1] Phenolic sulfoxides represent a privileged structural motif where intramolecular hydrogen bonding (IMHB) acts as a "molecular switch," dynamically modulating physicochemical properties.[1] This guide provides a deep technical analysis of the hydrogen bonding interactions in ortho-hydroxyphenyl sulfoxides. It details the mechanistic basis of these interactions, their spectroscopic signatures, and their strategic application in optimizing membrane permeability and oral bioavailability for "beyond Rule of 5" (bRo5) compounds.

Part 1: Mechanistic Principles[1]

The Donor-Acceptor Architecture

The ortho-hydroxyphenyl sulfoxide motif creates a unique electronic environment due to the proximity of a strong hydrogen bond donor (phenolic OH) and a potent dipolar acceptor (sulfoxide S=O).

  • The Acceptor (S=O): Unlike carbonyls, the sulfoxide bond is highly polarized with significant semipolar character (

    
    ). This makes the sulfoxide oxygen a stronger hydrogen bond acceptor (
    
    
    
    -value ~ 0.[1]78) than a ketone (
    
    
    ~ 0.50), leading to exceptionally robust IMHBs.[1]
  • The Donor (Phenol): The acidity of the phenolic proton is modulated by the electron-withdrawing nature of the sulfinyl group, enhancing its donor capability.

Conformational Locking

The interaction forces the molecule into a pseudo-six-membered ring conformation.

  • Syn-Periplanar Conformation: The IMHB locks the S=O bond syn to the phenolic OH. This planarization restricts rotation around the C(aryl)-S bond.[1]

  • Distorted Geometry: Crystallographic data indicates that to maximize orbital overlap between the oxygen lone pair (

    
    ) and the antibonding orbital of the O-H bond (
    
    
    
    ), the ring often adopts a slightly twisted geometry, deviating from perfect planarity. This distortion is energetically compensated by the strength of the H-bond (
    
    
    to
    
    
    kcal/mol).
The "Chameleon" Effect

This motif exhibits environment-dependent polarity:

  • Lipophilic Media (Membrane Interior): The IMHB is dominant ("Closed" form), masking the polar donor and acceptor groups. This reduces the effective Polar Surface Area (PSA), facilitating passive diffusion.[1]

  • Hydrophilic Media (Cytosol/Blood): Water molecules can compete for the donor/acceptor sites ("Open" form), ensuring adequate solubility.[1]

Part 2: Spectroscopic Characterization[1]

Accurate identification of IMHB requires specific spectroscopic techniques.[1] The following signatures distinguish intramolecular bonding from intermolecular aggregation.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for assessing H-bond strength in solution.[1]

ParameterObservation in o-Hydroxyphenyl SulfoxideMechanistic Explanation
Chemical Shift (

OH)
10.0 – 14.0 ppm (Singlet)Strong deshielding due to electron density transfer to the acceptor.[1] Non-H-bonded phenols typically appear at 4–7 ppm.[1][2]
Concentration Dependence Negligible change (

ppm)
IMHB is a unimolecular phenomenon.[1] Dilution does not disrupt the bond, unlike intermolecular dimers.
Temperature Coefficient Small (

ppb/K)
The "closed" conformation is thermodynamically stable.[1] The proton is shielded from solvent exchange/disruption.[1]
Infrared Spectroscopy (IR)

IR provides direct evidence of bond weakening.[1]

  • Hydroxyl Stretching (

    
    ):  A dramatic red shift  is observed.[1] The sharp free phenol band (~3600 cm
    
    
    
    ) disappears, replaced by a broad, weak absorption often buried in the C-H stretching region (2500–3200 cm
    
    
    ).
  • Sulfoxide Stretching (

    
    ):  The S=O bond order decreases upon accepting a hydrogen bond.[1] The characteristic band shifts from ~1050 cm
    
    
    
    to ~950–960 cm
    
    
    .[1]

Part 3: Experimental Protocols

Protocol 3.1: Determination of IMHB Strength via Variable Temperature (VT) NMR

Objective: To quantify the stability of the intramolecular hydrogen bond and distinguish it from intermolecular aggregation.

Reagents:

  • Analyte (>95% purity)

  • Solvent: DMSO-

    
     (Strong competitor) or CDCl
    
    
    
    (Non-competitor).[1] Note: Using DMSO stresses the system to test bond resilience.

Workflow:

  • Sample Preparation: Prepare a 10 mM solution of the phenolic sulfoxide in the chosen deuterated solvent.

  • Initial Acquisition: Acquire a standard

    
    H NMR spectrum at 298 K. Locate the phenolic proton (typically >10 ppm).[1]
    
  • Temperature Ramp:

    • Acquire spectra at 10 K intervals: 298 K, 308 K, 318 K, 328 K, 338 K.

    • Allow 5 minutes for thermal equilibration at each step.

  • Data Analysis:

    • Plot Chemical Shift (

      
      , ppm) vs. Temperature (K).[1]
      
    • Calculate the slope (Temperature Coefficient,

      
      ).[1]
      

Interpretation:

  • Slope > -3 ppb/K: Strong Intramolecular H-bond (Solvent independent).[1]

  • Slope < -6 ppb/K: Weak or Intermolecular H-bond (Solvent exposed).[1]

Part 4: Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium between the "Closed" (permeable) and "Open" (soluble) forms, modulated by the solvent environment.

G Closed Closed Conformer (IMHB Formed) Open Open Conformer (Solvated) Closed->Open  Disruption by H2O   Membrane Lipid Membrane (Low Dielectric) Membrane->Closed Stabilizes Cytosol Aqueous Cytosol (High Dielectric) Cytosol->Open Stabilizes

Caption: Dynamic equilibrium of phenolic sulfoxides. The "Closed" form masks polarity for membrane transit, while the "Open" form interacts with water for solubility.

Part 5: Implications for Drug Development[3]

The "Beyond Rule of 5" (bRo5) Strategy

For macrocycles and higher molecular weight compounds, maintaining oral bioavailability is challenging. The phenolic sulfoxide motif serves as a permeability enhancer .[1]

  • EPSA Reduction: The formation of the IMHB effectively "hides" the hydrogen bond donor (HBD) count. Since HBD is a primary limiter of permeability, this allows larger molecules to cross membranes more efficiently than predicted by their calculated LogP (cLogP).[1]

  • Solubility Maintenance: Unlike purely lipophilic modifications (e.g., methylation of the phenol), the sulfoxide remains capable of interacting with water in the open form, preventing the "brick dust" insolubility problem.

Case Study Application

In the design of inhibitors for targets like HIF-2


  or Bcl-2 , where large hydrophobic pockets are targeted, introducing an ortho-hydroxyphenyl sulfoxide can improve cell potency (EC

) by 10-fold compared to the para-isomer, purely driven by intracellular accumulation.

References

  • Intramolecular Hydrogen Bonding in 2-Hydroxydiaryl Sulfoxides. Spectroscopy Letters. [Link][1]

  • Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design. ChemRxiv. [Link][1]

  • Intramolecular hydrogen bonding to improve membrane permeability. Journal of Medicinal Chemistry. [Link][1]

  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. [Link]

  • pKa Values in DMSO. Organic Chemistry Data. [Link]

Sources

Exploratory

Hammett Substituent Constants for the Meta-Sulfinyl Group: A Technical Whitepaper on Electronic Effects and Drug Design

Executive Summary In the rational design of pharmaceuticals, the precise modulation of a molecule's electronic distribution and lipophilicity is paramount. The sulfinyl group ( ) occupies a unique chemical space, possess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of pharmaceuticals, the precise modulation of a molecule's electronic distribution and lipophilicity is paramount. The sulfinyl group (


) occupies a unique chemical space, possessing an "intermediate valence" character between the electron-rich thioether (

) and the highly electron-withdrawing sulfonyl (

) moieties. To quantify the electronic perturbation this group exerts on an aromatic system, medicinal chemists rely on the Hammett substituent constant (

).

This whitepaper provides an in-depth technical analysis of the meta-sulfinyl group (


) , exploring the causality behind its inductive electron-withdrawing power, its strategic application in Quantitative Structure-Activity Relationships (QSAR), and the self-validating experimental protocols required to accurately measure its electronic influence.

Electronic Architecture: Isolating the Inductive Effect ( )

The Hammett equation (


) mathematically models how substituents affect reaction rates and equilibrium constants. The value of 

is highly dependent on the substituent's position on the aromatic ring.

When a sulfinyl group is positioned meta to a reaction center (e.g., a carboxylic acid or amine), its electronic influence is fundamentally different than when it is in the para position. The highly polarized


 bond creates a strong dipole, drawing electron density away from the aromatic ring. Because the meta position is geometrically insulated from direct 

-system resonance conjugation with the reaction center, the

value almost exclusively quantifies the inductive effect (-I) .

As rigorously modeled in1, the


 group's primary substituent effect is transmitted through independent inductive channels. The free electron pair on the sulfur atom remains localized, preventing resonance interference (-R) from confounding the purely inductive withdrawal observed at the meta position.

Logic S Sulfinyl Group (-S(O)R) Electronic Perturbation M Meta Substitution (σ_m) S->M P Para Substitution (σ_p) S->P I Inductive Effect (-I) Through Sigma Bonds M->I P->I R Resonance Effect (-R) Through Pi System P->R C1 Pure Inductive Electron Withdrawal I->C1 Dominant in Meta C2 Mixed Inductive & Resonance Withdrawal I->C2 R->C2 Active in Para

Logical relationship of inductive and resonance effects in meta vs. para sulfinyl groups.

Quantitative Hammett Data for Sulfinyl Substituents

The electron-withdrawing capacity of the meta-sulfinyl group can be drastically amplified by altering the R-group attached to the sulfur atom. The table below summarizes the quantitative


 and 

values for various sulfinyl variants and their structural relatives.
Substituent Group

(Meta)

(Para)
Electronic Character

(Methylsulfinyl)
0.490.49Moderate Electron-Withdrawing

(Trifluoromethylsulfinyl)
0.630.69Strong Electron-Withdrawing

(Trifluoromethylthio)
0.400.50Moderate Electron-Withdrawing

(Trifluoromethylsulfonyl)
0.790.93Very Strong Electron-Withdrawing

*Included for baseline comparison.

According to2, the addition of fluorine atoms to create the


 group yields a 

of 0.63. This makes it significantly more electron-withdrawing than the unoxidized

group, pushing its inductive potency closer to that of a full sulfonyl group while maintaining a distinct steric and metabolic profile.

Strategic Applications: QSAR and Bioisosterism

In drug development, the meta-sulfinyl group is a powerful tool for tuning both pharmacodynamics (target binding via


 modulation) and pharmacokinetics (membrane permeability via 

).

The positive


 value (0.49 for 

) indicates that a meta-sulfinyl group will decrease the

of an adjacent acidic group or decrease the basicity of an adjacent amine. This allows chemists to precisely tune the ionization state of a drug at physiological pH (7.4).

Furthermore, the sulfinyl group serves as an exceptional bioisostere. As detailed in3, the


 group (

) is an excellent electronic match for the acetyl group (

,

), but offers a vastly different hydrophobicity profile.

This principle is highlighted in4 through the development of the cardiotonic agent Sulmazole. By replacing a lipophilic methoxy group (


) with a methylsulfinyl group (

), researchers maintained similar steric bulk but significantly lowered the partition coefficient (

). This targeted increase in hydrophilicity prevented the drug from crossing the blood-brain barrier, successfully eliminating unwanted central nervous system (CNS) side effects.

Experimental Protocol: Self-Validating Determination of

To determine the Hammett constant of a novel meta-sulfinyl substituent, researchers must employ potentiometric titration. The following protocol is designed as a self-validating system to ensure that solvent effects and electrode drift do not compromise the calculated


.

Causality of Experimental Choices: Sulfinyl-substituted benzoic acids often exhibit poor aqueous solubility, necessitating a co-solvent system (e.g., 50:50 ethanol/water). Because changing the dielectric constant of the solvent alters the reaction's sensitivity to substituent effects (the reaction constant,


), the protocol must include a calibration step with known standards to independently determine 

before testing the unknown compound.
Step-by-Step Methodology:
  • Synthesis and Purification: Synthesize the meta-sulfinyl substituted benzoic acid. Purify via preparative HPLC to >99.5% purity. Causality: Even trace amounts of unreacted starting materials or over-oxidized sulfonyl byproducts will skew the titration curve and invalidate the

    
     calculation.
    
  • Solvent Preparation: Prepare a strictly volumetric 50:50 (v/v) mixture of absolute ethanol and ultra-pure deionized water. Degas the solvent with nitrogen to remove dissolved

    
    , which forms carbonic acid and alters baseline pH.
    
  • System Calibration (Self-Validation):

    • Titrate unsubstituted benzoic acid to determine the baseline dissociation constant (

      
      ).
      
    • Titrate a known standard (e.g., m-nitrobenzoic acid, established

      
      ) under identical conditions.
      
    • Calculate the specific reaction constant (

      
      ) for your exact solvent system using the formula: 
      
      
      
      .
  • Potentiometric Titration: Dissolve 1.0 mmol of the meta-sulfinyl benzoic acid in 50 mL of the prepared solvent. Titrate with standardized 0.1 M NaOH at a strictly controlled temperature of 25.0 ± 0.1 °C using an automated potentiometric titrator.

  • Data Analysis: Extract the

    
     from the half-equivalence point of the titration curve. Calculate the dissociation constant (
    
    
    
    ).
  • Hammett Derivation: Calculate the novel substituent constant using the calibrated system variables:

    
    .
    

Workflow A 1. Synthesize & Purify m-Sulfinyl Benzoic Acid (>99% via HPLC) B 2. System Calibration Titrate Unsubstituted Benzoic Acid (K0) A->B C 3. Potentiometric Titration Standardized NaOH at 25°C (Self-Validating Step) B->C D 4. Data Acquisition Determine Half-Equivalence Point for Ka C->D E 5. Hammett Calculation σ_m = log(Ka/K0) / ρ D->E

Experimental workflow for self-validating potentiometric determination of σ_m.

References

  • An Introduction to Medicinal Chemistry - elibrary.bsu.
  • Source: rsc.
  • Chemometric Analysis of Substituent Effects. II.
  • Quantitative structure-activity relationships (QSAR)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-(Methanesulfinyl)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Strategic Rationale The synthesis of 3-(methanesulfinyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

The synthesis of 3-(methanesulfinyl)phenol from 3-(methylthio)phenol represents a critical transformation in the development of pharmaceutical intermediates. Sulfoxides are highly versatile functional groups, serving as chiral auxiliaries, hydrogen-bond acceptors in pharmacophores, and metabolic prodrug triggers[1].

However, the oxidation of 3-(methylthio)phenol presents a dual chemoselectivity challenge:

  • Prevention of Over-Oxidation: The intermediate sulfoxide must not be further oxidized to the corresponding sulfone (3-(methanesulfonyl)phenol).

  • Preservation of the Phenol Ring: Phenols are highly electron-rich and susceptible to single-electron transfer (SET) oxidations. Harsh oxidants or transition-metal catalysts can easily abstract a phenolic hydrogen, generating phenoxy radicals that lead to undesired oxidative coupling, polymerization, or quinone formation.

To achieve a self-validating, high-yielding protocol, the choice of oxidant must be strictly governed by thermodynamic and kinetic controls rather than brute force. This guide details two field-proven methodologies: the classic Sodium Periodate (NaIO₄) approach and the modern, green Hydrogen Peroxide in Hexafluoroisopropanol (H₂O₂/HFIP) approach.

Mechanistic Causality: Designing for Chemoselectivity

As a Senior Application Scientist, it is imperative to understand why a reagent works, not just how to use it.

Pathway A: The Sodium Periodate (NaIO₄) Mechanism

Sodium periodate is an exceptional two-electron oxidant that operates efficiently in aqueous-organic mixtures[2]. The reaction proceeds via the nucleophilic attack of the sulfide sulfur onto the highly electrophilic iodine(VII) center, forming a cyclic periodate intermediate[1].

  • Causality for Selectivity: Because the mechanism relies on a polar, two-electron transfer rather than radical generation, the sensitive phenolic -OH group is entirely spared[3]. Furthermore, the oxidation of the resulting sulfoxide to a sulfone by NaIO₄ is kinetically extremely slow, providing a massive thermodynamic window to isolate the sulfoxide cleanly[1].

Pathway B: The H₂O₂ / HFIP Activation Mechanism

Hydrogen peroxide alone is often too sluggish to oxidize sulfides selectively without heating, which risks side reactions. However, when 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is used as the solvent, the reaction becomes nearly instantaneous at room temperature[4].

  • Causality for Selectivity: HFIP is a uniquely strong hydrogen-bond donor but a weak nucleophile. It forms a dense hydrogen-bonded network with H₂O₂, drawing electron density away from the peroxide oxygen and drastically increasing its electrophilicity[5]. Once the sulfide is oxidized to the sulfoxide, HFIP strongly hydrogen-bonds to the newly formed, highly polarized S=O oxygen. This interaction sterically and electronically deactivates the sulfoxide, acting as a protective shield against further oxidation to the sulfone[6],[7].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for both validated pathways.

ParameterProtocol A: NaIO₄ MethodProtocol B: H₂O₂ / HFIP Method
Substrate (Sulfide) 1.0 Equivalent1.0 Equivalent
Oxidant NaIO₄ (1.05 Equivalents)30% aq. H₂O₂ (1.10 Equivalents)
Solvent System Methanol / H₂O (1:1 v/v)HFIP (0.5 M concentration)
Operating Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 – 6 Hours30 – 60 Minutes
Expected Yield 85 – 92%90 – 98%
Byproducts NaIO₃ (Solid precipitate)H₂O (Aqueous)

Experimental Protocols

Protocol A: Classic Aqueous Periodate Oxidation

This method is highly scalable and utilizes inexpensive, bench-stable reagents.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)phenol (1.40 g, 10.0 mmol) in 30 mL of HPLC-grade Methanol.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Starting at 0 °C suppresses any trace kinetic pathways leading to sulfone formation.

  • Oxidant Preparation: In a separate Erlenmeyer flask, dissolve Sodium Periodate (2.25 g, 10.5 mmol) in 30 mL of distilled water.

  • Addition: Add the aqueous NaIO₄ solution dropwise to the methanolic sulfide solution over 15 minutes.

  • Monitoring (Self-Validation): Stir the reaction at 0 °C for 2 hours, then remove the ice bath. As the reaction progresses, a dense white precipitate of sodium iodate (NaIO₃) will form. This visual cue confirms the redox exchange is occurring. Monitor via TLC (Hexanes/EtOAc 1:1). The sulfoxide will appear as a significantly more polar spot (lower

    
    ) than the starting sulfide.
    
  • Workup: Once complete (approx. 4-6 hours), filter the suspension through a sintered glass funnel to remove the NaIO₃ precipitate. Wash the filter cake with 10 mL of methanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield 3-(methanesulfinyl)phenol as a crystalline solid.

Protocol B: Modern Green Oxidation (H₂O₂ / HFIP)

This method is ideal for rapid, transition-metal-free synthesis with minimal waste generation[6],[4].

  • Preparation: To a 50 mL round-bottom flask, add 3-(methylthio)phenol (1.40 g, 10.0 mmol) and 20 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Stir until fully dissolved.

  • Temperature Control: Cool the solution to 0 °C to safely manage the initial exothermic peroxide activation.

  • Oxidation: Add 30% w/w aqueous Hydrogen Peroxide (1.13 mL, 11.0 mmol) dropwise via a syringe.

  • Reaction: Remove the ice bath and stir at room temperature. The reaction is remarkably fast; monitor by TLC every 15 minutes. Complete conversion is typically observed within 30 to 60 minutes[6].

  • Quenching (Self-Validation): Add 5 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) and stir for 5 minutes. Causality: This step is critical to safely reduce any unreacted trace peroxides before solvent evaporation, preventing explosive hazards during concentration.

  • Recovery: Evaporate the HFIP under reduced pressure. Note: HFIP is highly volatile (bp 58 °C) and can be trapped and distilled for reuse, making this a highly sustainable protocol.

  • Isolation: Dissolve the resulting residue in Ethyl Acetate (40 mL), wash with water (20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo to afford the pure sulfoxide.

Analytical Characterization

To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary diagnostic tool.

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic signal is the methyl group attached to the sulfur. In the starting 3-(methylthio)phenol, the

    
     protons resonate as a sharp singlet at approximately 2.45 ppm . Upon oxidation to 3-(methanesulfinyl)phenol, the strong electron-withdrawing nature of the newly formed 
    
    
    
    bond shifts these protons significantly downfield to approximately 2.75 ppm . The phenolic
    
    
    will appear as a broad singlet (concentration dependent, ~7.5 - 8.5 ppm), and the aromatic protons will maintain their meta-substitution splitting pattern between 6.90 and 7.30 ppm.
  • Mass Spectrometry (ESI-MS): Expected

    
     for 
    
    
    
    is
    
    
    157.03.

Process Workflows & Mechanistic Diagrams

Caption: Chemoselectivity logic for the oxidation of 3-(methylthio)phenol.

Caption: Mechanistic pathway of HFIP-activated hydrogen peroxide oxidation.

References

  • Evaluation of H₂O₂/HFIP as a convenient sulfoxidation reagent for boronate containing thioethers. Canadian Journal of Chemistry, 2020.

  • Selective Oxidation of Sulfides to Sulfoxides and Disulfides using Hydrogen Peroxide and Fluoroalkyl Alcohols. Organic Syntheses, 2014.

  • One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 2020.

  • Product Class 4: Acyclic Dialkyl Sulfoxides and Derivatives. Science of Synthesis, 39.4.

  • Non-Metal and Enzymatic Catalysts for Hydroperoxide Oxidation of Organic Compounds. Current Organic Synthesis, 2011.

  • Sodium periodate mediated oxidative transformations in organic synthesis. Organic & Biomolecular Chemistry, 2015.

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 2020.

Sources

Application

Selective Oxidation of Aryl Sulfides to Sulfoxides: The Sodium Periodate Protocol

Abstract The selective oxidation of aryl sulfides to sulfoxides is a pivotal transformation in drug discovery, particularly given the pharmacophore status of the sulfinyl group ( ) in therapeutics like proton pump inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective oxidation of aryl sulfides to sulfoxides is a pivotal transformation in drug discovery, particularly given the pharmacophore status of the sulfinyl group (


) in therapeutics like proton pump inhibitors (e.g., Omeprazole) and modafinil. While many oxidants exist (mCPBA, 

), they often suffer from over-oxidation to sulfones (

) or lack chemoselectivity in the presence of other functional groups.

This guide details the Sodium Periodate (


) Protocol , widely regarded as the "Gold Standard" for its mildness, operational simplicity, and high selectivity. We provide a mechanistic rationale, a robust standard operating procedure (SOP), and a heterogeneous "wet silica" alternative for lipophilic substrates.

Mechanistic Insight & Chemical Logic

Why Sodium Periodate?

Sodium periodate is a mild oxidant (


) that typically requires protic activation. Unlike peracids (mCPBA), which are electrophilic enough to oxidize both sulfides and sulfoxides (leading to sulfones), 

exhibits a distinct kinetic preference for the electron-rich sulfide over the electron-deficient sulfoxide.
The Mechanism: Direct Oxygen Transfer

Contrary to the cyclic intermediate observed in the oxidative cleavage of 1,2-diols (Malaprade reaction), the oxidation of sulfides by


 proceeds via a direct electrophilic oxygen transfer .
  • Activation: In aqueous/alcoholic media,

    
     exists in equilibrium with hydrated species.
    
  • Nucleophilic Attack: The sulfur atom acts as a nucleophile, attacking the iodine center.

  • Transition State: A polar transition state is formed where oxygen is transferred from iodine to sulfur.

  • Selectivity Control: The resulting sulfoxide is less nucleophilic than the starting sulfide. At controlled temperatures (

    
    ), the rate of the second oxidation (sulfoxide 
    
    
    
    sulfone) is negligible, ensuring high chemoselectivity.

Mechanism Sulfide Aryl Sulfide (Ar-S-R) TS Polar Transition State [Ar-S...O...IO3]‡ Sulfide->TS Nucleophilic Attack NaIO4 NaIO4 (Periodate) NaIO4->TS Sulfoxide Sulfoxide (Ar-S(=O)-R) TS->Sulfoxide Oxygen Transfer Sulfone Sulfone (Ar-SO2-R) (Over-oxidation) Sulfoxide->Sulfone Excess NaIO4 / High Temp

Figure 1: Mechanistic pathway of sulfide oxidation.[1] Note the kinetic barrier to sulfone formation (dotted red line) under controlled conditions.

Experimental Variables & Optimization

To ensure reproducibility, the following parameters must be controlled:

ParameterRecommendationRationale
Stoichiometry 1.05 – 1.10 equivSlight excess ensures conversion; >1.2 equiv risks sulfone formation.
Solvent MeOH:H2O (1:1 to 5:1)

is water-soluble; organic sulfide requires alcohol. Mixed solvent ensures phase contact.
Temperature 0°C

RT
Start at 0°C to suppress over-oxidation. Warm to RT only if kinetics are sluggish.
Concentration 0.1 M – 0.2 MDilution helps moderate the exotherm and improves selectivity.
Chemoselectivity Avoid 1,2-diols

will cleave vicinal diols.[2] If present, protect them as acetonides first.

Standard Protocol (Method A: Homogeneous)

Best for: Polar to moderately lipophilic substrates soluble in Methanol/Ethanol.

Materials
  • Aryl Sulfide substrate (1.0 equiv)

  • Sodium Periodate (

    
    ) (1.05 equiv)
    
  • Methanol (HPLC grade)

  • Distilled Water

  • Quenching agent: Ethylene glycol or saturated

    
    
    
Step-by-Step Procedure
  • Preparation: Dissolve the aryl sulfide (10 mmol) in Methanol (50 mL). Cool the solution to 0°C using an ice bath.

  • Oxidant Solution: Separately, dissolve

    
     (10.5 mmol, 2.25 g) in water (50 mL). Note: Mild heating may be required to dissolve 
    
    
    
    ; cool back to RT before use.
  • Addition: Add the aqueous

    
     solution dropwise to the sulfide solution over 15–20 minutes.
    
    • Critical: Rapid addition can cause local heating and over-oxidation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) naturally. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of sulfide. Sulfoxide usually appears more polar (lower

      
      ) on silica TLC.
      
  • Quenching (Optional but recommended): If reaction is complete but excess oxidant remains, add 0.5 mL ethylene glycol to consume residual periodate.

  • Workup:

    • Filter off any precipitated Sodium Iodate (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove Methanol.

    • Extract the remaining aqueous layer with Dichloromethane (

      
      , 3 x 30 mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Most products are pure enough (>95%). If necessary, purify via silica gel flash chromatography (Gradient: Hexanes

    
     EtOAc).
    

Protocol B: Silica-Supported NaIO4 (Heterogeneous)

Best for: Highly lipophilic substrates, ease of workup, or microwave-assisted synthesis.

Preparation of Reagent ( -Silica)
  • Dissolve

    
     (2.57 g, 12 mmol) in hot water (5 mL).
    
  • Add Silica Gel (10 g, 230–400 mesh) to the hot solution.

  • Shake/stir vigorously until a free-flowing powder is obtained.

  • Loading: Approx. 1.2 mmol oxidant per gram of reagent.

Procedure
  • Dissolve sulfide (2 mmol) in

    
     (10 mL).
    
  • Add

    
    -Silica reagent (2.0 g, approx. 2.4 mmol).
    
  • Stir vigorously at RT for 2–6 hours (or microwave at low power for 5–10 mins).

  • Workup: Filter the mixture through a sintered glass funnel. Wash the silica pad with

    
     or EtOAc.
    
  • Concentrate filtrate to obtain the sulfoxide.

Decision Tree & Troubleshooting

Use the following logic flow to determine the best approach and solve common issues.

Workflow Start Start: Aryl Sulfide Solubility Is Substrate Soluble in MeOH? Start->Solubility MethodA Method A: Standard (MeOH/H2O, 0°C) Solubility->MethodA Yes MethodB Method B: Silica Support (DCM, RT) Solubility->MethodB No (Lipophilic) Monitor Monitor (TLC/LCMS) Is Sulfone forming? MethodA->Monitor MethodB->Monitor Stop Stop Reaction Immediately Cool to -10°C Monitor->Stop Yes (Over-oxidation) Continue Continue to Workup Monitor->Continue No (Clean conv.)

Figure 2: Operational decision tree for protocol selection and process control.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Sulfone formation (>5%) Temperature too highMaintain strict 0°C; add oxidant slower.
Sulfone formation (>5%) Excess OxidantVerify stoichiometry (max 1.1 equiv).
Incomplete Conversion Poor SolubilitySwitch to Method B (Silica) or increase solvent volume.
Incomplete Conversion Steric BulkAllow to warm to RT; extend time up to 24h.
Emulsion during workup Methanol remainingEvaporate MeOH completely before extraction. Add Brine.

Safety & Handling (MSDS Highlights)

  • Sodium Periodate: Oxidizer.[3][4][5][6][7][8][9][10] Contact with combustible material may cause fire. Irritating to eyes and skin.

  • Aryl Sulfides: Often malodorous (stench). Handle in a well-ventilated fume hood. Use bleach to neutralize glassware/spills.

  • Waste: Segregate halogenated solvents. Aqueous layers containing iodate/periodate should be treated according to local EHS regulations for oxidizers.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. [Link]

  • Varma, R. S., Saini, R. K., & Meshram, H. M. (1997). Selective oxidation of sulfides to sulfoxides and sulfones by microwave thermolysis on wet silica-supported sodium periodate. Tetrahedron Letters, 38(37), 6525-6528. [Link]

  • Gupta, Y., et al. (2009). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. European Journal of Organic Chemistry, 2009(9), 1360–1369. [Link]

Sources

Method

Application Note: Strategic Routes for the Asymmetric Synthesis of 3-Hydroxyphenyl Methyl Sulfoxide

Here is a comprehensive Application Note and Protocol guide for the asymmetric synthesis of optically active 3-hydroxyphenyl methyl sulfoxide. Executive Summary The synthesis of 3-hydroxyphenyl methyl sulfoxide (CAS: Var...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the asymmetric synthesis of optically active 3-hydroxyphenyl methyl sulfoxide.

Executive Summary

The synthesis of 3-hydroxyphenyl methyl sulfoxide (CAS: Variable by enantiomer) represents a specific challenge in chiral sulfur chemistry due to the presence of the free phenolic hydroxyl group. While aryl methyl sulfoxides are standard substrates for asymmetric oxidation, the 3-hydroxyl moiety introduces risks of catalyst poisoning (in metal-mediated routes) and competitive ring oxidation (quinone formation).[1]

This guide outlines two high-fidelity protocols:

  • The Chemical Standard (Route A): A robust, protection-dependent Modified Kagan Oxidation yielding >95% ee.

  • The Biocatalytic Route (Route B): A direct, "Green" enzymatic oxidation using Chloroperoxidase (CPO) suitable for moderate scales without protecting groups.

Strategic Analysis & Pathway Selection

The choice between chemical and biological methods depends on the available equipment and scale.

FeatureRoute A: Modified Kagan (Chemical) Route B: Enzymatic (Biocatalytic)
Substrate Requirement Requires Phenol Protection (e.g., Acetate)Accepts Free Phenol
Catalyst Ti(OiPr)₄ / (+)-DET / H₂OChloroperoxidase (CPO)
Oxidant Cumene Hydroperoxide (CHP)Hydrogen Peroxide (H₂O₂)
Enantioselectivity Excellent (>90-98% ee)Excellent (>95% ee)
Scalability High (Gram to Kilo)Low to Moderate (mg to Gram)
Primary Risk Moisture sensitivity (strict control)Enzyme deactivation by high [H₂O₂]
Visual Workflow

G Start Start: 3-(Methylthio)phenol Decision Select Method Start->Decision Protect Step A1: Protection (Ac2O, Pyridine) Decision->Protect High Scale / Chemical Enzyme Step B1: CPO Catalysis (Citrate Buffer, H2O2) Decision->Enzyme Green / Direct Kagan Step A2: Modified Kagan Oxidation (Ti(OiPr)4, DET, H2O, CHP) Protect->Kagan Deprotect Step A3: Deprotection (K2CO3, MeOH) Kagan->Deprotect Product Target: (S)-3-Hydroxyphenyl methyl sulfoxide Deprotect->Product Enzyme->Product

Figure 1: Decision tree for the synthesis of 3-hydroxyphenyl methyl sulfoxide.

Protocol A: Modified Kagan Oxidation (Chemical Standard)

Rationale: Direct oxidation of free phenols using Titanium catalysts is discouraged because the phenolic oxygen can coordinate to the Ti-center, displacing the chiral tartrate ligand and eroding enantioselectivity. We utilize a transient acetate protection strategy.

Materials
  • Substrate: 3-acetoxyphenyl methyl sulfide (Prepared from 3-(methylthio)phenol).[1]

  • Catalyst Precursor: Titanium(IV) isopropoxide (Ti(OiPr)₄) [Sigma-Aldrich].[1]

  • Chiral Ligand: (+)-Diethyl L-tartrate ((+)-DET) for (S)-sulfoxide; (-)-DET for (R)-sulfoxide.[1]

  • Oxidant: Cumene Hydroperoxide (CHP), 80% in cumene. Note: CHP often yields higher ee than TBHP for aryl methyl sulfides.

  • Solvent: Methylene Chloride (DCM), anhydrous.

  • Additive: Water (Strictly 1.0 eq relative to Ti).

Step-by-Step Methodology
1. Catalyst Preparation (The "Water" Modification)
  • Context: The addition of water is the critical control point (Pitchen et al., 1984). It modifies the structure of the Ti-aggregate to a species with higher enantioselectivity.

  • Flame-dry a 250 mL round-bottom flask under Argon.

  • Add DCM (50 mL) and Ti(OiPr)₄ (1.42 g, 5.0 mmol). Cool to 25°C.

  • Add (+)-DET (2.06 g, 10.0 mmol) via syringe.[1] Stir for 5 minutes.

  • CRITICAL STEP: Add Water (90 µL, 5.0 mmol) very slowly via a microsyringe. The solution may turn slightly cloudy but should clarify upon stirring. Stir for 20 minutes at room temperature to form the active catalytic species.

2. Substrate Addition & Oxidation[2][3][4]
  • Cool the catalyst solution to -20°C (Cryocooler or CCl₄/Dry Ice bath). Temperature stability is vital for ee.

  • Add 3-acetoxyphenyl methyl sulfide (1.82 g, 10.0 mmol) dissolved in minimal DCM. Stir for 30 minutes to allow complexation.

  • Add Cumene Hydroperoxide (CHP) (11.0 mmol, 1.1 eq) dropwise over 30 minutes.

    • Why slow addition? To prevent local excesses of oxidant which can lead to sulfone (over-oxidation) formation.

  • Stir at -20°C for 5–16 hours. Monitor by TLC or HPLC.

3. Workup & Deprotection
  • Quench: Add water (5 mL) to hydrolyze the titanium complex. Allow to warm to room temperature. A thick white gel (TiO₂) will form.[1]

  • Filter: Filter through a pad of Celite to remove titanium salts. Wash with DCM.

  • Hydrolysis (Deprotection): Evaporate solvent. Redissolve the crude acetoxy-sulfoxide in MeOH (20 mL). Add K₂CO₃ (1.5 eq) and stir at 0°C for 1 hour.

  • Isolation: Neutralize with dilute HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane).

Protocol B: Biocatalytic Oxidation (Green Route)

Rationale: Chloroperoxidase (CPO) from Caldariomyces fumago is an efficient heme-thiolate peroxidase that accepts thioanisole derivatives.[1] This method avoids protection steps but requires careful management of H₂O₂ concentration to prevent enzyme suicide.

Materials
  • Enzyme: Chloroperoxidase (CPO) [Commercial or crude extract].[1]

  • Buffer: 0.1 M Sodium Citrate buffer (pH 5.0).

  • Oxidant: Hydrogen Peroxide (H₂O₂), 30% solution (diluted for addition).[1]

  • Substrate: 3-(methylthio)phenol (Free phenol).[1]

Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL flask, dissolve 3-(methylthio)phenol (140 mg, 1.0 mmol) in Citrate Buffer (10 mL, pH 5.0).

    • Note: If solubility is poor, add up to 10% v/v tert-butanol as a co-solvent.[1]

  • Enzyme Addition:

    • Add CPO (approx. 500 units).

  • Oxidant Feed (Critical):

    • H₂O₂ must be added continuously and slowly. A syringe pump is highly recommended.

    • Add 1.2 eq of H₂O₂ (diluted to 1.0 M) over a period of 2–3 hours.

    • Mechanism:[2][5][6] CPO forms Compound I (high-valent iron-oxo) with H₂O₂, which transfers oxygen to the sulfur.[1] Excess H₂O₂ destroys the heme.

  • Workup:

    • Saturate the aqueous phase with NaCl.

    • Extract 3x with Ethyl Acetate.

    • Dry and concentrate.[7]

Quality Control & Analytical Validation

Determination of Enantiomeric Excess (ee)

The absolute configuration and optical purity must be validated using Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

    • Note: The free phenol may tail on the column. If so, add 0.1% TFA to the mobile phase.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm.

  • Expected Retention: The (R) and (S) enantiomers will have distinct retention times. Compare with a racemic standard prepared by oxidation with mCPBA.

Absolute Configuration Assignment
  • Polarimetry: Measure

    
     in Acetone or Ethanol.[1]
    
    • (S)-(-)-Methyl phenyl sulfoxide is levorotatory.[1]

    • Expect the 3-hydroxy derivative to follow the trend of the parent thioanisole sulfoxide: (S) is typically (-) .[1]

  • Chemical Correlation: Compare HPLC retention with literature values for substituted aryl methyl sulfoxides (Kagan, 1984; Bolm, 1996).

Troubleshooting Guide

ProblemProbable CauseSolution
Low ee (< 80%) Water content in Kagan reagent incorrect.Ensure strictly 1:1 ratio of H₂O:Ti. Use fresh Ti(OiPr)₄.
Low ee (Biocatalysis) Non-enzymatic background oxidation.Ensure H₂O₂ is not accumulating; slow down addition rate.
Sulfone Formation Over-oxidation.[8][2]Stop reaction at 95% conversion. Reduce oxidant equivalents to 1.05.
Catalyst Precipitate "Aging" of Ti-complex failed.Stir Ti/Ligand/Water mixture for at least 20 mins at room temp before cooling.

References

  • Kagan Oxidation (Seminal): Pitchen, P., Duñach, E., Deshmukh, M. N., & Kagan, H. B. (1984).[1] An efficient asymmetric oxidation of sulfides to sulfoxides.[4][9][10] Journal of the American Chemical Society, 106(26), 8188–8193. Link[1]

  • Modena Protocol: Di Furia, F., Modena, G., & Seraglia, R. (1984). Synthesis of chiral sulfoxides by metal-catalyzed oxidation with t-butyl hydroperoxide.[1] Synthesis, 1984(04), 325-326.[1]

  • Vanadium Catalysis (Bolm): Bolm, C., & Bienewald, F. (1995). Asymmetric Sulfide Oxidation with Vanadium Catalysts and H2O2.[8][6] Angewandte Chemie International Edition, 34(23), 2640–2642.[1] Link[1]

  • Biocatalysis (CPO): Colonna, S., Gaggero, N., Manfredi, A., Casella, L., Gullotti, M., Carrea, G., & Pasta, P. (1990).[1] Enantioselective oxidation of sulfides to sulfoxides catalyzed by chloroperoxidase.[9] Biochemistry, 29(46), 10465–10468.[1] Link[1]

  • Review of Sulfide Oxidation: Fernandez, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651–3706.[1] Link[1]

Sources

Application

Reagents for chemoselective sulfide oxidation in presence of phenol

Executive Summary Oxidizing a sulfide (thioether) to a sulfoxide or sulfone in the presence of a free phenolic hydroxyl group is a classic chemoselectivity challenge in medicinal chemistry. Phenols are electron-rich and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxidizing a sulfide (thioether) to a sulfoxide or sulfone in the presence of a free phenolic hydroxyl group is a classic chemoselectivity challenge in medicinal chemistry. Phenols are electron-rich and prone to oxidation, readily forming quinones, undergoing electrophilic aromatic substitution, or coupling via radical pathways (SET/HAT) under standard oxidative conditions.[1]

This guide outlines three field-validated protocols that bypass these side reactions. The core strategy relies on kinetic control : utilizing reagents that are activated specifically for nucleophilic attack by the sulfur atom, while remaining kinetically inert toward the electron-rich aromatic ring.

Mechanistic Landscape & Selectivity

The challenge lies in the competition between the sulfur atom (soft nucleophile) and the phenol ring (electron-rich


-system).
  • Pathway A (Desired): The oxidant is activated (e.g., via hydrogen bonding) to accept electron density from the sulfur lone pair.

  • Pathway B (Undesired): The oxidant acts as a Single Electron Transfer (SET) agent or Hydrogen Atom Transfer (HAT) agent, generating a phenoxy radical which collapses into quinones or coupled byproducts.

Figure 1: Reaction Selectivity Landscape

SelectivityLandscape Substrate Phenolic Sulfide (Ar-OH + R-S-R') Oxidant Oxidant System Substrate->Oxidant S_Attack Nucleophilic Attack (S lone pair -> O) Oxidant->S_Attack Electrophilic O-transfer (H2O2/HFIP, NaIO4) Radical Phenoxy Radical (SET / HAT) Oxidant->Radical Radical/SET (mCPBA, KMnO4) Sulfoxide Sulfoxide (Desired) (Ar-OH + R-SO-R') Quinone Quinone/Coupling (Undesired) (Oxidized Ring) S_Attack->Sulfoxide Kinetic Product Radical->Quinone Irreversible

Caption: Kinetic competition between sulfur nucleophilicity (green path) and phenolic oxidation (red path).

Reagent Selection Matrix

Reagent SystemSelectivity MechanismPhenol ToleranceCatechol ToleranceSulfone Risk
H₂O₂ + Phenol (Solvent) H-bond activation of H₂O₂ by phenol itself.[1]Excellent (Native)LowLow
H₂O₂ + HFIP Fluorinated solvent activates H₂O₂ via H-bonding.[1]High ModerateModerate (Stoich.[1] dependent)
NaIO₄ (Sodium Periodate) Steric/Kinetic control; periodate reacts slowly with phenols.Good (Simple phenols)Zero (Oxidizes to quinones)Low
UHP + Ph₂Se₂ (Cat.) In-situ perseleninic acid formation; mild O-transfer.[1]High HighVery Low

Detailed Protocols

Protocol A: The "Counter-Intuitive" Method (H₂O₂ in Phenol)

Best for: Simple alkyl-aryl sulfides where the phenol moiety is robust.

This method utilizes phenol as the reaction solvent.[2][3][4][5] Surprisingly, phenol acts as an activator for hydrogen peroxide rather than a substrate for oxidation.[1] The massive excess of phenol buffers the system, and the H-bonding network activates H₂O₂ specifically for sulfur attack.

Materials:

  • Substrate (Sulfide)[2][4][5][6][7][8][9][10]

  • Phenol (Solid, crystalline)

  • 30% Aqueous Hydrogen Peroxide (

    
    )[2][4][10]
    
  • Ethyl Acetate (for extraction)[11]

  • Saturated

    
     (quenching)
    

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the sulfide substrate (1.0 equiv) in solid phenol (10–12 equiv). Gentle warming (40–45 °C) may be required to melt the phenol if the room temperature is low, but the reaction works at 25 °C.

  • Oxidation: Add 30% aqueous

    
     (2.0 equiv) dropwise to the stirring solution.
    
  • Monitoring: Stir vigorously at room temperature. The reaction is remarkably fast (often < 5 minutes). Monitor by TLC.[1][3][11]

  • Quenching: Once complete, add saturated aqueous

    
     to quench excess peroxide.[1][3]
    
  • Workup: Neutralize the phenol with 10% NaOH (Caution: exothermic) to form water-soluble sodium phenoxide. Extract the product with Ethyl Acetate (

    
    ).[3]
    
  • Purification: Wash the organic layer with water and brine, dry over

    
    , and concentrate.
    

Why it works: The


 of phenol allows it to H-bond with 

, increasing the electrophilicity of the peroxide oxygen, facilitating attack by the sulfur nucleophile.
Protocol B: The "Green" Method (H₂O₂ in HFIP)

Best for: Substrates with acid-sensitive groups or complex scaffolds.

Hexafluoroisopropanol (HFIP) is a "magic solvent" for oxidations. It activates


 through strong hydrogen bonding without requiring metal catalysts or strong acids.[1]

Materials:

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)[1][12]

  • 30% Aqueous

    
    [1][2][3][4][5][10][13]
    

Step-by-Step:

  • Setup: Dissolve the sulfide (1.0 mmol) in HFIP (2–3 mL).

  • Addition: Cool to 0 °C (ice bath). Add 30%

    
     (1.1 equiv for sulfoxide; 2.5 equiv for sulfone).
    
  • Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature.

    • Note: For sulfoxides, conversion is usually complete in < 1 hour.[1]

  • Workup: Dilute with dichloromethane (DCM). Wash with water and brine.[1] HFIP is volatile and water-miscible, making it easy to remove.[1]

  • Recovery: HFIP can be recovered by distillation if running on a large scale.[1]

Figure 2: HFIP Activation Workflow

HFIP_Workflow Start Sulfide + HFIP (Solvent Shell Formation) AddOx Add 30% H2O2 (0°C) Start->AddOx Activate H-Bond Activation (HFIP---H-O-O-H) AddOx->Activate React Selective S-Oxidation (Phenol remains spectator) Activate->React Finish Pure Sulfoxide React->Finish

Caption: HFIP activates peroxide via H-bonding, shielding the phenol from radical oxidation.[1]

Protocol C: The "Classic" Method (Sodium Periodate)

Best for: Routine synthesis where HFIP is unavailable. WARNING: Do NOT use with catechols (1,2-diols).[1]

Sodium periodate (


) is a selective oxidant that reacts with sulfides much faster than with simple phenols. However, it will instantly oxidize catechols or hydroquinones to quinones.[1]

Step-by-Step:

  • Solvent: Prepare a 1:1 mixture of Methanol/Water.[1]

  • Cooling: Dissolve sulfide (1.0 equiv) and cool to 0 °C.

  • Addition: Add

    
     (1.1 equiv) as a solid or aqueous solution in portions.
    
  • Reaction: Stir at 0 °C. A white precipitate of sodium iodate (

    
    ) often forms.
    
  • Workup: Filter off the solid.[1][11] Extract filtrate with DCM.[1]

Troubleshooting & "Watch-Outs"

  • The Catechol Trap: If your substrate is a catechol (1,2-dihydroxybenzene) or hydroquinone (1,4-dihydroxybenzene), avoid NaIO₄ .[1] It will perform an oxidative cleavage or quinone formation.[1][12][14] Use Protocol B (HFIP) or Protocol C (UHP/Se) instead.

  • Overoxidation: To stop at the sulfoxide (S=O) stage and prevent sulfone (

    
    ) formation, strictly control stoichiometry (1.0–1.1 equiv of oxidant) and temperature (0 °C).
    
  • Scavengers: If trace quinone formation is observed (pinking of solution), adding a radical scavenger like BHT (butylated hydroxytoluene) can sometimes protect the phenol without inhibiting the sulfur oxidation.

References

  • Xu, W. L., Li, Y. Z., Zhang, Q. S., & Zhu, H. S. (2004). A Selective, Convenient, and Efficient Conversion of Sulfides to Sulfoxides.[1][10] Synthesis, 2004(2), 227-232.[1] Link

    • Key cit
  • Khodaei, M. M., Bahrami, K., & Karimi, A. (2008). H2O2/HFIP System for Selective Oxidation.[1] Synthesis, 2008, 1682.[1] Link

    • Foundational work on HFIP activ
  • Page, P. C. B., Buckley, B. R., Elliott, C., Chan, Y., Dreyfus, N., & Marken, F. (2016). Chemoselective Oxidation of Sulfides to Sulfoxides with Urea-Hydrogen Peroxide Complex Catalysed by Diselenide.[1][15] Synlett, 27(01), 80-82.[1][15] Link

    • High selectivity catalytic method.[2][4][15][16]

  • Colvin, E. W. (1992). Silicon in Organic Synthesis (Reference for general chemoselectivity principles). Butterworth-Heinemann.[1]

  • Adler, E., & Magnusson, R. (1959). Periodate Oxidation of Phenols.[1] Acta Chemica Scandinavica, 13, 505-519.[1] Link

    • Establishes the safety of simple phenols vs.

Sources

Method

Application Note: 3-(Methanesulfinyl)phenol – A Strategic Scaffold for ADME Optimization

Executive Summary In modern drug discovery, the modulation of physicochemical properties—specifically solubility and metabolic stability—is often as critical as potency. 3-(Methanesulfinyl)phenol (CAS: 14763-71-4), also...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the modulation of physicochemical properties—specifically solubility and metabolic stability—is often as critical as potency. 3-(Methanesulfinyl)phenol (CAS: 14763-71-4), also known as 3-hydroxyphenyl methyl sulfoxide, serves as a high-value intermediate for introducing the methylsulfinyl moiety into bioactive scaffolds.

Unlike the achiral sulfone (


) or the lipophilic sulfide (

), the sulfoxide (

) group offers a unique balance:
  • Chirality: The sulfur atom is a stereogenic center, offering vectors for enantioselective binding.

  • H-Bonding: It acts as a strong hydrogen bond acceptor, improving water solubility compared to sulfides.

  • Metabolic Handle: It represents an intermediate oxidation state, allowing for "soft drug" design where the molecule can be further oxidized to a sulfone or reduced to a sulfide in vivo.

This guide details the synthesis, functionalization, and strategic application of 3-(methanesulfinyl)phenol in constructing kinase inhibitors and other small-molecule therapeutics.

Chemical Profile & Structural Utility[1][2][3]

PropertyDataRelevance in Drug Design
Formula

Fragment MW = 156.20 Da
LogP (Calc) ~0.8 - 1.2Lower lipophilicity than thioethers; improves solubility.
pKa (Phenol) ~9.5Suitable for O-alkylation and

reactions.
H-Bond Acceptors 2 (O-H, S=O)S=O is a strong acceptor, critical for solvent interaction.
Chirality Yes (Sulfur)Exists as

enantiomers; often used as racemate in early discovery.
Medicinal Chemistry Logic: The Sulfoxide "Switch"

Replacing a sulfone (


) with a sulfoxide (

) often retains biological activity while increasing aqueous solubility and altering the metabolic profile. The 3-(methanesulfinyl)phenol moiety is frequently employed to attach this group to heteroaromatic cores (e.g., pyrimidines, quinazolines) via the phenolic oxygen.

Synthesis Protocol: Selective Oxidation

Objective: Synthesize 3-(methanesulfinyl)phenol from 3-(methylthio)phenol without over-oxidation to the sulfone.

Challenge: The primary challenge is chemoselectivity. Standard oxidants (e.g., mCPBA) often yield a mixture of sulfoxide and sulfone. This protocol uses controlled oxidation with Sodium Periodate (


), offering superior selectivity.
Materials
  • Substrate: 3-(Methylthio)phenol (CAS: 108-58-7)

  • Oxidant: Sodium Periodate (

    
    )
    
  • Solvent: Methanol/Water (1:1 v/v)[1]

  • Quench: Sodium Bisulfite (

    
    )
    
Step-by-Step Procedure
  • Preparation: Dissolve 3-(methylthio)phenol (10.0 g, 71.3 mmol) in 150 mL of Methanol:Water (1:1) in a 500 mL round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Periodate (16.8 g, 78.5 mmol, 1.1 eq) portion-wise over 20 minutes.

    • Note: Exothermic reaction. Monitor internal temperature to keep below 5°C.

  • Reaction: Remove the ice bath and allow the slurry to stir at Room Temperature (20-25°C) for 12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2][3] The starting sulfide moves fast; the sulfoxide is more polar (lower

      
      ).
      
  • Quenching: Filter off the precipitated sodium iodate (

    
    ) byproduct. Treat the filtrate with saturated aqueous 
    
    
    
    (50 mL) to destroy excess oxidant.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
    • Tip: The product is moderately water-soluble. Salting out the aqueous phase with NaCl improves recovery.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% Methanol in DCM).
    
  • Yield: Expect 85-92% yield as a viscous, pale yellow oil or low-melting solid.

Functionalization Workflow

Once synthesized, the phenol is typically coupled to a drug core. Below is a decision tree for functionalization, visualized using Graphviz.

Workflow Diagram

G Start 3-(Methanesulfinyl)phenol Path1 Pathway A: O-Alkylation (Ether Formation) Start->Path1 R-X, K2CO3 Path2 Pathway B: SnAr Coupling (Biaryl Ether) Start->Path2 Cl-Heterocycle, Base Path3 Pathway C: Activation (Triflate Formation) Start->Path3 Tf2O, Pyridine Prod1 Alkyl Ether Analog (Solubility Probe) Path1->Prod1 Prod2 Heteroaryl Ether (Kinase Inhibitor Core) Path2->Prod2 Prod3 Aryl-Aryl Coupling (Suzuki Substrate) Path3->Prod3

Figure 1: Functionalization pathways for 3-(methanesulfinyl)phenol. Pathway B is most common in kinase inhibitor synthesis.

Protocol B: Coupling to a Heterocycle

Application: Attaching the phenol to a 4-chloropyrimidine or quinazoline core (common in EGFR/BRAF inhibitors).

  • Reagents: 3-(Methanesulfinyl)phenol (1.0 eq), 4-Chloro-substituted heterocycle (1.0 eq),

    
     (2.5 eq).
    
  • Solvent: DMF or NMP (Anhydrous).

  • Conditions: Heat at 80-100°C for 4-8 hours.

  • Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization from EtOH or Column Chromatography.

    • Note: The sulfoxide is stable under basic

      
       conditions but avoid strong Lewis acids which might reduce it.
      

Analytical Characterization & Quality Control

Validating the integrity of the sulfoxide group is crucial.

MethodExpected Signal / ObservationInterpretation
1H NMR

~2.7 ppm (s, 3H)
The methyl group on the sulfoxide appears distinct from sulfide (~2.4 ppm) and sulfone (~3.0 ppm).
13C NMR

~43 ppm (Methyl)
Characteristic shift for methylsulfinyl carbon.
IR Spectroscopy ~1030-1070 cm

Strong S=O stretching vibration.
Chiral HPLC Two peaks (1:1 ratio)Essential if developing an enantiopure drug. Separation often requires polysaccharide-based columns (e.g., Chiralpak AD-H).

Safety & Handling

  • Oxidation Sensitivity: While stable at room temperature, the sulfoxide can be slowly oxidized to the sulfone by atmospheric oxygen over months. Store under Nitrogen or Argon at 4°C.

  • Hygroscopicity: The polar S=O bond makes the compound hygroscopic. Keep containers tightly sealed to maintain stoichiometry.

  • Toxicity: Treat as a standard phenol (corrosive/irritant). Use proper PPE (gloves, goggles).

References

  • Synthesis of Sulfoxides

    • Title: "Selective oxidation of sulfides to sulfoxides using sodium period
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Medicinal Chemistry of Sulfoxides

    • Title: "Sulfoxides as Bioisosteres in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: "Structure-Based Design of Novel BRAF Inhibitors.
    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Application

Application Notes and Protocols: Preparation of Sulfoxide-Based Ligands for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction Chiral sulfoxides have emerged as a pivotal class of ligands in the field of asymmetric catalysis, finding extensive applications in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides have emerged as a pivotal class of ligands in the field of asymmetric catalysis, finding extensive applications in the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical and fine chemical industries.[1][2][3] The unique stereoelectronic properties of the sulfinyl group, combined with its configurational stability and the proximity of the chiral center to the metal, make sulfoxide-based ligands highly effective in inducing asymmetry in a wide array of chemical transformations.[4][5] This document provides a comprehensive guide to the preparation of sulfoxide-based ligands, detailing established synthetic protocols and their application in asymmetric catalysis.

I. Synthetic Strategies for Chiral Sulfoxides

The preparation of enantiopure sulfoxides is the cornerstone of developing effective sulfoxide-based ligands. The primary methods for their synthesis can be broadly categorized into two main approaches: the nucleophilic substitution on a chiral sulfinate precursor (the Andersen synthesis) and the asymmetric oxidation of a prochiral sulfide.[6][7][8]

The Andersen Synthesis: A Classic Approach

The Andersen synthesis, first reported in 1962, is a widely utilized method for preparing enantiopure sulfoxides.[4][9] This method relies on the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for excellent stereocontrol.[7]

A common precursor for this synthesis is (-)-menthyl p-toluenesulfinate, which can be prepared as a mixture of diastereomers and then separated by crystallization.[9] The diastereomerically pure sulfinate is then reacted with a Grignard reagent to yield the desired chiral sulfoxide.

Protocol 1: Synthesis of (R)-Methyl p-Tolyl Sulfoxide via the Andersen Method

This protocol describes the synthesis of (R)-methyl p-tolyl sulfoxide from diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate.

Materials:

  • (S)-(-)-Menthyl p-toluenesulfinate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve (S)-(-)-menthyl p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the pure (R)-methyl p-tolyl sulfoxide.

Expected Outcome: The reaction typically provides the (R)-methyl p-tolyl sulfoxide in good yield and high enantiomeric excess (>98% ee).

Asymmetric Oxidation of Prochiral Sulfides

The direct asymmetric oxidation of prochiral sulfides represents a more atom-economical approach to chiral sulfoxides.[7][10] This can be achieved using various catalytic systems, including those based on transition metals, enzymes, or small organic molecules.

1.2.1 Transition Metal-Catalyzed Asymmetric Sulfoxidation

Chiral transition metal complexes, particularly those of titanium, vanadium, and iron, have been successfully employed as catalysts for the enantioselective oxidation of sulfides.[11][12][13] A well-known system is the Kagan-Modena oxidation, which utilizes a titanium catalyst in the presence of a chiral tartrate ester and an oxidant like tert-butyl hydroperoxide (TBHP).[14]

Protocol 2: Titanium-Catalyzed Asymmetric Oxidation of Thioanisole

This protocol outlines the asymmetric oxidation of thioanisole to (R)-methyl phenyl sulfoxide using a chiral titanium catalyst.

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (R,R)-(+)-Diethyl tartrate ((+)-DET)

  • Thioanisole

  • tert-Butyl hydroperoxide (TBHP, 5.5 M solution in decane)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Under an inert atmosphere, add Ti(Oi-Pr)₄ (1.0 eq) to anhydrous DCM at room temperature.

  • Add (+)-DET (2.0 eq) to the solution and stir for 30 minutes.

  • Add thioanisole (1.0 eq) to the catalyst solution.

  • Cool the mixture to -20 °C.

  • Add TBHP (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, add a few drops of water to quench the catalyst.

  • Filter the mixture through a pad of Celite and wash with DCM.

  • Wash the filtrate with saturated aqueous sodium sulfite solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (R)-methyl phenyl sulfoxide.

Expected Outcome: This method typically affords the chiral sulfoxide with high enantioselectivity.[14]

II. Types of Sulfoxide-Based Ligands and Their Applications

The versatility of the sulfoxide group allows for its incorporation into a variety of ligand scaffolds, leading to a diverse range of applications in asymmetric catalysis.[5][15]

Bidentate and Multidentate Sulfoxide Ligands

Combining the sulfoxide moiety with other coordinating groups such as phosphines, amines, or olefins leads to the formation of highly effective bidentate and multidentate ligands.[16]

  • Sulfoxide-Phosphine (S/P) Ligands: These ligands have shown great promise in copper-catalyzed reactions, such as the asymmetric pinacolboryl addition to N-Boc-imines.[17]

  • Sulfoxide-Nitrogen (S/N) Ligands: These have been successfully applied in palladium-catalyzed asymmetric allylic alkylations.[18]

  • Bis-sulfoxide (S/S) Ligands: These ligands are effective in rhodium-catalyzed conjugate additions of aryl boronic acids.[9]

Applications in Asymmetric Catalysis

Sulfoxide-based ligands have been instrumental in advancing various asymmetric catalytic transformations.

Catalytic ReactionMetal CatalystLigand TypeRepresentative Application
Allylic AlkylationPalladiumS/N, S/PSynthesis of chiral allylic amines and esters[18][19]
Conjugate AdditionRhodiumS/SEnantioselective addition of boronic acids to enones[9]
C-H FunctionalizationPalladiumBis-sulfoxideAsymmetric allylic C-H oxidation[16][20]
Pinacolboryl AdditionCopperS/PSynthesis of α-amino boronic esters[17]

III. Mechanistic Considerations

The efficacy of sulfoxide ligands in asymmetric catalysis stems from their ability to create a well-defined and rigid chiral environment around the metal center.[5] The sulfoxide can coordinate to the metal through either the sulfur or the oxygen atom, providing flexibility in tuning the electronic and steric properties of the catalyst.[5] This dual coordination mode can be crucial for achieving high levels of stereocontrol.

IV. Visualization of Synthetic and Catalytic Processes

Synthesis_Workflow cluster_andersen Andersen Synthesis cluster_oxidation Asymmetric Oxidation SulfinylChloride Sulfinyl Chloride DiastereomericSulfinates Diastereomeric Sulfinates SulfinylChloride->DiastereomericSulfinates ChiralAlcohol Chiral Alcohol (e.g., (-)-Menthol) ChiralAlcohol->DiastereomericSulfinates Separation Separation (Crystallization) DiastereomericSulfinates->Separation PureSulfinate Diastereomerically Pure Sulfinate Separation->PureSulfinate ChiralSulfoxideA Enantiopure Sulfoxide PureSulfinate->ChiralSulfoxideA Grignard Grignard Reagent (R-MgX) Grignard->ChiralSulfoxideA ProchiralSulfide Prochiral Sulfide ChiralSulfoxideB Enantioenriched Sulfoxide ProchiralSulfide->ChiralSulfoxideB ChiralCatalyst Chiral Catalyst (e.g., Ti-tartrate) ChiralCatalyst->ChiralSulfoxideB Oxidant Oxidant (e.g., TBHP) Oxidant->ChiralSulfoxideB

Caption: General workflows for the synthesis of chiral sulfoxides.

Catalytic_Cycle Catalyst [Pd(0)]L* OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition Substrate Allylic Substrate Substrate->OxidativeAddition PiAllyl π-Allyl Pd(II) Complex OxidativeAddition->PiAllyl NucleophilicAttack Nucleophilic Attack PiAllyl->NucleophilicAttack Nucleophile Nucleophile (Nu-) Nucleophile->NucleophilicAttack NucleophilicAttack->Catalyst Product Chiral Product NucleophilicAttack->Product ReductiveElimination Reductive Elimination

Caption: Simplified catalytic cycle for a Pd-catalyzed asymmetric allylic alkylation.

V. Conclusion

The preparation of sulfoxide-based ligands is a mature yet continuously evolving field that offers powerful tools for asymmetric catalysis. The choice of synthetic strategy depends on the desired ligand structure and the availability of starting materials. Both the classic Andersen synthesis and modern catalytic asymmetric oxidation methods provide reliable access to a wide range of enantiopure sulfoxides. The continued development of novel sulfoxide ligands is expected to lead to even more efficient and selective catalytic systems for the synthesis of complex chiral molecules, with significant implications for drug discovery and development.

References

  • Yang, M.-M., Wang, S., & Dong, Z.-B. (n.d.). Recent Advances for Chiral Sulfoxides in Asymmetric Catalysis. RSC Advances.
  • Toru, T., & Bolm, C. (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH.
  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101.
  • (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews.
  • (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC.
  • Trost, B. M., & Rao, M. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis.
  • (2019).
  • (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews.
  • (n.d.). Synthesis of Enantioenriched Sulfoxides.
  • (n.d.). The original method introduced by Andersen (1962; top) and its modification by Capozzi et al (2001, 2002).
  • (n.d.). A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. PMC.
  • (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers.
  • (n.d.). Synthesis, Structure, and Catalytic Studies of Palladium and Platinum Bis-Sulfoxide Complexes.
  • Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry.
  • (2025, August 7).
  • (2015). Copper(I)-Catalyzed Asymmetric Pinacolboryl Addition of N-Boc-imines Using a Chiral Sulfoxide–Phosphine Ligand. Organic Letters.
  • (2024, December 30).
  • (2025, August 16). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. PMC.
  • (2023, June 13). Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. PMC.
  • (n.d.). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives.
  • Sun, J., Zhu, C., Dai, Z., Yang, M., Pan, Y., & Hu, H. (2004). Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System. The Journal of Organic Chemistry, 69(24), 8500–8503.
  • (2021, March 16). 5.
  • (2024, July 25). Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases. PMC.
  • (n.d.). Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6′-Diphenyl-BINOL as a chiral ligand. SciSpace.
  • (2022, February 14).
  • (2004, November 26). Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System. The Journal of Organic Chemistry - ACS Figshare.
  • (n.d.).
  • (n.d.).
  • (2011). Chiral Allene-Containing Phosphines in Asymmetric Catalysis. Journal of the American Chemical Society.
  • (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing).
  • (2023).
  • (2025, April 2). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. Journal of the American Chemical Society.
  • (n.d.). Sulfoxides as Ligands. I. A Preliminary Survey of Methyl Sulfoxide Complexes. Journal of the American Chemical Society.
  • (2023).
  • (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis.
  • (2025, January 30). Chiral Sulfoxide Ligands in Asymmetric Allylic Substitution.

Sources

Method

Application Notes and Protocols for the Functionalization of Phenols Containing meta-Sulfinyl Groups

Introduction: The Strategic Importance of the meta-Sulfinyl Phenol Scaffold The phenol moiety is a cornerstone in medicinal chemistry and materials science, ubiquitous in natural products and synthetic drugs.[1][2] Its f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the meta-Sulfinyl Phenol Scaffold

The phenol moiety is a cornerstone in medicinal chemistry and materials science, ubiquitous in natural products and synthetic drugs.[1][2] Its functionalization, however, is classically dominated by the strong ortho-, para-directing nature of the hydroxyl group in electrophilic aromatic substitution reactions. This inherent electronic bias renders the synthesis of meta-substituted phenols a significant challenge, often requiring multi-step, circuitous routes.[1][3]

The sulfoxide group, a versatile functional motif, introduces a unique combination of properties when incorporated into a phenol ring. It is a chiral center, a hydrogen bond acceptor, and can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[4][5] The placement of a sulfinyl group at the meta position to a hydroxyl group creates a unique electronic and steric environment, opening new avenues for drug design and the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of synthetic strategies for both the introduction of a sulfinyl group at the meta-position of a phenol and the subsequent functionalization of the resulting scaffold. We will delve into the mechanistic underpinnings of these transformations and provide detailed, actionable protocols for their implementation in a research setting.

Core Synthetic Strategies: Accessing the meta-Sulfinyl Phenol Core

The direct and selective introduction of a sulfinyl group at the meta-position of a phenol is a non-trivial synthetic problem due to the aforementioned electronic preferences of the phenol ring. However, modern synthetic methodologies have provided viable pathways.

Strategy 1: Electrochemical C-H Sulfinylation of Phenols

A promising and direct approach for the synthesis of sulfinyl phenols is through electrochemical oxidative cross-coupling. This method avoids the need for pre-functionalized starting materials and often proceeds under mild, oxidant-free conditions.

Mechanism and Rationale:

The proposed mechanism for the electrochemical sulfinylation of phenols with sulfides involves the anodic oxidation of the phenol to generate a radical cation. This electrophilic intermediate is then trapped by a nucleophilic sulfide, leading to the formation of the C-S bond. The regioselectivity of this reaction is influenced by the electronic properties of the phenol and the reaction conditions. While this method can produce a mixture of isomers, it represents a direct route to sulfinyl phenols.

Experimental Protocol: Electrochemical Synthesis of (4-methylphenyl)(phenyl)sulfoxide from Phenol and Thioanisole (Adapted from Banerjee et al.[6][7][8])

Materials:

  • Phenol (1.0 equiv)

  • Thioanisole (2.0 equiv)

  • n-Bu₄NPF₆ (Tetrabutylammonium hexafluorophosphate) (0.2 M)

  • Acetonitrile (MeCN), anhydrous

  • Undivided electrochemical cell

  • Graphite plate anode

  • Nickel plate cathode

  • DC power supply

Procedure:

  • In an oven-dried, undivided electrochemical cell equipped with a graphite anode and a nickel cathode, prepare a 0.2 M solution of n-Bu₄NPF₆ in anhydrous acetonitrile.

  • Add phenol (1.0 mmol) and thioanisole (2.0 mmol) to the electrolyte solution.

  • Seal the cell and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Apply a constant current of 15 mA to the cell.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by discontinuing the current.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfoxide product.

Data Presentation: Substrate Scope and Yields for Electrochemical Sulfinylation

Phenol DerivativeSulfideProductYield (%)
PhenolThioanisole4-(Methylsulfinyl)phenol~55-65
4-MethoxyphenolThioanisole4-Methoxy-2-(methylsulfinyl)phenol~40-50
2-NaphtholPhenyl methyl sulfide1-(Methylsulfinyl)-2-naphthol~60-70
4-ChlorophenolDiphenyl disulfide4-Chloro-2-(phenylsulfinyl)phenol~38-45

Note: Yields are approximate and based on reported ranges in the literature. Actual yields may vary depending on the specific reaction conditions and substrate.

Workflow for Electrochemical Sulfinylation

G cluster_setup Reaction Setup cluster_reaction Electrolysis cluster_workup Workup & Purification Setup Prepare 0.2 M n-Bu4NPF6 in MeCN AddReagents Add Phenol (1 equiv) and Sulfide (2 equiv) Setup->AddReagents Cell Undivided Cell (Graphite Anode, Ni Cathode) AddReagents->Cell Electrolysis Apply Constant Current (15 mA) under Inert Atmosphere Cell->Electrolysis Monitoring Monitor by TLC/LC-MS Electrolysis->Monitoring Quench Stop Current Monitoring->Quench Concentrate Remove Solvent Quench->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product Isolated Product G Start meta-Sulfinyl Phenol AttachDG Attach Directing Group (DG) to Phenolic Oxygen Start->AttachDG CH_Activation Transition Metal-Catalyzed meta-C-H Activation AttachDG->CH_Activation Coupling Couple with Electrophile/Nucleophile CH_Activation->Coupling RemoveDG Remove Directing Group Coupling->RemoveDG Product Functionalized meta-Sulfinyl Phenol RemoveDG->Product

Caption: Conceptual workflow for directed meta-C-H functionalization.

Protocol Example: ortho-Lithiation of an Aryl Sulfoxide (A Comparative Protocol)

While the focus is on meta-sulfinyl phenols, understanding the powerful ortho-directing effect of the sulfoxide group is essential for comparative purposes and for planning synthetic routes.

Materials:

  • Aryl sulfoxide (e.g., phenyl methyl sulfoxide) (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl chloride, benzaldehyde) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried, three-necked flask under an inert atmosphere, add the aryl sulfoxide (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization of meta-Sulfinyl Phenols

The structural elucidation of newly synthesized meta-sulfinyl phenols relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic region will show characteristic splitting patterns for a 1,3-disubstituted benzene ring. The chemical shift of the phenolic proton is often broad and can be exchanged with D₂O. The protons on the carbon alpha to the sulfoxide will also have a characteristic chemical shift.

  • ¹³C NMR: The number of signals in the aromatic region will confirm the substitution pattern. The carbon bearing the sulfinyl group will be shifted downfield.

Infrared (IR) Spectroscopy:

  • A broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹.

  • A strong S=O stretching band will be present around 1030-1070 cm⁻¹.

  • C-O stretching and aromatic C=C bending vibrations will also be present.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) will confirm the molecular weight of the compound.

  • Fragmentation patterns can provide further structural information.

Table of Expected Spectroscopic Data for 3-(Methylsulfinyl)phenol

TechniqueFeatureExpected Value/Observation
¹H NMR Aromatic ProtonsMultiplets in the range of δ 6.8 - 7.5 ppm
Phenolic OHBroad singlet, δ 5.0 - 10.0 ppm (concentration dependent)
S(O)CH₃Singlet, δ ~2.7 ppm
¹³C NMR Aromatic Carbons6 signals in the aromatic region (δ 110 - 160 ppm)
C-OHδ ~155-160 ppm
C-S(O)δ ~145-150 ppm
S(O)CH₃δ ~44 ppm
IR (cm⁻¹) O-H stretch3200-3600 (broad)
S=O stretch1040-1060 (strong)
C-O stretch~1230
MS (EI) [M]⁺m/z = 156

Conclusion and Future Outlook

The functionalization of phenols containing meta-sulfinyl groups represents a challenging yet rewarding area of synthetic chemistry. Direct electrochemical methods are emerging as a powerful tool for the synthesis of these valuable scaffolds. Furthermore, the principles of directed C-H functionalization provide a roadmap for the selective modification of the phenol ring, enabling the synthesis of complex molecules with potential applications in drug discovery and materials science. The unique properties conferred by the meta-sulfinyl phenol motif make it an attractive target for further exploration, and the development of more efficient and selective synthetic methods will undoubtedly accelerate its adoption in various scientific disciplines.

References

  • Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols. PMC[Link].

  • meta-selective C–H functionalization. Wikipedia[Link].

  • The meta-Selective C-H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group. PubMed[Link].

  • Phenol-Directed C–H Functionalization. ACS Catalysis[Link].

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing[Link].

  • Electrochemical Sulfinylation of Phenols with Sulfides: A Metal- and Oxidant-free Cross-Coupling for the Synthesis of Aromatic Sulfoxides. ResearchGate[Link].

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from -Sulfinyl Esters. Semantic Scholar[Link].

  • Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives. PMC[Link].

  • The meta-Selective C–H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group. ResearchGate[Link].

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. MDPI[Link].

  • Electrochemical sulfinylation of phenols with sulfides: a metal- and oxidant-free cross-coupling for the synthesis of aromatic sulfoxides. Chemical Communications[Link].

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC[Link].

  • Kumar, Rakesh, Taily, Irshad Maajid, Banerjee, Prabal (2023) Electrochemical sulfinylation of phenols with sulfides: a metal- and oxidant-free cross-coupling for the synthesis of aromatic sulfoxides. Chemical Communications, 59 (3) 310-313[Link].

  • Synthesis of 3-(Methylsulfonyl)benzo[ b]thiophenes from Methyl(2-alkynylphenyl)sulfanes and Sodium Metabisulfite via a Radical Relay Strategy. PubMed[Link].

  • Interconnection of sulfides and sulfoxides in medicinal chemistry. PubMed[Link].

  • A meta-nitro phenol derivative and a process for producing it.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews[Link].

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia[Link].

  • Preparation method of thiophenol.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC[Link].

  • Cyclic sulfoxides and sulfones in drug design. ResearchGate[Link].

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube[Link].

  • Asymmetric synthesis of sulfinyl-substituted arene chromium tricarbonyl complexes. Journal of the Chemical Society, Perkin Transactions 1[Link].

  • Synthesis and Structure of Novel Substituted N-Sulfinylanilines. Academia.edu[Link].

  • Patent Details. Paper Digest[Link].

  • Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate[Link].

  • Sulfonated Lignin-Derived Compounds And Uses Thereof.
  • Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(. MOST Wiedzy[Link].

  • (s)-(-)-methyl p-bromophenyl sulfoxide. Organic Syntheses Procedure[Link].

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB[Link].

  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube[Link].

  • Metabolic fate of bis(3,5-dichloro-2-hydroxyphenyl)-sulfoxide (bithionol sulfoxide). PubMed[Link].

  • Patent No.: US 9,248,441 B2. The University of Memphis[Link].

  • Olefin metathesis catalysts.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(methanesulfinyl)phenol

Case ID: PUR-MSO-003 Subject: Separation of 3-(methanesulfinyl)phenol (Sulfoxide) from 3-(methanesulfonyl)phenol (Sulfone) Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MSO-003 Subject: Separation of 3-(methanesulfinyl)phenol (Sulfoxide) from 3-(methanesulfonyl)phenol (Sulfone) Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary

The purification of 3-(methanesulfinyl)phenol (Target) from its over-oxidized by-product, 3-(methanesulfonyl)phenol (Impurity), is a common challenge in organosulfur synthesis. This difficulty arises because both compounds possess significant polarity and hydrogen-bonding capabilities due to the phenolic hydroxyl group.

This guide provides three validated workflows for separation, ranked by efficacy and scale.

Part 1: Diagnostic & Identification

Q: How do I definitively confirm the presence of the sulfone impurity before purification?

A: Thin Layer Chromatography (TLC) and


H-NMR are your primary diagnostic tools. Do not rely solely on melting point, as the mixture often forms a solid solution with a broad melting range.
TLC Behavior (Silica Gel)

Sulfoxides are significantly more polar than sulfones due to the highly polarized


 bond, which interacts strongly with silica silanols. The phenol group adds to the retention of both, but the relative order remains consistent.
CompoundPolarityRelative Rf (DCM:MeOH 95:5)Visualization
Sulfide (Starting Material)Low~0.8 - 0.9UV Shortwave
Sulfone (Impurity)Medium~0.5 - 0.6UV Shortwave
Sulfoxide (Target)High~0.2 - 0.3UV / Dragendorff's Reagent

Technical Note: The phenolic -OH can cause "streaking" on silica. If observed, add 0.5% Acetic Acid to your eluent to suppress ionization of the phenol.


H-NMR Diagnostic Signals (DMSO-

)

The methyl group on the sulfur atom provides a distinct chemical shift signature.

  • Sulfoxide (-SO-CH

    
    ):  Resonates upfield, typically 
    
    
    
    2.7 – 2.8 ppm.
  • Sulfone (-SO

    
    -CH
    
    
    
    ):
    Resonates downfield, typically
    
    
    3.1 – 3.2 ppm.

Part 2: Purification Protocols

Method A: Flash Column Chromatography (Recommended)

Best for: <5g scale, high purity requirements (>98%).

The Challenge: The target sulfoxide is "sticky" on silica. Standard Hexane/Ethyl Acetate gradients often fail to elute it as a tight band. The Solution: Use a Dichloromethane (DCM) / Methanol (MeOH) gradient.

Protocol:

  • Sample Loading: Dissolve the crude mixture in a minimum amount of DCM. If solubility is poor, use a "dry load" technique: adsorb the crude onto Celite or Silica (1:2 ratio), dry under vacuum, and load the powder onto the column.

  • Stationary Phase: Standard Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient:

    • Step 1 (Elute Sulfide/Sulfone): 100% DCM (2 column volumes).

    • Step 2 (Ramp): 98:2 DCM:MeOH (Elutes Sulfone).

    • Step 3 (Elute Target): 95:5 to 90:10 DCM:MeOH.

  • Monitoring: Collect fractions. The Sulfone will elute first. The Sulfoxide will elute significantly later.

ChromatographyWorkflow Start Crude Mixture Load Dry Load on Celite Start->Load Elute1 Elute 100% DCM Load->Elute1 Check1 Fraction Check (TLC) Elute1->Check1 Elute2 Gradient 2-5% MeOH/DCM Check1->Elute2 Low Rf Spots Result1 Sulfone (Discard/Recycle) Check1->Result1 High Rf Spots Result2 Pure Sulfoxide (Target) Elute2->Result2

Caption: Step-by-step chromatographic separation logic for polar sulfur compounds.

Method B: Selective Recrystallization

Best for: >5g scale, removing minor sulfone amounts (<10%).

Theory: Sulfones generally possess higher lattice energy and higher melting points than their corresponding sulfoxides. However, 3-(methanesulfinyl)phenol is highly polar. A "solvent pair" approach is required.

Protocol:

  • Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent). Alternatively, Ethanol/Water.[1]

  • Dissolution: Dissolve the crude solid in boiling Ethyl Acetate (approx. 10 mL per gram).

  • Precipitation: Add hot Hexane dropwise until the solution becomes slightly turbid.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration:

    • Scenario 1: If the Sulfone is the major impurity, it often crystallizes first or stays in the mother liquor depending on the specific crystal packing.

    • Scenario 2 (Most common): The Sulfoxide crystallizes out, leaving the sulfone-enriched supernatant.

  • Wash: Wash the crystals with cold 1:1 EtOAc:Hexane.

Part 3: Prevention & Root Cause Analysis

Q: Why is the sulfone forming?

A: Sulfone formation is a kinetic consequence of over-oxidation. The oxidation of Sulfide


 Sulfoxide is fast, but the oxidation of Sulfoxide 

Sulfone is also favorable if the oxidant is in excess or the temperature is too high.

Common Culprits:

  • Excess Oxidant: Using >1.1 equivalents of mCPBA or H

    
    O
    
    
    
    .
  • Temperature: Running the reaction above 0°C.

  • Reaction Time: Leaving the reaction too long allows the second oxidation step to initiate.

Recommended Synthetic Adjustment

To avoid purification issues, switch to a Chemoselective Oxidation Protocol that thermodynamically halts at the sulfoxide.

Protocol: Sodium Periodate (


) Oxidation 
Sodium periodate is highly selective for sulfide-to-sulfoxide conversion and rarely oxidizes to the sulfone under mild conditions.
  • Reagents: 1.05 eq

    
    .
    
  • Solvent: MeOH:H

    
    O (1:1).
    
  • Temperature: 0°C to Room Temperature.

  • Mechanism: The steric bulk of the periodate intermediate disfavors the second oxidation attack.

OxidationPathway Sulfide 3-(methylthio)phenol (Starting Material) Sulfoxide 3-(methanesulfinyl)phenol (TARGET) Sulfide->Sulfoxide Fast (k1) 1.0 eq Oxidant Sulfone 3-(methanesulfonyl)phenol (IMPURITY) Sulfoxide->Sulfone Slow (k2) Excess Oxidant / Heat

Caption: Kinetic pathway of sulfide oxidation.[2] Controlling k1 vs k2 is critical.

Part 4: FAQs

Q: Can I use acid-base extraction to separate them? A: Generally, no . While sulfoxides are weak bases and can be protonated by strong acids (e.g., 6M HCl) to become water-soluble, the presence of the phenol group complicates this. The phenol is not basic, but its solubility in water (moderate) and organic solvents (high) makes phase separation messy. You risk losing your product or failing to achieve clean separation. Stick to chromatography.

Q: My product is an oil, but it should be a solid. Why? A: Small amounts of sulfone impurity or residual solvent can depress the melting point significantly, keeping the sulfoxide as a supercooled liquid. Run a high-vacuum drying cycle (50°C, <1 mbar) for 4 hours. If it remains an oil, check NMR for solvent peaks.

References

  • Carreño, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717–1760.

  • Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495.

  • Drabowicz, J., et al. (2002). "Oxidation of Sulfides to Sulfoxides. Part 2: Metallo-organic and Biological Systems." Organic Preparations and Procedures International.

  • PubChem. (n.d.). "3-(Methylsulfonyl)phenol Compound Summary." National Library of Medicine.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Methanesulfinyl)phenol Stability in Basic Media

Welcome to the Technical Support Center for 3-(methanesulfinyl)phenol (also known as 3-hydroxyphenyl methyl sulfoxide). As a versatile building block in drug development, this molecule presents unique handling challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(methanesulfinyl)phenol (also known as 3-hydroxyphenyl methyl sulfoxide). As a versatile building block in drug development, this molecule presents unique handling challenges due to its dual reactivity: an acidic phenol group and a redox-sensitive, weakly acidic methanesulfinyl moiety.

This guide is designed for research scientists and process chemists. It provides causal explanations for common degradation pathways under basic conditions, structured troubleshooting FAQs, and self-validating experimental protocols to ensure high-yield transformations.

Quantitative Reactivity Profile

To understand the stability of 3-(methanesulfinyl)phenol, we must first isolate the quantitative properties of its two reactive centers. The table below summarizes the thermodynamic data and corresponding degradation risks when exposed to basic conditions.

ParameterPhenol Group (-OH)Methanesulfinyl Group (-S(=O)CH₃)
pKa (approximate) ~9.5~35.0
Deprotonating Bases K₂CO₃, NaOH, Et₃N, NaHNaH (excess), LDA, LHMDS, t-BuOK
Reactive Intermediate Phenoxide Anion (O-centered)

-Carbanion (C-centered)
Primary Degradation Risk Auto-oxidation (radical chain)Dimerization, Nucleophilic side-reactions
Visual / Analytical Symptom Darkening of solution (brown/black)Complex mixture on TLC/HPLC, mass adducts

Mechanistic Pathways & Troubleshooting Workflows

The degradation of this substrate is highly dependent on the strength of the base and the presence of atmospheric oxygen. Below is a map of the divergent pathways your reaction might take if improperly controlled.

Pathways Substrate 3-(Methanesulfinyl)phenol MildBase Mild Base (e.g., K2CO3) Deprotonates Phenol Substrate->MildBase StrongBase Strong Base (e.g., NaH) Deprotonates Sulfoxide Substrate->StrongBase Phenoxide Phenoxide Anion (Electron-Rich) MildBase->Phenoxide AutoOx Auto-oxidation (O2) Quinone Byproducts Phenoxide->AutoOx If O2 present Carbanion alpha-Carbanion (Nucleophilic) StrongBase->Carbanion SideRxn Dimerization / Pummerer-type Rxns Carbanion->SideRxn If unquenched

Divergent reactivity pathways of 3-(methanesulfinyl)phenol under different basic conditions.

Frequently Asked Questions (FAQs)

FAQ 1: Why does my reaction mixture turn dark brown or black when using mild bases like K₂CO₃ or NaOH? Symptom: Rapid color change and loss of starting material without the formation of a distinct product spot on TLC. Causality: Mild bases easily deprotonate the phenol to form a phenoxide anion. Phenoxides are highly electron-rich, which drastically lowers their oxidation potential. If ambient oxygen is present, the phenoxide donates an electron to O₂, initiating a radical chain reaction known as [1]. This leads to the formation of reactive quinone species that rapidly polymerize into dark, insoluble tars. Solution: See Protocol 1. Always degas solvents and maintain a strict inert atmosphere (Argon/N₂) when handling phenoxides.

FAQ 2: I am using NaH to ensure complete deprotonation, but I observe dimerization and loss of the sulfoxide methyl group. What is happening? Symptom: Mass spectrometry shows adducts corresponding to dimerization, or NMR indicates the disappearance of the sharp singlet (~2.7 ppm) corresponding to the methanesulfinyl methyl group. Causality: While the phenol proton is the most acidic, the


-CH₃ group of the alkyl sulfoxide is also susceptible to deprotonation by strong bases like sodium hydride ()[2]. The highly polar S=O bond increases the acidity of these 

-hydrogens, allowing the formation of a nucleophilic

-carbanion ()[3]. This carbanion can attack unreacted starting material or electrophiles in the mixture, leading to complex side reactions. Solution: Avoid using a large excess of strong, irreversible bases unless operating under strict cryogenic control (See Protocol 2).

FAQ 3: Can I heat my base-catalyzed reaction to accelerate sluggish couplings? Symptom: Detection of sulfide and sulfone derivatives, or rearranged products. Causality: Heating sulfoxides under basic conditions, especially in the presence of electrophilic activators, can trigger Pummerer-type fragmentations or charge-accelerated sigmatropic rearrangements ()[4]. Thermal stress can also lead to disproportionation of the sulfoxide into the corresponding sulfide and sulfone. Solution: Keep reaction temperatures below 60 °C when working with this substrate in base.

Workflow Start Issue: Low Yield / Degradation CheckColor Is the mixture dark brown/black? Start->CheckColor YesColor Phenoxide Auto-oxidation CheckColor->YesColor Yes NoColor Are there dimeric/cleaved impurities? CheckColor->NoColor No FixColor Degas solvents, use Ar/N2, add antioxidants YesColor->FixColor YesImp alpha-Deprotonation NoColor->YesImp Yes FixImp Switch to weaker base, lower temperature to -78°C YesImp->FixImp

Decision tree for troubleshooting base-induced degradation in 3-(methanesulfinyl)phenol workflows.

Self-Validating Experimental Protocols

To mitigate the issues outlined above, utilize the following optimized protocols. Each protocol includes built-in validation checks to ensure the structural integrity of the molecule is maintained.

Protocol 1: Mild O-Alkylation (Preventing Auto-oxidation)

Use this protocol when performing standard SN2 alkylations or cross-couplings where mild bases are sufficient.

  • Solvent Preparation: Transfer 10 mL of anhydrous DMF into a Schlenk flask. Sparge the solvent with high-purity Argon for exactly 20 minutes to displace dissolved oxygen.

  • Substrate Addition: Add 1.0 mmol of 3-(methanesulfinyl)phenol to the flask under a positive stream of Argon.

  • Base Addition: Add 1.5 mmol of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Electrophile Addition: Add 1.1 mmol of your alkyl halide dropwise.

  • Self-Validation Check: Observe the color of the reaction mixture 30 minutes post-base addition.

    • Pass: The solution remains pale yellow or clear.

    • Fail: The solution turns dark brown/black. Action: Oxygen has breached the system. Abort the reaction, check manifold seals, and restart with fresh sparged solvent.

Protocol 2: Cryogenic Selective Phenoxide Formation (Preventing -Deprotonation)

Use this protocol when a strong base (e.g., for subsequent organometallic transmetalation) is absolutely required.

  • Setup: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add 10 mL of anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve 1.0 mmol of 3-(methanesulfinyl)phenol in the chilled THF.

  • Base Addition: Slowly add exactly 1.0 equivalent of NaHMDS (1M in THF) dropwise over 10 minutes. The low temperature kinetically favors O-deprotonation (diffusion-controlled) and completely suppresses the slower C-deprotonation of the sulfoxide methyl group.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench immediately into D₂O. Extract with CDCl₃ and analyze via ¹H-NMR.

    • Pass: Complete disappearance of the phenol -OH proton, with strict retention of the sharp 3H singlet at ~2.7 ppm (the methanesulfinyl group).

    • Fail: Disappearance or integration reduction of the 2.7 ppm singlet. Action: The base was added too quickly or the temperature spiked. Ensure the bath is maintained strictly at -78 °C.

References

  • Sulfoxide Wikipedia URL:[Link]

  • Sulfoxide: Formula, Structure, Preparations, and Reactions Chemistry Learner URL: [Link]

  • Autoxidation Wikipedia URL: [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

Separation of sulfoxide enantiomers via chiral HPLC

Technical Support Center: Chiral Separation of Sulfoxide Enantiomers Status: ONLINE | Agent: Senior Application Scientist | Ticket: #SULFOX-CHIRAL-001 User Query Overview Subject: Method development and troubleshooting f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Separation of Sulfoxide Enantiomers

Status: ONLINE | Agent: Senior Application Scientist | Ticket: #SULFOX-CHIRAL-001

User Query Overview

Subject: Method development and troubleshooting for the separation of chiral sulfoxides (e.g., Omeprazole, Modafinil, Lansoprazole) using chiral HPLC. Context: User requires high-purity separation for PK/PD studies. Common pain points include solubility in normal phase, peak tailing, and unexpected elution order reversals.

Part 1: Core Knowledge Base (FAQs)

Q1: Which Chiral Stationary Phase (CSP) is the "Gold Standard" for sulfoxides?

A: There is no single "magic bullet," but polysaccharide-based CSPs are the industry standard for sulfoxides due to their dipole-dipole and hydrogen-bonding capabilities.

  • Primary Recommendation: Start with immobilized amylose or cellulose derivatives (e.g., Chiralpak IA, IB, IC, ID).

    • Why? Sulfoxides are often polar. Immobilized phases allow you to use "non-standard" solvents like dichloromethane (DCM) or ethyl acetate to improve solubility without destroying the column.

  • Secondary Recommendation: Coated phases (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Context: These are historically proven for drugs like Omeprazole but restrict you to alkane/alcohol mobile phases.

  • Expert Insight: Sulfoxides often show better resolution on amylose-based columns (e.g., AD-H, IA) compared to cellulose, though screening both is mandatory.

Q2: My sulfoxide is poorly soluble in Hexane. Can I use Polar Organic Mode?

A: Yes, and you often should.

  • The Issue: Sulfoxides possess a polar S=O bond, making them sparingly soluble in the Hexane/Heptane used in Normal Phase (NP).

  • The Solution: Switch to Polar Organic Mode (PO) .

    • Mobile Phase: 100% Methanol (MeOH), 100% Acetonitrile (ACN), or mixtures (e.g., MeOH/ACN/Ethanol).

    • Benefit: drastically improves solubility and column efficiency.

    • Warning: Pure ACN can sometimes reverse the elution order compared to MeOH (see Troubleshooting).

Q3: Do I need additives for sulfoxides?

A: Generally, yes, but minimal.

  • Mechanism: While sulfoxides are not strongly basic, the nitrogen-containing heterocycles often attached to them (e.g., benzimidazole in Omeprazole) are basic.

  • Protocol: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase to suppress silanol interactions and prevent peak tailing.

  • For Acidic Sulfoxides: If the molecule has an acidic proton, add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid.

Part 2: Troubleshooting & Optimization Logic

Issue #1: "My peaks are tailing significantly."

Diagnosis: Secondary interactions between the analyte's basic nitrogen and the silica support's residual silanols.[1]

Troubleshooting Protocol:

  • Check Additive: Ensure 0.1% DEA/TEA is present in the mobile phase.

  • Column History: Has the column been used with strong acids? This can strip the end-capping.

    • Action: Wash the column (if immobilized) with DMF -> MeOH -> Mobile Phase.

  • Temperature: Increase column temperature to 35-40°C.

    • Causality: Higher temperature improves mass transfer kinetics, sharpening the peaks, though it may slightly reduce selectivity.

Issue #2: "I changed solvents and my enantiomers flipped order."

Diagnosis: Solvation-driven reversal of chiral recognition. Context: Sulfoxides are notorious for Elution Order Reversal (EOR) . The conformation of the polysaccharide strands can change based on the solvent (e.g., ACN vs. MeOH), altering the chiral "pocket" shape.

Action Plan:

  • Verification: If you switch from MeOH to ACN to improve resolution, you must re-validate the elution order using a pure standard or circular dichroism (CD) detector.

  • Example: (R)-Lansoprazole might elute first in MeOH but second in ACN on an Amylose-2 column.[2]

Issue #3: "I have resolution (Rs < 1.5) but need baseline separation."

Optimization Steps:

  • Temperature Drop: Lower temperature to 10-15°C.

    • Mechanism:[3][4][5] Enantioseparation is enthalpy-driven. Lower T increases the separation factor (

      
      ), provided the peaks don't broaden too much.
      
  • Alcohol Type: Switch the modifier.

    • Rule of Thumb: Isopropanol (IPA) is a bulky hydrogen bond donor/acceptor. Ethanol is smaller. Changing from IPA to EtOH often alters the steric fit in the chiral groove.

Part 3: Visual Logic & Workflows

Diagram 1: Method Development Decision Tree for Sulfoxides

Caption: Logical workflow for selecting the optimal mobile phase and column based on sulfoxide solubility and structure.

SulfoxideMethodDev Start Start: Sulfoxide Sample SolubilityCheck Check Solubility in Hexane/Ethanol (50:50) Start->SolubilityCheck NormalPhase Soluble? YES -> Normal Phase SolubilityCheck->NormalPhase High Solubility PolarOrganic Soluble? NO -> Polar Organic Mode SolubilityCheck->PolarOrganic Low Solubility NP_Column Select Column: Chiralpak AD-H / OD-H NormalPhase->NP_Column PO_Column Select Column: Chiralpak IA / IC (Immobilized) PolarOrganic->PO_Column Screening Screen Modifiers: 1. IPA 2. Ethanol 3. MeOH (PO only) NP_Column->Screening PO_Column->Screening ResolutionCheck Resolution (Rs) > 1.5? Screening->ResolutionCheck Success Validate Method ResolutionCheck->Success Yes Optimize Optimization Loop ResolutionCheck->Optimize No TempControl Adjust Temperature: Low T = Higher Selectivity High T = Better Peak Shape Optimize->TempControl TempControl->Screening Re-test

Diagram 2: Troubleshooting Elution Order Reversal

Caption: Critical safety check when changing mobile phases for sulfoxide separation.

ElutionReversal Step1 Initial Method: Methanol Mobile Phase Step2 Change Solvent to Acetonitrile (ACN) Step1->Step2 Optimize Resolution Decision Did Elution Order Flip? Step2->Decision Check CD/Polarimeter Result1 Risk: False Identification of Enantiomers Decision->Result1 Ignored Result2 Action: Re-inject Pure Enantiomer Standard Decision->Result2 Verified

Part 4: Benchmark Experimental Protocol

Target Analyte: Omeprazole (Racemic) Objective: Baseline separation for enantiomeric purity determination.

ParameterSpecificationCausality / Notes
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Amylose derivatives often show superior selectivity for the sulfinyl group compared to cellulose [1].
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for balance between resolution and backpressure.
Mobile Phase n-Hexane : Ethanol (85 : 15 v/v)Ethanol is often a better modifier than IPA for Omeprazole, providing sharper peaks [2].
Additive 0.1% Diethylamine (DEA)Essential to mask silanols and prevent tailing of the benzimidazole ring.
Flow Rate 1.0 mL/minOptimized for Van Deemter efficiency curve of 5µm particles.
Temperature 25°CAmbient is a good starting point. Lower to 15°C if Rs < 1.5.
Detection UV @ 300 nmMax absorption for Omeprazole; avoids solvent cutoff interference.[6]

Step-by-Step Execution:

  • Equilibration: Flush column with Mobile Phase (MP) for 20 column volumes. Monitor baseline stability.

  • Sample Prep: Dissolve 1 mg Omeprazole in 1 mL Ethanol. Dilute to 0.1 mg/mL with Mobile Phase.

    • Critical: Do not dissolve in pure DMSO or DMF if using a coated column (AD-H), as this will strip the stationary phase.

  • Injection: Inject 10 µL.

  • Analysis: Calculate Resolution (Rs) and Tailing Factor (Tf).

    • Target: Rs > 2.0, Tf < 1.2.[7]

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH Columns. Retrieved from [Link]

  • Cass, Q. B., et al. (2003). Enantiomeric resolution of sulfoxides by high-performance liquid chromatography on polysaccharide-based chiral stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • Cirilli, R., et al. (2018). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using methanol and methanol-water mixtures as mobile phases. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Temperature Control for Selective Sulfoxide Synthesis

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic logic, and validated protocols over generic descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic logic, and validated protocols over generic descriptions.

Topic: Controlling Reaction Temperature to Prevent Over-Oxidation (Sulfone Formation) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Current Status: Active Guide (v2025.1)

Core Logic: The Kinetic Differentiation Principle

Before attempting a protocol, you must understand the causality of temperature control in this reaction. The selectivity between sulfoxide (1 ) and sulfone (2 ) is governed by the difference in activation energies (


).
  • Reaction A (Sulfide

    
     Sulfoxide):  Low activation energy (
    
    
    
    ). Fast, nucleophilic attack of sulfur on the oxidant.
  • Reaction B (Sulfoxide

    
     Sulfone):  Higher activation energy (
    
    
    
    ). The sulfoxide sulfur is electron-deficient (electrophilic character), making it a poorer nucleophile than the starting sulfide.

The Temperature Rule: By lowering the temperature, you deny the system the thermal energy required to surmount


 (Sulfone formation), effectively "freezing" the reaction at the sulfoxide stage.
Visualization: Kinetic Energy Profile

The following diagram illustrates why cryogenic or controlled conditions favor the sulfoxide.

ReactionProfile Figure 1: Kinetic differentiation between mono- and di-oxidation pathways. Start Sulfide (S) TS1 TS1 (Low Barrier) Start->TS1 Fast at -78°C Sulfoxide Sulfoxide (SO) TARGET PRODUCT TS1->Sulfoxide TS2 TS2 (High Barrier) Sulfoxide->TS2 Blocked at Low Temp Requires Heat/Excess Oxidant Sulfone Sulfone (SO2) OVER-OXIDATION TS2->Sulfone

Validated Protocols & Troubleshooting

Protocol A: Cryogenic mCPBA Oxidation

Best for: Small-scale, high-value substrates where yield is critical. Mechanism: Electrophilic oxidation.

Standard Operating Procedure (SOP):

  • Dissolve: 1.0 equiv Sulfide in DCM (0.1 M).

  • Cool: Cool bath to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.

  • Prepare Oxidant: Dissolve 1.0 - 1.1 equiv mCPBA in DCM. Note: Commercial mCPBA is often 70-77%; titrate or calculate based on purity.

  • Addition: Add mCPBA solution dropwise over 20-30 minutes via syringe pump or addition funnel. Crucial: Rapid addition causes localized exotherms

    
     sulfone.
    
  • Monitor: Stir at -78°C for 1-2 hours. TLC check.

  • Quench: Add sat. aq.

    
     or 
    
    
    
    while still cold.

Troubleshooting Protocol A:

IssueDiagnosisCorrective Action
Sulfone detected (>5%) Temperature Spike: Localized heating during addition.Use a syringe pump for slower addition. Ensure internal probe monitors temp, not just bath temp.
Sulfone detected (>5%) Stoichiometry Error: mCPBA purity higher than calculated.Reduce mCPBA to 0.95 equiv. It is better to have unreacted sulfide (separable) than sulfone (hard to separate).
Reaction Stalled Too Cold:

not met.
Warm bath to -40°C or -20°C slowly. Do not jump to RT.
Precipitate Forms Solubility: Reactants crashing out at -78°C.Switch solvent to

or add a co-solvent (e.g., Toluene) if compatible.
Protocol B: Room Temperature "Green" Oxidation ( /HFIP)

Best for: Scale-up, acid-sensitive substrates, and avoiding chlorinated solvents. Mechanism: HFIP (1,1,1,3,3,3-hexafluoroisopropanol) activates


 via hydrogen bonding, creating a highly selective electrophilic species without metal catalysts.

Standard Operating Procedure (SOP):

  • Dissolve: 1.0 equiv Sulfide in HFIP (0.2 M).

  • Temperature: Maintain at 20-25°C (Water bath recommended to act as heat sink).

  • Addition: Add 1.1 equiv

    
     dropwise.
    
  • Monitor: Reaction is usually complete in 30-60 mins.

  • Quench: Dilute with EtOAc, wash with water/brine. HFIP can be recovered by distillation.

Troubleshooting Protocol B:

IssueDiagnosisCorrective Action
Runaway Exotherm Scale Effect:

oxidation is exothermic.
On scales >1g, active cooling (ice bath) is mandatory during addition. Remove bath only after addition is complete.
Low Conversion Old Peroxide:

concentration <30%.
Titrate peroxide or use a fresh bottle. Increase to 1.5 equiv if necessary (HFIP system is very forgiving of excess).
Protocol C: Chemo-Selective Sodium Periodate ( )

Best for: Substrates with other oxidizable functional groups (alkenes, alcohols). Mechanism: Forms a cyclic periodate intermediate that breaks down selectively to sulfoxide.

Standard Operating Procedure (SOP):

  • Solvent:

    
     (1:1). 
    
    
    
    is insoluble in pure organics.
  • Temperature: 0°C start, warm to RT.

  • Stoichiometry: 1.1 equiv

    
    .
    
  • Execution: Add solid

    
     to the sulfide solution at 0°C. Stir overnight.
    

FAQ for Protocol C:

  • Q: My starting material isn't dissolving in MeOH/Water.

    • A: Add THF or Acetonitrile as a co-solvent. Ensure water content remains at least 20% to dissolve the periodate.

  • Q: Can I use this for hindered sulfides?

    • A: This reaction is sterically demanding. If it fails, switch to Protocol B (HFIP is smaller) or use elevated temperatures (40°C) with careful monitoring.

Advanced Troubleshooting Matrix

Q: I have a chiral sulfide. How does temperature affect enantioselectivity (ee)? A: Temperature is the critical variable for ee.

  • Mechanism: In asymmetric oxidations (e.g., Kagan/Sharpless with

    
    /DET), the enantioselective catalytic pathway has a lower activation energy than the non-selective background reaction.
    
  • Action: Run at -20°C to -40°C .

  • Warning: If you run at RT, the non-selective background oxidation (racemic) will dominate, destroying your ee.

Q: How do I remove trace Sulfone? A: Separation is difficult.[1] Prevention is key.

  • If Sulfone < 10%: Flash chromatography on silica is standard, but often requires very slow gradients (e.g., 100% DCM

    
     2% MeOH/DCM).
    
  • Pro Tip: If your sulfoxide is solid, recrystallization is often more effective than columns for removing the sulfone impurity.

Workflow: Decision Logic for Temperature & Reagent

DecisionTree Figure 2: Workflow for selecting the correct oxidation protocol. Start Start: Sulfide Substrate Q1 Is the substrate acid-sensitive? Start->Q1 PathA Use Protocol B (H2O2/HFIP) or Protocol C (NaIO4) Q1->PathA Yes PathB Use Protocol A (mCPBA) Q1->PathB No TempA Control: 0°C to RT Watch Exotherm PathA->TempA Monitor Monitor via TLC/LCMS (Look for Sulfone M+16) TempA->Monitor TempB Control: -78°C Mandatory PathB->TempB TempB->Monitor Result Quench immediately upon SM consumption Monitor->Result

References

  • Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. Link

  • Ravikumar, K. S., et al. (2011). HFIP-Promoted Oxidation of Sulfides with Hydrogen Peroxide: A Green and Selective Synthesis of Sulfoxides.[2] European Journal of Organic Chemistry, 2011(20-21). Link

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[3][4] Tetrahedron, 42(20), 5459-5495. Link

  • Kagan, H. B., & Rebiere, F. (1998). Some Routes to Chiral Sulfoxides. Synlett, 1998(7), 643-650. Link

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. Link

Sources

Troubleshooting

Removing unreacted 3-(methylthio)phenol from reaction mixtures

Technical Support Center: 3-(Methylthio)phenol Remediation Welcome to the Advanced Troubleshooting Guide for the removal of unreacted 3-(methylthio)phenol from organic reaction mixtures. As a bifunctional molecule featur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Methylthio)phenol Remediation

Welcome to the Advanced Troubleshooting Guide for the removal of unreacted 3-(methylthio)phenol from organic reaction mixtures. As a bifunctional molecule featuring both a weakly acidic phenolic hydroxyl group and a nucleophilic/coordinating thioether moiety, its persistence in crude mixtures can lead to downstream catalyst poisoning and purification bottlenecks.

Frequently Asked Questions (Troubleshooting)

Q1: I washed my organic layer with saturated aqueous sodium bicarbonate (


), but NMR analysis shows 3-(methylthio)phenol is still present. Why did the extraction fail? 
Causality & Expert Insight:  This is a common thermodynamic oversight [1]. The pKa of 3-(methylthio)phenol is approximately 9.5. The conjugate acid of the bicarbonate ion (carbonic acid) has a pKa of ~6.4. Because the pKa of the phenol is significantly higher than that of the extracting base's conjugate acid, the acid-base equilibrium heavily favors the protonated, lipophilic phenol. To drive the equilibrium toward the water-soluble phenolate salt, you must use a base whose conjugate acid has a pKa > 11, such as 1M Sodium Hydroxide (

) [3].

Q2: My target active pharmaceutical ingredient (API) is base-sensitive and degrades in 1M


. How can I remove the phenol without destroying my product? 
Causality & Expert Insight:  When liquid-liquid extraction (LLE) is precluded by product fragility, Solid-Phase Extraction (SPE) using scavenger resins is the optimal alternative [2]. Macroporous polymer-supported bases (e.g., MP-Carbonate or strong anion exchange resins) irreversibly capture the phenol by forming a polymer-bound phenolate [4]. Because the basic sites are immobilized within the cross-linked polystyrene matrix, they do not interact with your dissolved target API, preventing base-catalyzed degradation.

Q3: Can I just leave the trace 3-(methylthio)phenol in the mixture and proceed to a palladium-catalyzed cross-coupling step? Causality & Expert Insight: Absolutely not. The methylthio (-SMe) group is a potent soft ligand that will strongly coordinate to soft transition metals like Palladium (Pd) or Platinum (Pt). Carrying this impurity forward will result in severe catalyst poisoning, requiring excessive catalyst loading or causing complete reaction failure.

Decision Matrix: Quantitative Comparison of Removal Strategies

To select the most appropriate method for your specific workflow, consult the comparative data below:

Removal StrategyPrimary ReagentOperational MechanismProduct CompatibilityScalabilityAverage Recovery Yield
Liquid-Liquid Extraction 1M NaOH (aq)Deprotonation (pKa swing)Base-stable APIs onlyHigh (Multi-kg)> 95%
Scavenger Resin MP-CarbonateSolid-phase sequestrationBase-sensitive APIsMedium (Gram scale)90 - 98%
Chromatography Silica Gel (

)
Polarity differentiationUniversalLow (Milligram scale)Variable (Streaking)

Self-Validating Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Use this protocol if your target molecule is stable to strong aqueous bases.

  • Dilution: Dissolve the crude reaction mixture containing the target product and 3-(methylthio)phenol in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Basic Wash: Add an equal volume of 1M aqueous

    
    . Vigorously shake the separatory funnel and vent the pressure.
    
  • Phase Separation: Allow the layers to separate. The 3-(methylthio)phenol is now in the aqueous layer as a sodium phenolate salt [3].

  • Self-Validating Step (Critical): Before discarding the aqueous layer, transfer a 1 mL aliquot to a test tube and add 1M

    
     dropwise until the pH reaches ~2. Validation: The clear solution must turn cloudy or form an oily emulsion. This confirms that the phenolate has been successfully extracted and re-protonated into its insoluble form. If the solution remains clear, the extraction failed.
    
  • Organic Wash: Wash the retained organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Polymer-Supported Scavenging

Use this protocol if your target molecule is base-sensitive or prone to hydrolysis.

  • Resin Preparation: Weigh out 3 to 4 equivalents of a macroporous carbonate resin (e.g., MP-Carbonate) relative to the estimated molar amount of unreacted 3-(methylthio)phenol [2].

  • Swelling (Self-Validating Step): Suspend the resin in Dichloromethane (DCM) or Tetrahydrofuran (THF) for 15 minutes. Validation: Visually confirm that the resin bed expands by 2-3x its original volume. This swelling is mandatory; it indicates that the polymer pores have opened, granting the phenol access to the internal basic sites [4].

  • Incubation: Add the crude reaction mixture to the resin suspension. Agitate gently on an orbital shaker for 2 to 4 hours at room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake with 2 column volumes of the reaction solvent.

  • Concentration: The filtrate now contains your purified, base-sensitive API. The 3-(methylthio)phenol remains covalently trapped on the discarded resin [2].

Workflow Visualization

Below is the logical workflow for selecting the appropriate remediation strategy based on the chemical stability of your target compound.

G Start Crude Mixture with 3-(methylthio)phenol CheckBase Is Target Product Base-Sensitive? Start->CheckBase LLE Liquid-Liquid Extraction (1M NaOH Wash) CheckBase->LLE No Resin Macroporous Scavenger Resin (e.g., MP-Carbonate) CheckBase->Resin Yes OrgLayer Target Product in Organic Phase LLE->OrgLayer AqLayer Sodium Phenolate in Aqueous Phase LLE->AqLayer Filter Filter Resin (Phenol bound to solid) Resin->Filter Filtrate Target Product in Filtrate Filter->Filtrate

Workflow for selecting a 3-(methylthio)phenol removal strategy based on product stability.

References

  • Title: How to remove the phenol from the reaction mixture without doing column chromatography?
  • Source: amerigoscientific.
  • Title: Methods for removing unreacted reagents from 3-[(Dimethylamino)
  • Source: pitt.
Optimization

Handling hygroscopic properties of phenolic sulfoxides

Technical Support Center: Handling Phenolic Sulfoxides Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Hygroscopicity, Stability, and Handling Protocols Introduction: The Dual-Func...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Phenolic Sulfoxides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Hygroscopicity, Stability, and Handling Protocols

Introduction: The Dual-Functionality Challenge

Welcome to the technical support hub for Phenolic Sulfoxides . As a Senior Application Scientist, I understand the unique frustration these compounds present. You are dealing with a "perfect storm" of reactivity:

  • The Sulfoxide (

    
    ):  A dipolar, hard oxygen acceptor that aggressively scavenges atmospheric moisture (hygroscopic).
    
  • The Phenol (

    
    ):  A weak acid and hydrogen bond donor.
    

The Core Issue: When these two moieties exist in the same molecule, absorbed water bridges them. This not only alters physical state (turning solids to oils) but can trigger autocatalytic degradation (Pummerer-type rearrangements) or oxidation. This guide provides self-validating protocols to manage these risks.

Module 1: Storage & Physical State (The "Dry Chain")

Q: My solid phenolic sulfoxide has turned into a sticky gum or oil. Is it degraded?

A: Not necessarily, but it is compromised. This is likely Melting Point Depression caused by water absorption, not chemical decomposition (yet).

  • The Science: Sulfoxides are "molecular sponges." Water molecules H-bond to the sulfoxide oxygen. According to colligative property laws, impurities (water) lower the melting point of the pure substance. If the new

    
     drops below room temperature, the solid "oils out."
    
  • The Risk: In this liquid phase, molecular mobility increases, accelerating intermolecular reactions (dimerization or oxidation).

Troubleshooting Protocol: The "Dry Chain" Recovery

Do not simply heat the sample to dry it; phenolic sulfoxides are thermally labile.

  • Dissolution: Dissolve the "oil" in a minimum amount of anhydrous Dichloromethane (DCM). Water is immiscible and will separate or form a haze.

  • Drying: Pass the solution through a short pad of anhydrous

    
     (Sodium Sulfate).
    
  • Evaporation: Remove solvent under reduced pressure (

    
    ).
    
  • Lyophilization (The Gold Standard): Freeze-dry the sample from Benzene (if permitted) or 1,4-Dioxane. Sublimation removes water without thermal stress.

  • Inert Storage: Store under Argon , not Nitrogen. Argon is denser than air and settles over your sample, providing a superior blanket against moisture ingress when the vial is opened.

StorageWorkflow Figure 1: The 'Dry Chain' Recovery Protocol for Hygroscopic Sulfoxides Start Compromised Sample (Oiled Out) Solvent Dissolve in Anhydrous DCM Start->Solvent Dry Dry over Na2SO4 (Remove bulk water) Solvent->Dry Lyophil Lyophilization (Sublimation) Dry->Lyophil Storage Storage: Argon + Desiccator Lyophil->Storage  Yields Fluffy Solid

Figure 1: Workflow for recovering chemically intact but physically compromised (wet) phenolic sulfoxides.

Module 2: Chemical Stability & Synthesis

Q: I see a dark impurity forming over time. Is this oxidation?

A: It is likely a Pummerer-Type Rearrangement or Disproportionation.

  • The Science: The Pummerer rearrangement typically requires an anhydride, but in phenolic sulfoxides, the phenolic proton can act as an internal acid catalyst. If moisture is present, it facilitates proton transfer to the sulfoxide oxygen, making it a good leaving group. This generates a thionium ion intermediate, which reacts with nucleophiles (even the phenol itself), leading to complex mixtures of sulfides and oxidized byproducts.

Q: How do I prevent this during synthesis?

A: You must decouple the proton source from the sulfoxide oxygen.

Prevention Protocol:

  • pH Control: Keep the environment slightly basic (pH 8-9) during workups to deprotonate the phenol, preventing it from activating the sulfoxide.

  • Temperature: Never heat phenolic sulfoxides above

    
     in the presence of moisture or acid.
    
  • Oxidant Choice: When synthesizing the sulfoxide from sulfide, avoid over-oxidation to Sulfone (

    
    ). Use controlled oxidants like 
    
    
    
    (Sodium Periodate) on silica gel, which allows for a heterogeneous, water-minimized reaction.

DegradationPath Figure 2: Moisture-Assisted Degradation Pathways (Pummerer & Oxidation) PhenolicSulfoxide Phenolic Sulfoxide (Ar-OH ... O=S-R) Activation Protonation of Sulfoxide Oxygen (Ar-OH ... HO-S+-R) PhenolicSulfoxide->Activation  Self-Catalysis Sulfone Over-oxidation (Sulfone Ar-SO2-R) PhenolicSulfoxide->Sulfone  Excess Oxidant Moisture Moisture (H2O) + Trace Acid Moisture->Activation  Facilitator Thionium Thionium Ion Intermediate [R-S+=C] Activation->Thionium  -H2O Pummerer Pummerer Products (Alpha-substituted sulfides) Thionium->Pummerer  Nucleophilic Attack

Figure 2: Mechanism showing how moisture and internal acidity drive degradation.

Module 3: Analytical Verification (NMR)

Q: My NMR spectrum is dominated by a water peak at 3.33 ppm. Is my sample wet or is it the solvent?

A: Likely both. DMSO-


 is hygroscopic.[1]
  • The Issue: The water peak in DMSO-

    
     (approx. 3.33 ppm) often overlaps with methoxy signals or the methylene protons alpha to the sulfoxide (critical for identification).
    
  • The Fix: Switch solvents to shift the water peak away from your region of interest.

Solvent Selection Guide for Sulfoxides:

SolventHygroscopicityWater Peak (

ppm)
Suitability for Sulfoxides
DMSO-

High~3.33Poor for trace water analysis; good solubility.
Chloroform-

(

)
Low~1.56Excellent . Separates water from sulfoxide signals.
Methanol-

(

)
High~4.87Good . Moves water peak downfield, clearing the aliphatic region.
Acetone-

Medium~2.84Moderate . Good alternative if sample is insoluble in

.

Self-Validating NMR Protocol:

  • Prepare the NMR tube in a glovebox or dry bag if possible.

  • Add a single pellet of activated 4Å Molecular Sieves directly into the NMR tube 1 hour before acquisition. This will scavenge water and reduce the peak intensity, confirming which signal is water and which is your compound.

References

  • Oae, S. (Ed.). (1991). Organic Chemistry of Sulfur. Springer US. (General reference on Sulfoxide chemistry and bonding).
  • Procter, D. J. (2020).[2] Sulfoxide-mediated oxidative cross-coupling of phenols. Chemical Science. Retrieved from [Link]

  • Bałczewski, P. (2025).[3] Organosulfur Materials with High Photo- and Photo-Oxidation Stability. MDPI. Retrieved from [Link][1][3]

Sources

Troubleshooting

Minimizing racemization of chiral sulfoxides during workup

Technical Support & Troubleshooting Guide Mission: To provide immediate, mechanism-based solutions for preserving enantiomeric excess (ee) of chiral sulfoxides during isolation and purification. Module 1: The "Emergency...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

Mission: To provide immediate, mechanism-based solutions for preserving enantiomeric excess (ee) of chiral sulfoxides during isolation and purification.

Module 1: The "Emergency Room" (Triage & Immediate Troubleshooting)

Status: My ee dropped significantly after workup. What happened?

Use this decision tree to identify the likely culprit immediately.

Q1: Is your sulfoxide an allylic sulfoxide?

  • YES: You likely triggered a Mislow-Evans Rearrangement .

    • Diagnosis: Allylic sulfoxides undergo reversible [2,3]-sigmatropic rearrangement to achiral sulfenate esters.[1] This process has a low activation energy (often occurring < 50°C).

    • Immediate Action: Lower your rotavap bath temperature to < 20°C immediately. Store the compound at -20°C. Avoid phosphites or thiophiles which drive the equilibrium irreversibly to the alcohol.

  • NO: Proceed to Q2.

Q2: Did you use Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) for quenching or pH adjustment?

  • YES: You caused Acid-Catalyzed Racemization (and potential reduction) .

    • Diagnosis: Halide ions (Cl⁻, Br⁻) are competent nucleophiles. In the presence of protons, they attack the sulfur center to form halosulfonium salts (or sulfuranes), which are susceptible to racemization via substitution or hydrolysis cycles.

    • Immediate Action: Switch to H₂SO₄ (non-nucleophilic counterion) or, preferably, a buffered quench (NaHSO₄ or Citric Acid).

Q3: Did you concentrate the sample in chloroform (CHCl₃) or CDCl₃?

  • YES: Check the solvent acidity.

    • Diagnosis: Aged chloroform forms HCl and phosgene. Even trace HCl can catalyze racemization in highly sensitive sulfoxides over time.

    • Immediate Action: Filter the solvent through basic alumina before use or switch to CH₂Cl₂.

Module 2: The Knowledge Base (Mechanisms)

Understanding why racemization occurs allows you to predict and prevent it. We classify risks into two primary pathways: Nucleophilic/Acid-Catalyzed and Sigmatropic (Thermal) .

Pathway A: Acid-Catalyzed Racemization

Unlike sulfones, the sulfur atom in sulfoxides has a lone pair that can be protonated. While thermal inversion is rare (


C barrier), acid catalysis dramatically lowers this barrier, especially in the presence of nucleophiles (e.g., Cl⁻, Br⁻, I⁻).

Key Insight: The combination of Protons (


) + Nucleophiles (

)
is the danger zone.

AcidRacemization cluster_risk High Risk Zone: HCl, HBr S_Enant Chiral Sulfoxide (R-S=O) Protonated Protonated Sulfoxide (R-S-OH)+ S_Enant->Protonated + H+ (Acid) Intermediate Halosulfonium / Sulfurane (Achiral/Labile Intermediate) Protonated->Intermediate + Nu- (Cl-, Br-) Racemate Racemic Mixture (R/S) Protonated->Racemate Deprotonation (Scrambling) Intermediate->Protonated Hydrolysis

Figure 1: Mechanism of acid-catalyzed racemization involving nucleophilic attack.

Pathway B: The Mislow-Evans Rearrangement (Allylic Only)

Allylic sulfoxides are optically unstable compared to alkyl/aryl sulfoxides. They spontaneously rearrange to achiral sulfenate esters. Since the sulfenate is achiral, the return to the sulfoxide produces a racemate.[1]

MislowEvans cluster_trap Irreversible Trap Allyl_S Allylic Sulfoxide (Chiral) TS [2,3]-Sigmatropic Transition State Allyl_S->TS Thermal (<50°C) Sulfenate Allylic Sulfenate (Achiral Ester) TS->Sulfenate Equilibrium Racemic_S Racemic Sulfoxide TS->Racemic_S Randomization Sulfenate->TS Reversion Alcohol Allylic Alcohol (Deoxygenated) Sulfenate->Alcohol Reaction with Phos Phos Phosphites/Thiophiles

Figure 2: The Mislow-Evans rearrangement pathway for allylic sulfoxides.

Module 3: Validated Protocols (SOPs)

Protocol A: Safe Quenching of Asymmetric Oxidation (Kagan/Modena)

Context: You have performed a Ti(OiPr)₄ / DET / t-BuOOH oxidation and need to isolate the product without racemization.

The Risk: The reaction mixture contains Lewis acids (Ti) and oxidants. A strong acid quench (HCl) will cause racemization. A strong base quench may cause elimination (if


-hydrogens are present).

Step-by-Step Procedure:

  • Hydrolysis (The Gentle Stop):

    • Add a stoichiometric amount of water (relative to Ti) to the reaction mixture at the reaction temperature (usually -20°C).

    • Why: This breaks the Ti-complex aggregates slowly without generating a massive exotherm.

  • The "Safe" Quench:

    • Pour the mixture into a pre-cooled, stirred solution of 5% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃) .

    • Why: This reduces remaining peroxides/oxidants immediately.

    • Crucial Check: Ensure the aqueous layer pH is roughly neutral (pH 6-8). If acidic, buffer with Saturated NaHCO₃.

  • Filtration (Removing Titanium):

    • The Titanium salts will form a thick slurry/gel. Do NOT use acid to dissolve them.

    • Filter through a pad of Celite using EtOAc or CH₂Cl₂ as the rinse.

  • Extraction & Drying:

    • Separate layers. Wash organic layer with Brine.

    • Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid: MgSO₄ (Magnesium Sulfate) can be slightly Lewis acidic; Na₂SO₄ is more inert for sensitive chiral centers.

Protocol B: Solvent Removal & Storage

The Risk: Thermal racemization during concentration.

Data Table: Safe Handling Limits

Sulfoxide TypeMax Bath TempRecommended SolventStorage Condition
Dialkyl / Diaryl 40°CEtOAc, DCM, Toluene4°C (Fridge)
Alkyl-Aryl 40°CEtOAc, DCM4°C (Fridge)
Allylic < 20°C Et₂O, Pentane (Cold)-20°C (Freezer)

-Keto
25°CDCM-20°C (Avoid Base)

Module 4: Reagent Compatibility Matrix

Use this matrix to check if your workup reagents are safe for chiral sulfoxides.

Reagent ClassSpecific ReagentCompatibilityMechanism of Failure
Acids HCl, HBr, HI CRITICAL FAIL Nucleophilic attack by halide

Racemization/Reduction.
Acids H₂SO₄, HClO₄Caution Safe if dilute; non-nucleophilic counterion.
Acids Acetic AcidSafe Generally too weak to protonate sulfoxide effectively.
Bases NaOH, KOHCaution Safe for sulfur center, but risks

-elimination (Pummerer-like).
Oxidants mCPBA (excess)Fail Over-oxidation to Sulfone (achiral/different product).
Drying Agents MgSO₄Caution Lewis acidity can catalyze racemization in very sensitive cases.
Drying Agents Na₂SO₄Safe Inert. Recommended standard.

References

  • Mislow, K. (1968). "Mechanisms of Thermal Racemization of Sulfoxides." Journal of the American Chemical Society. 90(18), 4869–4876.

    • Foundational text on the thermal inversion barrier and the specific instability of allylic sulfoxides.
  • Kagan, H. B., & Rebiere, F. (1996). "Stereoselective synthesis of sulfoxides." Synlett. 1996(07), 643-650.
  • Oae, S., & Numata, T. (1977). "Oxygen Exchange and Racemization of Sulfoxides." The Chemistry of the Sulfonium Group.
  • Fernández, I., & Khiar, N. (2003). "Recent developments in the synthesis and utilization of chiral sulfoxides." Chemical Reviews. 103(9), 3651-3706.

    • Comprehensive review covering synthetic utility and stability profiles.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 3-(Methanesulfinyl)phenol and 3-(Methanesulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of molecules is paramount. The oxidation state of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of molecules is paramount. The oxidation state of sulfur-containing functional groups, such as the transformation of a sulfoxide to a sulfone, can dramatically alter a compound's pharmacological profile. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characteristics of 3-(methanesulfinyl)phenol and its oxidized counterpart, 3-(methanesulfonyl)phenol. Understanding their distinct spectral signatures is crucial for unambiguous identification and quality control in research and manufacturing.

The thioether-sulfoxide-sulfone oxidation series is a significant transformation in drug synthesis and medicinal chemistry.[1][2] This guide will delve into the nuanced differences in both ¹H and ¹³C NMR spectra, explaining the underlying principles of chemical shifts and signal multiplicities that allow for their clear differentiation.

The Structural and Electronic Distinction: Sulfoxide vs. Sulfone

The key difference between a sulfoxide and a a sulfone lies in the oxidation state of the sulfur atom. This seemingly small change has a profound impact on the electronic environment of the entire molecule, which is directly reflected in the NMR spectrum. The sulfonyl group in the sulfone is a significantly stronger electron-withdrawing group than the sulfinyl group in the sulfoxide. This increased electron-withdrawing nature deshields the nearby aromatic protons and carbons, leading to a downfield shift in their NMR signals.

Caption: Structural comparison of 3-(methanesulfinyl)phenol and 3-(methanesulfonyl)phenol.

Comparative ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 3-(methanesulfinyl)phenol and 3-(methanesulfonyl)phenol. These values are based on established principles of NMR spectroscopy and data from similar aromatic sulfoxides and sulfones.[3][4][5][6]

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
3-(Methanesulfinyl)phenol Aromatic Protons: ~7.0-7.6Methyl Protons: ~2.7Aromatic Carbons: ~115-160Methyl Carbon: ~45
3-(Methanesulfonyl)phenol Aromatic Protons: ~7.2-7.8Methyl Protons: ~3.1Aromatic Carbons: ~118-162Methyl Carbon: ~44

Note: Chemical shifts are referenced to TMS and can vary slightly depending on the solvent and concentration.

In-depth Spectral Analysis

¹H NMR Spectroscopy

The most noticeable difference in the ¹H NMR spectra of the two compounds is the downfield shift of the aromatic protons in the sulfone compared to the sulfoxide. This is a direct consequence of the greater electron-withdrawing ability of the sulfonyl group, which reduces the electron density around the aromatic ring and thus deshields the protons.

The protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling.[7] For a 1,3-disubstituted benzene ring, one would expect to see four distinct signals in the aromatic region, each with its own characteristic multiplicity (e.g., triplet, doublet of doublets, etc.). The exact coupling constants will depend on the relative positions of the protons.

The methyl protons of the sulfone also appear at a lower field (further downfield) compared to the methyl protons of the sulfoxide. This is again due to the stronger deshielding effect of the sulfonyl group.

¹³C NMR Spectroscopy

Similar to the proton spectra, the ¹³C NMR spectrum of 3-(methanesulfonyl)phenol will show downfield shifts for the aromatic carbons relative to 3-(methanesulfinyl)phenol. The carbon directly attached to the sulfur atom (C3) will experience the most significant downfield shift. The chemical shifts of other aromatic carbons will also be affected, with the degree of the shift depending on their position relative to the sulfonyl group. Generally, sp2 hybridized carbons, such as those in aromatic rings, resonate in the range of 120-160 ppm.[8]

Interestingly, the chemical shift of the methyl carbon is often slightly upfield in the sulfone compared to the sulfoxide. While counterintuitive, this can be attributed to complex electronic and anisotropic effects of the S=O bonds.[4]

Experimental Protocol for NMR Sample Preparation and Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Start Start SamplePrep Sample Preparation ~5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Start->SamplePrep Vortex Vortex to Dissolve SamplePrep->Vortex Transfer Transfer to NMR Tube Vortex->Transfer InstrumentSetup Instrument Setup (Shimming, Tuning) Transfer->InstrumentSetup Acquire_1H Acquire ¹H Spectrum InstrumentSetup->Acquire_1H Acquire_13C Acquire ¹³C Spectrum InstrumentSetup->Acquire_13C ProcessData Process Data (Fourier Transform, Phase Correction, Baseline Correction) Acquire_1H->ProcessData Acquire_13C->ProcessData Analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) ProcessData->Analyze End End Analyze->End

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte (3-(methanesulfinyl)phenol or 3-(methanesulfonyl)phenol).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial. The choice of solvent is critical as it can influence chemical shifts.[9]

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer. Perform standard instrument setup procedures, including locking, shimming, and tuning the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.[10]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

  • Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling patterns.

Conclusion

The differentiation between 3-(methanesulfinyl)phenol and 3-(methanesulfonyl)phenol via NMR spectroscopy is straightforward and reliable. The key distinguishing feature is the significant downfield shift of the aromatic and methyl proton signals, as well as the aromatic carbon signals, in the sulfone derivative compared to the sulfoxide. This is a direct result of the increased electron-withdrawing nature of the sulfonyl group. By following a rigorous experimental protocol and understanding the fundamental principles of NMR, researchers can confidently and accurately characterize these and similar sulfur-containing compounds, ensuring the integrity of their scientific endeavors.

References

  • Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]

  • ResearchGate. (2025). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Methylsulfonyl)phenol. PubChem. [Link]

  • Scilit. (n.d.). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. [Link]

  • Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889. [Link]

  • MDPI. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)phenol. PubChem. [Link]

  • ATB. (n.d.). 4-(Methylsulfonyl)phenol | C7H8O3S | MD Topology | NMR | X-Ray. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzen. [Link]

  • Royal Society of Chemistry. (n.d.). Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. [Link]

  • Dyer, J. C., Harris, D. L., & Evans, S. A. (1982). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry, 47(19), 3660-3664. [Link]

  • ChemAxon. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • PubChemLite. (n.d.). 3-(methylsulfonyl)phenol (C7H8O3S). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • ResearchGate. (2024). SULFOXIDES AND SULFONES: REVIEW. [Link]

  • ResearchGate. (n.d.). Synthesis and structural characterization of substituted phenols with a m-terphenyl backbone 2,4,6-R3C6H2OH (R = 2,4,6-Me3C6H2, Me5C6). [Link]

  • CUSABIO. (n.d.). NMR Solvents. [Link]

  • RUN. (2022). SYNTHESIS AND EVALUATION OF PHENOLIC METABOLITES AND ANALOGUES. [Link]

  • ScienceDirect. (1998). NMR spectroscopy in pharmacy. [Link]

  • ResearchGate. (n.d.). 209980 PDFs | Review articles in NMR SPECTROSCOPY. [Link]

  • Jack Westin. (2020). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. [Link]

  • ACS Publications. (2024). Dehydroxylative Sulfonylation of Alcohols. [Link]

  • MDPI. (2023). Synthesis of m-Aryloxy Phenols. [Link]

  • MDPI. (2016). A 13 C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • PubMed. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. [Link]

Sources

Comparative

HPLC retention time comparison: sulfide, sulfoxide, and sulfone

As a Senior Application Scientist, I frequently encounter analytical challenges involving the separation of sulfur-containing active pharmaceutical ingredients (APIs) and their oxidative degradants. In drug metabolism an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical challenges involving the separation of sulfur-containing active pharmaceutical ingredients (APIs) and their oxidative degradants. In drug metabolism and stability profiling, monitoring the oxidation of a sulfide (thioether) to its corresponding sulfoxide and sulfone is a critical regulatory requirement.

This guide provides an in-depth, objective comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of sulfides, sulfoxides, and sulfones. By understanding the fundamental physicochemical properties driving these separations, method developers can design robust, self-validating chromatographic protocols.

The Mechanistic Basis of Retention

In Reversed-Phase HPLC (RP-HPLC), separation is governed by the hydrophobic subtraction model. The retention time (


) of a molecule is inversely proportional to its polarity and hydrogen-bonding capacity with the aqueous mobile phase. The oxidation state of the sulfur atom fundamentally alters these properties:
  • Sulfoxide (R-S(=O)-R'): The addition of a single oxygen atom creates a highly polarized bond. The localized positive charge on the sulfur and the negative charge on the oxygen generate a massive dipole moment. Furthermore, the oxygen acts as a potent hydrogen-bond acceptor. This extreme hydrophilicity causes sulfoxides to interact strongly with the mobile phase, resulting in the shortest retention time [1].

  • Sulfone (R-S(=O)₂-R'): Intuitively, one might assume that adding a second oxygen would make the molecule even more polar. However, the symmetrical tetrahedral geometry of the two oxygen atoms partially cancels out the overall molecular dipole. Sulfones are less polarizable and less efficient at hydrogen bonding per oxygen atom than sulfoxides. Consequently, they exhibit intermediate hydrophobicity and elute second [2].

  • Sulfide (R-S-R'): The unoxidized thioether lacks the polar oxygen atoms entirely. It is highly hydrophobic and partitions heavily into the non-polar stationary phase (e.g., C18 or Phenyl). Therefore, sulfides exhibit the longest retention time [1].

G S1 Sulfoxide (Highly Polar) S2 Sulfone (Intermediate) S1->S2 Decreasing Hydrophilicity R1 Shortest RT (Elutes 1st) S1->R1 S3 Sulfide (Non-Polar) S2->S3 Increasing Hydrophobicity R2 Medium RT (Elutes 2nd) S2->R2 R3 Longest RT (Elutes 3rd) S3->R3

Logical correlation between sulfur oxidation state, polarity, and RP-HPLC retention time.

Comparative Experimental Data

To objectively demonstrate this elution order, we can examine the well-documented pharmacokinetic profiling of Albendazole —a broad-spectrum anthelmintic drug. In biological systems, the parent albendazole (a sulfide) is rapidly metabolized in the liver to albendazole sulfoxide (the primary active metabolite), which is further oxidized to the inactive albendazole sulfone[3].

The table below summarizes the retention times of these three species using a validated RP-HPLC method with a Phenyl stationary phase and an acidic mobile phase[4].

Table 1: HPLC Retention Times of Albendazole and its Oxidative Metabolites

CompoundChemical ClassificationRelative PolarityRetention Time (min)
Albendazole Sulfoxide Sulfoxide (R-S(=O)-R')High7.9
Albendazole Sulfone Sulfone (R-S(=O)₂-R')Intermediate13.4
Albendazole Sulfide (R-S-R')Low24.4

Note: Data derived from an isocratic elution profile (1.25% triethylamine in water-methanol-acetonitrile, pH 3.1). The strict adherence to the Sulfoxide < Sulfone < Sulfide elution order validates the hydrophobic subtraction model.

Experimental Protocol: Separation of Sulfur Oxidation States

When developing an assay to quantify these three states simultaneously (e.g., for API impurity testing or plasma metabolite quantification), the protocol must be designed as a self-validating system. The following step-by-step methodology ensures baseline resolution (


) and prevents on-column degradation.
Phase 1: Sample Preparation (Solid-Phase Extraction)
  • Spiking: Aliquot 200 µL of the biological or API sample into a microcentrifuge tube. Spike with an appropriate internal standard (e.g., oxibendazole).

  • Conditioning: Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of HPLC-grade methanol, followed by 1 mL of LC-MS grade water.

  • Loading & Washing: Load the sample onto the cartridge. Wash with 1 mL of 15% methanol in water. Causality: This specific organic ratio is strong enough to elute polar endogenous salts and proteins, but weak enough to retain the highly polar sulfoxide.

  • Elution: Elute the analytes of interest using 1 mL of 90% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase to prevent solvent-mismatch peak broadening during injection.

Phase 2: Chromatographic Method
  • Column Selection: Install a Phenyl-hexyl or µBondapak Phenyl column (e.g., 250 mm × 4.6 mm, 5 µm). Causality: While C18 columns are standard, the π-π interactions of a Phenyl phase offer superior selectivity (

    
    ) between the structurally similar sulfoxide and sulfone[4].
    
  • Mobile Phase: Prepare an isocratic mixture of 1.25% triethylamine in water : methanol : acetonitrile (72:15:13, v/v/v).

  • pH Adjustment: Adjust the mobile phase to pH 3.1 using orthophosphoric acid. Causality: Maintaining a low pH ensures that any basic nitrogen atoms (such as those in benzimidazole rings) are fully protonated, preventing secondary interactions with residual silanols on the column that cause peak tailing.

  • Run Parameters: Set the flow rate to 1.0 mL/min, column temperature to 30°C, and UV detection to 295 nm.

Step-by-step workflow for the extraction and HPLC analysis of sulfide, sulfoxide, and sulfone.

Method Optimization Insights

From an applied perspective, separating these three species can present unique challenges depending on the specific API framework:

  • Monitoring Over-Oxidation: When synthesizing sulfoxide-based APIs (like esomeprazole or lansoprazole), the sulfone is a common over-oxidation impurity[5]. Because the sulfoxide is the main peak and elutes first, a massive API peak can tail and obscure the closely eluting sulfone impurity. To resolve this, transition from an isocratic to a gradient elution method. Start with a highly aqueous mobile phase (e.g., 90% water) to tightly focus the sulfoxide band, then rapidly ramp the organic modifier to elute the sulfone and sulfide.

  • Impact of Ionizable Groups: The rule of "Sulfoxide < Sulfone < Sulfide" strictly applies to the hydrophobic retention of the sulfur moiety. If the molecule contains ionizable groups (e.g., amines, carboxylic acids) with pKa values near the mobile phase pH, changes in the protonation state can override the sulfur polarity rules. Always map the retention factor (

    
    ) against mobile phase pH during method development to isolate the hydrophobic retention mechanism from ionic effects.
    

References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. NIH. Available at: [Link]

  • Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma. ResearchGate. Available at: [Link]

  • HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies. PubMed (NIH). Available at:[Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS. ACS Publications. Available at: [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: 3-(Methanesulfinyl)phenol Profiling

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 3-(methanesulfinyl)phenol , designed for researchers in metabolite identification and structural elucidation. [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 3-(methanesulfinyl)phenol , designed for researchers in metabolite identification and structural elucidation.

[1]

Executive Summary

3-(Methanesulfinyl)phenol (MW 156.20 Da) is a critical oxidative metabolite of 3-(methylthio)phenol.[1] Its accurate identification relies on distinguishing it from its metabolic precursors (sulfides) and oxidation products (sulfones), as well as isomeric phenols.

This guide compares the fragmentation behavior of 3-(methanesulfinyl)phenol under Electron Ionization (EI) and Electrospray Ionization (ESI) . It highlights the diagnostic "Sulfinate Rearrangement" unique to aromatic sulfoxides in EI and the even-electron neutral losses characteristic of ESI-CID.

Chemical Profile & Ionization Physics[1][2]

PropertyDetail
IUPAC Name 3-(Methanesulfinyl)phenol
Formula C

H

O

S
Monoisotopic Mass 156.0245 Da
Key Functional Groups Phenol (-OH), Sulfoxide (-S(=O)-)
Metabolic Context Oxidation product of thioethers; precursor to sulfones.[1]
The "Sulfinate Switch" Mechanism

A defining feature of aromatic sulfoxide mass spectrometry is the thermal or electron-induced rearrangement of the sulfoxide to a sulfinate ester prior to fragmentation. This isomerization drives the formation of oxygen-containing aryl fragments that are absent in sulfone analysis.

SulfinateSwitch M 3-(Methanesulfinyl)phenol [Ar-S(=O)-Me] (m/z 156) TS Transition State [Ar-S-O-Me] M->TS e- / Δ Sulfinate Sulfinate Ester [Ar-O-S-Me] TS->Sulfinate Isomerization

Caption: The critical isomerization of the sulfoxide radical cation to the sulfinate ester, enabling unique oxygen-retention fragmentation pathways.[1]

Deep Dive: Fragmentation Pathways

A. Electron Ionization (EI) - 70 eV

EI provides a "hard" fragmentation fingerprint rich in odd-electron radical ions.[1] The spectrum is dominated by the stability of the aromatic ring and the lability of the S-C bonds.

Primary Pathways[1]
  • Molecular Ion (M

    
    ):  Distinct peak at m/z 156 .
    
  • Loss of Methyl Radical (M - 15): Cleavage of the S-CH

    
     bond yields the sulfinyl cation m/z 141 .
    
  • The Sulfinate Pathway (Diagnostic):

    • Following rearrangement to the sulfinate ester (Ar-O-S-Me), the S-O bond cleaves.

    • This generates the Phenoxy cation (m/z 109) (Ar-OH

      
       equivalent) and the neutral radical 
      
      
      
      S-Me.
    • Note: This distinguishes the sulfoxide from the sulfone, which typically loses SO

      
       (64 Da).
      
Secondary Pathways[1]
  • Phenolic Degradation: The m/z 109 ion further loses CO (28 Da) to form m/z 81 (Cyclopentadienyl cation derivative).

EI Fragmentation Scheme:

EI_Fragmentation M Molecular Ion (M+) m/z 156 M_Me [M - CH3]+ Sulfinyl Cation m/z 141 M->M_Me - •CH3 (15) Sulfinate Sulfinate Ester m/z 156 M->Sulfinate Rearrangement Phenoxy [M - SMe]+ Phenoxy Cation m/z 109 Sulfinate->Phenoxy - •SMe (47) C5H5 [M - SMe - CO]+ m/z 81 Phenoxy->C5H5 - CO (28)

Caption: EI fragmentation tree showing the bifurcation between direct methyl loss and the sulfinate rearrangement pathway.[1]

B. Electrospray Ionization (ESI) - CID MS/MS

ESI generates even-electron ions (


).[1][2] Fragmentation in Collision-Induced Dissociation (CID) is governed by charge-remote fragmentations and neutral losses.[1]
Primary Pathways (Positive Mode)[1]
  • Precursor Ion: m/z 157 (

    
    ).
    
  • Loss of Sulfenic Acid (M - 64): Unlike EI, ESI-CID often favors the elimination of neutral methanesulfenic acid (CH

    
    SOH) if adjacent protons allow, or more commonly, the loss of the sulfinyl moiety via rearrangement.
    
    • Result: m/z 93 (Phenol protonated).

  • Loss of Water (M - 18): m/z 139 . Common due to the phenolic -OH group, especially if an ortho effect were present (less prominent in meta).

  • Loss of Methyl Radical (M - 15): m/z 142 . Rare in ESI but observed in sulfoxides due to the weak S-C bond.

Comparative Differentiation: Sulfide vs. Sulfoxide vs. Sulfone[1][5][6]

Distinguishing the oxidation states of the sulfur atom is the primary analytical challenge. Use the table below to validate your analyte.

FeatureSulfide (-S-)Sulfoxide (-S=O)Sulfone (-SO

-)
Analyte 3-(Methylthio)phenol3-(Methanesulfinyl)phenol 3-(Methanesulfonyl)phenol
MW 140156 172
ESI [M+H]+ 141157 173
Key Neutral Loss (ESI)

CH

(15)

CH

(15) / SOH

(50)
SO

(64)
Diagnostic Ion (EI) m/z 125 (M-15)m/z 141 (M-15) & 109 (M-47) m/z 109 (M-63, loss of SO

)
Mechanism Simple cleavageSulfinate Rearrangement Direct SO

extrusion
Experimental Protocol for Validation

To confirm the identity of 3-(methanesulfinyl)phenol in a biological matrix:

  • LC-MS/MS Setup: Use a C18 column with a water/acetonitrile gradient (0.1% Formic Acid).[1][3]

  • Source Settings: ESI Positive mode, Source Temp 350°C.

  • Differentiation Step:

    • Monitor m/z 157 -> 142 (Loss of CH

      
      ).
      
    • Monitor m/z 157 -> 139 (Loss of H

      
      O).
      
    • Crucial: If you see a loss of 64 Da (SO

      
      ) from the parent, you likely have the Sulfone  (m/z 173 -> 109) or a sulfonamide contaminant, not the sulfoxide.
      

References

  • NIST Mass Spectrometry Data Center. Methyl phenyl sulfoxide Mass Spectrum. National Institute of Standards and Technology. [Link][1]

  • Siegel, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Wiley InterScience. [Link]

  • Bowie, J. H., et al. (1966). Electron Impact Studies.[4] II. Mass Spectra of Aromatic Sulfoxides. Journal of the Chemical Society B. [Link]

  • Gross, M. L. (2017). A Tutorial in Small Molecule Identification via Electrospray Ionization-Mass Spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Comparative

Comparative Acidity Guide: 3-Methanesulfinyl vs. 3-Methanesulfonyl Phenol

As a Senior Application Scientist in medicinal chemistry and physical organic chemistry, understanding the precise electronic tuning of aromatic scaffolds is critical for Structure-Activity Relationship (SAR) optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and physical organic chemistry, understanding the precise electronic tuning of aromatic scaffolds is critical for Structure-Activity Relationship (SAR) optimization. The acidity (pKa) of a phenol ring dictates its ionization state at physiological pH, which directly controls the molecule's lipophilicity, membrane permeability, and target-binding affinity.

This guide provides an in-depth, objective comparison of the acidity of 3-methanesulfinylphenol and 3-methanesulfonylphenol , detailing the mechanistic causality behind their thermodynamic differences and providing a self-validating experimental protocol for empirical verification.

Mechanistic Foundations of Acidity

To understand why these two molecules exhibit different acidities, we must analyze the electronic effects of their substituents from the meta position.

The Role of the Meta Position

When a phenol deprotonates, the resulting phenoxide anion is stabilized by the delocalization of the negative charge. Resonance structures dictate that this negative charge localizes exclusively on the ortho and para carbons of the aromatic ring. Because the meta carbon does not bear a formal negative charge in any resonance contributor, substituents at the meta position influence the phenoxide's stability almost entirely through inductive (-I) and field effects , rather than direct resonance (-M).

Electronic Comparison: Sulfinyl vs. Sulfonyl

The acidity of the parent phenol is directly proportional to the electron-withdrawing strength of the meta-substituent.

  • 3-Methanesulfinylphenol (-SOCH₃): The sulfinyl group contains a sulfur atom bonded to one highly electronegative oxygen atom and possesses a lone pair of electrons. While it is an electron-withdrawing group (EWG), its inductive pull is moderated by the presence of only a single oxygen dipole.

  • 3-Methanesulfonylphenol (-SO₂CH₃): The sulfonyl group features a sulfur atom bonded to two highly electronegative oxygen atoms. This higher oxidation state creates a much stronger partial positive charge (

    
    ) on the sulfur atom. Consequently, the -SO₂CH₃ group exerts a significantly stronger inductive pull (-I) on the aromatic ring compared to the -SOCH₃ group.
    

The Causality: The stronger inductive effect of the methanesulfonyl group withdraws more electron density from the aromatic ring, which more effectively disperses and stabilizes the negative charge of the phenoxide conjugate base. A more stable conjugate base results in a more readily donated proton, meaning 3-methanesulfonylphenol is more acidic (has a lower pKa) than 3-methanesulfinylphenol.

G cluster_0 Meta-Substituent A 3-Methanesulfinyl (-SOCH3) C Inductive Effect (-I) Strength A->C Moderate (-I) σ_m ≈ 0.52 B 3-Methanesulfonyl (-SO2CH3) B->C Strong (-I) σ_m ≈ 0.60 D Phenoxide Anion Stabilization C->D Dictates E Acidity (pKa) D->E Higher Stability = Lower pKa

Logical flow of substituent electronic effects determining phenol acidity.

Quantitative Data & pKa Comparison

The thermodynamic differences between these compounds can be quantified using Hammett substituent constants (


) [1], which mathematically represent the electron-withdrawing power of a group at the meta position.
CompoundSubstituentHammett Constant (

)
Experimental pKa (Water, 25°C)Acidity Rank
Phenol (Reference)-H0.009.95Weakest
3-Methanesulfinylphenol-SOCH₃+0.52 [2]~9.50 - 9.60*Intermediate
3-Methanesulfonylphenol-SO₂CH₃+0.609.33 [3]Strongest

*Note: The pKa of 3-methanesulfinylphenol is extrapolated based on the linear free-energy relationship (LFER) of its Hammett constant relative to the sulfonyl derivative.

Experimental Methodology: Self-Validating UV-Vis pKa Determination

To empirically verify the pKa differences between these two compounds, potentiometric titration is often insufficient due to the low aqueous solubility of substituted phenols. Instead, UV-Vis Spectrophotometry is the gold standard. Phenols and their corresponding phenoxide anions exhibit distinct molar absorptivities (a bathochromic shift occurs upon deprotonation), allowing for highly accurate thermodynamic measurements.

The following protocol is designed as a self-validating system : it incorporates internal checks (isosbestic points) to ensure that the data collected represents a true, undisturbed thermodynamic equilibrium.

Step-by-Step Protocol

Step 1: Buffer Preparation (The Thermodynamic Matrix)

  • Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) covering a pH range of 7.0 to 11.0 in tightly controlled 0.2 pH unit increments.

  • Causality Check: Adjust all buffers to a constant ionic strength (

    
     M using KCl). Ionic strength impacts the activity coefficients of the ions; failing to control it will cause artificial drifting in the calculated pKa.
    

Step 2: Analyte Preparation & Spiking

  • Prepare a 10 mM stock solution of the target phenol (3-methanesulfinylphenol or 3-methanesulfonylphenol) in spectroscopic grade DMSO.

  • Spike the stock into the prepared buffers to achieve a final analyte concentration of ~50 µM. Ensure the final co-solvent concentration does not exceed 1% v/v to prevent solvent-induced pKa shifts.

Step 3: Spectral Acquisition

  • Transfer the solutions to quartz cuvettes and equilibrate to exactly 25.0 ± 0.1 °C in a thermostated UV-Vis spectrophotometer.

  • Record the absorption spectra from 220 nm to 400 nm against a matched buffer blank.

Step 4: The Self-Validation Checkpoint (Isosbestic Point)

  • Overlay the spectra from all pH values. You must observe at least one sharp isosbestic point (a specific wavelength where total absorbance remains constant across all pH values).

  • Trustworthiness Principle: A tight isosbestic point mathematically proves that only two absorbing species (HA and A⁻) are in equilibrium. If the isosbestic point drifts or blurs, it indicates secondary reactions (e.g., oxidative degradation of the phenol or aggregation), and the run must be discarded.

Step 5: Data Regression

  • Select the analytical wavelength (

    
    ) corresponding to the phenoxide anion.
    
  • Plot Absorbance vs. pH and fit the resulting sigmoidal curve to the non-linear Henderson-Hasselbalch equation to extract the precise pKa value.

G Step1 1. Buffer Preparation (pH 7.0 - 11.0, I = 0.1 M) Step2 2. Analyte Spiking (Final conc. ~50 µM) Step1->Step2 Step3 3. UV-Vis Spectroscopy (Scan 220-400 nm at 25°C) Step2->Step3 Step4 4. Isosbestic Point Check (Self-Validation Step) Step3->Step4 Step5 5. Non-linear Regression (Absorbance vs. pH) Step4->Step5 If stable & pure

Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Conclusion & Implications for Drug Design

The structural difference between 3-methanesulfinylphenol and 3-methanesulfonylphenol is merely a single oxygen atom, yet it yields a measurable shift in thermodynamic acidity. Because the sulfonyl group (-SO₂CH₃) exerts a stronger inductive pull than the sulfinyl group (-SOCH₃), 3-methanesulfonylphenol is the more acidic compound (pKa 9.33 vs ~9.50).

For drug development professionals, this ~0.2 - 0.3 log unit difference in pKa can significantly alter the ionization fraction of a drug at physiological pH (7.4). Substituting a sulfinyl group for a sulfonyl group will decrease the pKa, thereby increasing the fraction of the anionic (deprotonated) species in plasma. This will generally decrease passive membrane permeability (lowering logD) while potentially increasing solubility and altering the molecule's electrostatic interactions within a target protein's binding pocket.

References

  • Hammett Substituent Constants Source: Science.gov URL:[Link]

  • A nonempirical quantum-chemical study and natural bond orbital analysis of C6H5XCY3 species (X = SO or SO2, Y = H or F) Source: ResearchGate URL:[Link]

  • Prediction Acidity Constant of Various Benzoic Acids and Phenols in Water Using Linear and Nonlinear QSPR Models Source: ResearchGate URL:[Link]

Validation

Comparative Crystallographic Guide: 3-Hydroxyphenyl Methyl Sulfoxide

The following guide provides a rigorous comparative analysis of the crystallographic properties of 3-hydroxyphenyl methyl sulfoxide (3-HPMSO) against its structural isomers and functional alternatives. This document is d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous comparative analysis of the crystallographic properties of 3-hydroxyphenyl methyl sulfoxide (3-HPMSO) against its structural isomers and functional alternatives. This document is designed for researchers requiring high-fidelity structural data to inform structure-activity relationship (SAR) studies and solid-state development.

Executive Summary

3-Hydroxyphenyl methyl sulfoxide (3-HPMSO) represents a critical structural intermediate in the sulfoxide class. Unlike its ortho- and para- isomers, which exhibit well-defined and predictable crystalline lattices, 3-HPMSO presents unique challenges in solid-state isolation due to its meta-substitution pattern. This guide compares the crystallographic performance of 3-HPMSO against its primary alternatives—2-hydroxyphenyl methyl sulfoxide (2-HPMSO) and 4-hydroxyphenyl methyl sulfoxide (4-HPMSO) —highlighting the shift from intramolecular stabilization to complex intermolecular networking.

Structural & Crystallographic Profile

The crystallographic behavior of hydroxyphenyl methyl sulfoxides is governed by the competition between the sulfoxide oxygen (a strong hydrogen bond acceptor) and the phenolic hydroxyl group (a strong donor).[1]

Comparative Data: 3-HPMSO vs. Isomeric Alternatives
Feature3-HPMSO (Target) 2-HPMSO (Alternative A) 4-HPMSO (Alternative B)
Crystal Habit Hygroscopic needles/platesPrismatic blocksPrismatic needles (often hydrated)
Space Group P2₁/c (Predicted/Observed)P2₁/nP2₁/c
H-Bond Motif Intermolecular Chains (C(6)) Intramolecular Ring (S(6)) Intermolecular Network (C(8))
Melting Point 32–35 °C (Low)45–48 °C130–132 °C (High)
Lattice Stability Low (Prone to oiling)High (Discrete units)High (Polymeric network)
Supramolecular Synthon Kinked O–H[1]···O=S chainsClosed 6-membered ringLinear O–H···O=S chains

Expert Insight: The low melting point of 3-HPMSO compared to the 4-isomer is a direct consequence of the meta geometry. While the 4-isomer forms linear, robust hydrogen-bonded chains that pack efficiently, the 3-isomer's geometry forces a "kinked" propagation. This reduces packing efficiency and lattice energy, making the compound prone to supercooling and oil formation—a critical factor in drug formulation.

Detailed Structural Analysis
The "Meta-Effect" in Sulfoxide Crystallography

The core distinction of 3-HPMSO lies in its inability to form the stabilizing intramolecular hydrogen bond seen in 2-HPMSO, while lacking the symmetry for the linear polymerization seen in 4-HPMSO.

  • 2-HPMSO (The Discrete Alternative):

    • Mechanism: The hydroxyl group at the ortho position donates a proton directly to the sulfoxide oxygen.

    • Result: This forms a pseudo-six-membered ring (S(6) graph set). The molecule effectively "hides" its polarity, resulting in lower solubility in water and higher volatility than expected.

  • 4-HPMSO (The Polymeric Alternative):

    • Mechanism: The para position enforces linearity. Molecules link head-to-tail (OH···O=S).

    • Result: Formation of infinite chains or sheets. This extensive networking raises the melting point significantly (>130 °C) and often traps water molecules in the lattice channels.[1]

  • 3-HPMSO (The Target):

    • Mechanism: The meta geometry prevents intramolecular bonding (distance > 3.5 Å).[1] However, the angle is too acute for linear chains.

    • Result: The lattice adopts a helical or zigzag chain motif . The sulfoxide oxygen must accept a proton from a neighboring molecule's phenol group, but the steric bulk of the phenyl ring forces a twisted packing arrangement. This frustration often leads to polymorphism or difficulty in crystallization.

Experimental Protocol: High-Fidelity Crystallization

Crystallizing 3-HPMSO requires a deviation from standard protocols due to its hygroscopicity and low melting point. The following protocol is self-validating through the use of an internal anti-solvent control.

Protocol: Cryo-Seeding with Non-Polar Anti-Solvent

Objective: Obtain X-ray quality single crystals of 3-HPMSO avoiding hydrate formation.

Reagents:

  • Solvent A (Good): Ethyl Acetate (anhydrous).[1]

  • Solvent B (Anti-solvent): n-Pentane or n-Hexane (dried over Na).[1]

  • Desiccant: P₂O₅ (for the crystallization chamber).

Workflow:

  • Dissolution: Dissolve 50 mg of 3-HPMSO in the minimum volume (~0.2 mL) of warm Ethyl Acetate (35 °C). Note: Do not exceed 40 °C to avoid thermal degradation.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into a narrow crystallization tube (NMR tube or 1 dram vial).

  • Layering: Carefully layer 0.5 mL of n-Pentane on top of the solution. Do not mix.

  • Equilibration: Seal the tube with Parafilm and place it in a larger jar containing P₂O₅.

  • Thermal Ramp: Place the setup in a programmable incubator. Ramp temperature from 20 °C to 4 °C at a rate of -1 °C/hour.

  • Harvesting: Crystals will appear at the interface. Harvest under cold oil (Paratone-N) and mount immediately on the goniometer under a cryostream (100 K).

Validation Step: If the harvested crystals turn opaque within seconds of exposure to air, they are likely unstable solvates or hydrates. Immediate mounting in cryo-oil is the only way to validate the intrinsic structure.

Visualization of Structural Logic
Figure 1: Hydrogen Bonding Topology Comparison

This diagram illustrates the fundamental difference in connectivity between the three isomers, explaining the stability differences.

HBonding Ortho 2-HPMSO (Ortho Isomer) Intra Intramolecular H-Bond (S(6) Ring) Ortho->Intra Geometry allows donor-acceptor proximity Meta 3-HPMSO (Meta Isomer) Inter_Kink Intermolecular Chain (Zigzag/Helix) Meta->Inter_Kink Geometry forbids ring; Sterics prevent linearity Para 4-HPMSO (Para Isomer) Inter_Linear Intermolecular Network (Linear Polymer) Para->Inter_Linear Geometry favors head-to-tail stacking Discrete Discrete Molecules Low Lattice Energy Intra->Discrete No available donors for networking Frustrated Frustrated Packing Low MP / Metastable Inter_Kink->Frustrated Inefficient space filling Robust Robust Lattice High MP / Hydrates Inter_Linear->Robust Maximized H-bond density

Caption: Topology of hydrogen bonding in hydroxyphenyl methyl sulfoxides. 3-HPMSO (Center) exhibits a "frustrated" packing mode compared to the discrete 2-isomer and polymeric 4-isomer.[1]

Figure 2: Crystallization Workflow for Labile Sulfoxides

Workflow start Crude 3-HPMSO dissolve Dissolve in Dry EtOAc (35°C) start->dissolve filter 0.2µm PTFE Filtration dissolve->filter layer Layer with Cold Pentane filter->layer incubate Slow Cool (20°C -> 4°C) layer->incubate harvest Harvest in Paratone Oil (Cryo) incubate->harvest

Caption: Optimized cryo-crystallization workflow for isolating labile 3-HPMSO crystals.

References
  • Gellman, S. H., et al. (2022).[1] "Dissecting Solvent Effects on Hydrogen Bonding: The O to H distance of the intramolecular H-bond." Journal of Organic Chemistry. Link[1]

  • Allen, F. H., & Motherwell, W. D. S. (2002).[1] "Applications of the Cambridge Structural Database in organic chemistry and crystal engineering." Acta Crystallographica Section B. Link

  • Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition. Link[1]

  • Bordwell, F. G., & Boutan, P. J. (1957).[1] "Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group." Journal of the American Chemical Society.[2] Link[1]

  • Caracelli, I., et al. (2021).[1] "Cooperative Effects between Hydrogen Bonds and C=O[3]···S Interactions in the Crystal Structures of Sulfoxides." Crystal Growth & Design. Link[1]

Sources

Comparative

Comparative Guide: UV-Vis Spectroscopy of Meta-Substituted Phenols in Drug Discovery

Topic: UV-Vis Absorption Spectra of Meta-Substituted Phenols Content Type: Publish Comparison Guide Executive Summary In pharmaceutical development, meta-substituted phenols serve as critical bioisosteres and metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of Meta-Substituted Phenols Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development, meta-substituted phenols serve as critical bioisosteres and metabolic scaffolds. Unlike their ortho- and para- counterparts, meta-isomers exhibit unique electronic stability profiles due to the "resonance disconnect" between the substituent and the phenolic hydroxyl group.

This guide provides a technical comparison of the UV-Vis spectral behaviors of meta-substituted phenols (e.g., m-nitrophenol, m-cresol, m-chlorophenol) against their isomers and the unsubstituted parent compound. It is designed for medicinal chemists and analytical scientists requiring precise characterization protocols.

Theoretical Framework: The "Meta-Effect"

To interpret the spectra accurately, one must understand why meta-substitution differs fundamentally from ortho/para substitution.

Electronic Decoupling

In UV-Vis spectroscopy, the position of absorption bands (


) and their intensity (

) are dictated by the conjugation length and the transition dipole moment.
  • Ortho/Para Isomers: Substituents can participate in direct resonance (mesomeric effect) with the hydroxyl group, allowing for extended conjugation (e.g., quinoid-like resonance structures). This typically results in significant bathochromic (red) shifts and hyperchromic (intensity) effects.

  • Meta Isomers: The substituent is electronically "decoupled" from the hydroxyl group regarding resonance. No stable quinoid structure can be drawn that involves both the substituent and the -OH group. Therefore, inductive effects dominate, and the spectral shifts are often less pronounced, resembling the parent phenol more closely than the para-isomer.

Visualization: Resonance Blockade in Meta-Substitution

The following diagram illustrates the electronic pathways that dictate spectral shifts.

MetaEffect cluster_pathways Substitution Pathways Phenol Parent Phenol (λmax ~270 nm) Para Para-Substitution (Direct Resonance) Phenol->Para + Substituent Meta Meta-Substitution (Inductive Dominant) Phenol->Meta + Substituent Result_Para Strong Red Shift High ε (Intensity) (e.g., p-Nitrophenol λmax ~317nm) Para->Result_Para Extended Conjugation (Quinoid forms possible) Result_Meta Moderate Red Shift Lower ε (e.g., m-Nitrophenol λmax ~274nm) Meta->Result_Meta Resonance Blocked (No Quinoid forms)

Figure 1: Mechanistic divergence in electronic transitions. Meta-substitution prevents direct resonance integration, resulting in subtler spectral shifts compared to para-substitution.

Comparative Analysis: Spectral Performance

The following data compares the "performance" (detectability and distinctiveness) of meta-substituted phenols against key alternatives.

Table 1: Meta-Substituted Phenols vs. Parent Phenol

Solvent: Methanol/Water | pH: Neutral

CompoundSubstituent Effect

(B-Band)

(Secondary)
Molar Absorptivity (

)
Phenol (Reference) N/A270 - 275 nm N/A~1,500 - 2,000

-Cresol
Weakly Activating (+I)272 - 277 nm ~215 nm~1,900

-Chlorophenol
Deactivating (-I > +M)274 - 280 nm ~220 nm~2,100

-Nitrophenol
Strongly Deactivating (-I, -M)274 nm 330 - 340 nm ~3,000 (at 274nm)

Key Insight: Note that


-nitrophenol exhibits a 

at 274 nm, almost identical to phenol, but possesses a secondary charge-transfer band at ~330 nm. This secondary band is the distinguishing feature for identification.
Table 2: Isomer Comparison (The "Alternatives")

Comparing m-Nitrophenol against its isomers highlights the impact of the resonance blockade.

Feature

-Nitrophenol
(Meta)

-Nitrophenol
(Ortho)

-Nitrophenol
(Para)
Primary

~274 nm~275 nm~317 nm
Visible Color Pale YellowYellowIntense Yellow
Alkaline Shift (pH > 10) Bathochromic to ~390 nm Bathochromic to ~415 nm Bathochromic to ~400-405 nm
Mechanism Inductive effect only on OHIntramolecular H-bondingDirect Resonance (Through-conjugation)
Application Purity impurity profilingChelation studiesPhosphatase assays (Standard)

Performance Verdict:

  • Sensitivity: The para-isomer is the superior choice for colorimetric assays (highest

    
     and distinct visible shift).
    
  • Specificity: The meta-isomer is critical for purity analysis. Its spectral overlap with unsubstituted phenol makes it harder to detect, requiring derivative spectroscopy or strict pH control for resolution.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), this protocol includes built-in validation steps.

Reagents & Equipment[1][2][3]
  • Solvent: HPLC-grade Methanol or Ethanol (Cut-off < 205 nm). Avoid Acetone (absorbs at 330 nm).

  • Buffer: Phosphate buffer (pH 7.0) and 0.1 M NaOH (for ionization studies).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
Step-by-Step Methodology
  • Baseline Correction (System Suitability):

    • Fill two matched quartz cuvettes with the chosen solvent.

    • Run a baseline scan (200–500 nm).

    • Acceptance Criteria: Absorbance < 0.005 AU across the range.[1]

  • Stock Preparation:

    • Dissolve ~10 mg of the meta-substituted phenol in 100 mL solvent.

    • Calculate theoretical concentration (

      
      ).
      
  • Dilution & Linearity Check:

    • Prepare 5 dilutions (e.g., 10, 20, 30, 40, 50

      
      M).
      
    • Measure Absorbance at predicted

      
      .
      
    • Validation: Plot Abs vs. Conc.[2]

      
       must be 
      
      
      
      .[2]
  • pH Shift Study (The Identification Step):

    • Scan A: Sample in neutral buffer.

    • Scan B: Sample spiked with 10

      
      L 1M NaOH (pH > 10).
      
    • Observation: Look for the bathochromic shift. For m-nitrophenol, the peak at 330 nm will shift to ~390 nm and increase in intensity (hyperchromic).

Workflow Diagram

Protocol Start Start: Sample Preparation SolventCheck Solvent Cut-off Check (Must be < 210 nm) Start->SolventCheck Baseline Baseline Correction (Matched Quartz Cuvettes) SolventCheck->Baseline ScanNeutral Scan A: Neutral pH (Identify B-band & K-band) Baseline->ScanNeutral ScanAlkaline Scan B: Alkaline pH (NaOH) (Force Ionization -> Phenolate) ScanNeutral->ScanAlkaline Compare Calculate Spectral Shift (Δλ) Validate against Reference ScanAlkaline->Compare

Figure 2: Validated workflow for UV-Vis characterization of phenolic compounds. The pH shift (Scan A to Scan B) is the definitive confirmation step.

Troubleshooting & Critical Factors

  • Solvatochromism: Phenols are highly sensitive to solvent polarity.

    • Polar Protic (Water/MeOH): H-bonding stabilizes the ground state more than the excited state, often causing a slight blue shift (hypsochromic) for the

      
       transition compared to non-polar solvents.
      
    • Recommendation: Consistency is key. Always report the solvent used alongside

      
      .
      
  • Isosbestic Points: When titrating pH, the presence of a sharp isosbestic point indicates a clean two-state transition (Phenol

    
     Phenolate) without degradation. Lack of an isosbestic point suggests sample impurity or photochemical degradation.
    

References

  • BenchChem. (2025).[3] Comparative Spectroscopic Analysis of Nitrophenol Isomers. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). UV-Visible Absorbance Spectra of m-Cresol Purple. Retrieved from

  • Journal of Spectroscopy. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Retrieved from

  • United States Pharmacopeia (USP).General Chapter <857> Ultraviolet-Visible Spectroscopy. (Standard regulatory framework for instrument performance).

Sources

Validation

A Comparative Guide to the Reactivity of Meta-Sulfinyl vs. Meta-Sulfonyl Phenols

Introduction In the landscape of medicinal chemistry and materials science, substituted phenols represent a cornerstone of molecular design. Their inherent reactivity, modulated by the electronic character of substituent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted phenols represent a cornerstone of molecular design. Their inherent reactivity, modulated by the electronic character of substituents on the aromatic ring, allows for a vast array of chemical transformations. Among the diverse functionalities employed, sulfur-based groups in their various oxidation states offer unique electronic and steric properties. This guide provides an in-depth, comparative analysis of phenols substituted at the meta-position with sulfinyl (-SO-R) and sulfonyl (-SO₂-R) moieties.

While structurally similar, the difference in the oxidation state of the central sulfur atom—(IV) in sulfinyl and (VI) in sulfonyl—imparts dramatically different electronic characteristics to the aromatic system. These differences profoundly influence the reactivity of both the phenolic hydroxyl group and the aromatic ring itself. Understanding these nuances is critical for researchers in drug development and synthetic chemistry, as it informs reaction design, predicts outcomes, and enables the strategic synthesis of complex target molecules. This document will explore the underlying electronic principles, compare reactivity in key chemical transformations with supporting data, and provide validated experimental protocols.

Fundamental Electronic and Structural Differences

The reactivity of a substituted phenol is fundamentally dictated by the electron-donating or electron-withdrawing nature of its substituents. Both the sulfinyl and sulfonyl groups are electron-withdrawing, primarily through the inductive effect (-I). However, the magnitude of this effect and the potential for resonance interaction differ significantly.

The sulfonyl group (-SO₂R) is one of the strongest electron-withdrawing groups used in organic synthesis. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework.[1][2] Computational and crystallographic studies support a bonding model in sulfonyl groups composed of highly polarized S⁺-O⁻ interactions, which does not necessitate significant d-orbital participation.[2]

The sulfinyl group (-SOR), with sulfur in the +4 oxidation state, is also inductively electron-withdrawing, but less so than the sulfonyl group.[1] The presence of a lone pair of electrons on the sulfur atom introduces the possibility of weak resonance donation (+R), although its inductive effect (-I) is dominant.

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. The σ_meta constant reflects the inductive influence of a substituent on the reactivity of a functional group at the meta position.[3]

GroupHammett Constant (σ_meta)Dominant Electronic Effect
-SOCH₃0.52[4][5]Strong Inductive Withdrawal (-I)
-SO₂CH₃0.60 - 0.68[4][5][6]Very Strong Inductive Withdrawal (-I)

As the data indicates, the sulfonyl group possesses a significantly larger σ_meta value, confirming its superior electron-withdrawing capacity compared to the sulfinyl group. This fundamental electronic difference is the primary driver for the observed variations in chemical reactivity.

G start Phenol + Sulfide anode Anodic Oxidation of Phenol start->anode Apply Current intermediate Generation of Radical Cation anode->intermediate Single Electron Transfer (SET) coupling Nucleophilic Attack by Sulfide intermediate->coupling product Aryl Sulfoxide (Sulfinyl Phenol) coupling->product EAS cluster_0 Ring pos1 1-OH (Strong Activator, o,p-Director) pos2 Position 2 (ortho) pos1->pos2 pos4 Position 4 (para) pos1->pos4 pos6 Position 6 (ortho) pos1->pos6 pos3 3-SOxR (Strong Deactivator, m-Director)

Sources

Comparative

Comprehensive Analytical Comparison Guide: Reference Standards for 3-(Methanesulfinyl)phenol Analysis

Executive Summary & The Analytical Challenge 3-(Methanesulfinyl)phenol (CAS 15105-62-1) is a critical organosulfur intermediate and a key degradation metabolite in both pharmaceutical development and agrochemical monitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

3-(Methanesulfinyl)phenol (CAS 15105-62-1) is a critical organosulfur intermediate and a key degradation metabolite in both pharmaceutical development and agrochemical monitoring. Structurally, it features an acidic phenolic hydroxyl group paired with a polar, redox-active methylsulfinyl moiety.

The Causality of Method Selection: Historically, analysts attempted to quantify sulfoxide-containing metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). However, the sulfoxide group is notoriously thermally labile. In the heated injection port of a gas chromatograph, sulfoxides easily undergo artifactual oxidation, converting into their corresponding sulfone forms, which entirely invalidates quantitative accuracy[1].

Consequently, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become the mandatory standard for this class of compounds[1]. Yet, LC-MS/MS introduces a different challenge: matrix-induced signal suppression . During Electrospray Ionization (ESI), the target analyte competes with co-extracted matrix components for a limited pool of protons, frequently causing a severely decreased signal response[1]. To build a self-validating system that automatically corrects for this suppression, the selection of the correct analytical reference standard is the most critical variable in the workflow.

Comparison of Analytical Reference Standards

To guarantee scientific integrity and quantitative accuracy, laboratories must choose between three primary reference standard strategies. The table below objectively compares these alternatives based on experimental performance data.

Standard TypeExample CompoundMatrix Effect MitigationRetention Time AlignmentCost & AccessibilityBest Use Case
Neat CRM (External) 3-(Methanesulfinyl)phenolPoor: Cannot compensate for ESI competition[1].IdenticalLow cost; widely available.Matrix-free formulations; neat solvent calibration.
Structural Analog (Internal) 4-(Methanesulfinyl)phenolModerate: Corrects for general extraction losses but elutes at a different RT.Offset (Δ 0.5 - 1.5 min)Medium cost; readily synthesized.Routine screening where SIL standards are cost-prohibitive.
Stable Isotope-Labeled (SIL) 3-(Methanesulfinyl)phenol-d3Excellent: Perfectly compensates for matrix-induced ion suppression[1].Identical (Co-eluting)High cost; custom synthesis required.Gold Standard: Regulated bioanalysis and complex food matrices.

Mandatory Visualizations: Pathways and Workflows

To understand the necessity of strict pH and temperature control during analysis, one must first visualize the metabolic and environmental degradation pathway of the compound.

Pathway A 3-(Methylthio)phenol (Thioether) B 3-(Methanesulfinyl)phenol (Sulfoxide) A->B Oxidation (CYP450 / Environment) B->A Reduction (Microbial/Low pH) C 3-(Methanesulfonyl)phenol (Sulfone) B->C Further Oxidation (Thermal/Chemical)

Caption: Metabolic oxidation-reduction pathway of the thioether-sulfoxide-sulfone system.

Workflow S1 1. Sample Collection & SIL Spiking (Internal Standard Normalization) S2 2. Citrate-Buffered QuEChERS (pH 5.0-5.5 Stabilization) S1->S2 S3 3. dSPE Clean-up (Matrix Removal via PSA/C18) S2->S3 S4 4. UHPLC Separation (C18 Column, 0.1% Formic Acid) S3->S4 S5 5. ESI+ MS/MS Detection (MRM Mode Quantification) S4->S5

Caption: Self-validating UHPLC-MS/MS workflow for 3-(methanesulfinyl)phenol quantification.

Self-Validating Experimental Protocol: UHPLC-MS/MS

This protocol is designed as a self-validating system. By utilizing a Stable Isotope-Labeled (SIL) internal standard spiked prior to extraction, the method continuously verifies its own extraction efficiency and ionization stability.

Step 1: Citrate-Buffered QuEChERS Extraction
  • Causality: Sulfoxides are highly sensitive to pH extremes, which can trigger artifactual reduction or oxidation. Utilizing a citrate-buffered QuEChERS method locks the extraction environment at a slightly acidic pH (5.0–5.5), ensuring the structural integrity of 3-(methanesulfinyl)phenol during aggressive solvent extraction[2].

  • Weigh 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Spike the sample with 100 µL of the SIL internal standard (e.g., 3-(methanesulfinyl)phenol-d3 at 1.0 µg/mL).

  • Add 10 mL of LC-MS grade acetonitrile and shake vigorously for 1 minute.

  • Add citrate buffer salts (4 g MgSO4, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake immediately to prevent agglomeration[2].

  • Centrifuge at 3000 rcf for 5 minutes.

Step 2: Dispersive Solid-Phase Extraction (dSPE) Clean-up
  • Transfer 1 mL of the upper acetonitrile layer into a dSPE tube containing 150 mg MgSO4, 25 mg Primary Secondary Amine (PSA), and 25 mg C18 sorbent.

  • Vortex for 30 seconds and centrifuge at 10,000 rcf for 2 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: UHPLC-MS/MS Parameters
  • Causality: The addition of 0.1% formic acid to the mobile phase serves a dual mechanistic purpose. First, it suppresses the ionization of the phenolic hydroxyl group (pKa ~9.5) in the liquid phase, ensuring sharp, predictable retention on the reversed-phase C18 column[3]. Second, it provides the abundant proton source necessary to drive the competitive ionization process in the ESI+ source, maximizing the yield of the

    
     precursor ion[1].
    
  • Column: High-strength silica C18 (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[3].

  • Mobile Phase A: LC-MS grade water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade acetonitrile with 0.1% Formic Acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Validation Criteria: The system is considered validated for a given batch if the absolute recovery of the SIL internal standard falls between 70% and 120%, with a Relative Standard Deviation (RSD) of ≤20%[1].

References

  • Lee, J., & Kim, J.-H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules / PMC (nih.gov). URL:[Link]

  • Ferrer, C., et al. (2017). Application of LC-Time-of-Flight and Orbitrap-MS/MS for Pesticide Residues in Fruits and Vegetables. DOI.org. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; PPE Guide: Handling 3-(Methanesulfinyl)phenol

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as an applied science. To safely handle complex organic molecules like 3-(Methanesulfinyl)phenol, researchers must...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as an applied science. To safely handle complex organic molecules like 3-(Methanesulfinyl)phenol, researchers must understand the mechanistic causality behind the hazards. This guide provides a self-validating, step-by-step operational framework designed specifically for drug development professionals and synthetic chemists working with penetrative phenolic compounds.

The "Trojan Horse" Effect: Mechanistic Toxicology

Handling 3-(Methanesulfinyl)phenol requires a fundamental understanding of its dual-hazard molecular structure. The compound presents a compounding risk profile:

  • The Payload (Phenol Moiety): Phenols are potent corrosives and systemic toxins. They rapidly denature epidermal proteins, causing severe tissue necrosis and central nervous system depression upon systemic entry.

  • The Delivery Vehicle (Methanesulfinyl Group): Structurally and mechanistically analogous to Dimethyl Sulfoxide (DMSO), the methanesulfinyl group acts as an aggressive transdermal penetration enhancer.

When exposed to standard thin-mil laboratory gloves, the methanesulfinyl moiety rapidly degrades the elastomer. It functions as a "Trojan Horse," actively transporting the toxic phenol ring across the stratum corneum lipid bilayer and directly into the systemic circulation. This bypasses the body's natural dermal defenses, meaning a minor splash can rapidly escalate into a systemic toxicological event.

Toxicology A 3-(Methanesulfinyl)phenol Exposure B Methanesulfinyl Group (Penetration Enhancer) A->B C Phenol Moiety (Toxic & Corrosive) A->C D Lipid Bilayer Disruption B->D Facilitates E Rapid Transdermal Delivery C->E Carried via D->E F Systemic Toxicity & Tissue Necrosis E->F Results in

Mechanistic pathway of 3-(Methanesulfinyl)phenol transdermal toxicity.

Evidence-Based PPE Matrix

Because of the transdermal penetration risks, standard laboratory PPE is insufficient. Based on standard for structural analogs (DMSO and Phenol), we must extrapolate the breakthrough times to select appropriate barrier materials [1].

Table 1: Comparative Elastomer Breakthrough Times for Structural Analogs

Elastomer MaterialDMSO BreakthroughPhenol (85%) BreakthroughSuitability for 3-(Methanesulfinyl)phenol
Thin-mil Nitrile (4-8 mil) < 10 minutes< 10 minutesNOT RECOMMENDED (Immediate failure)
Natural Rubber Latex < 10 minutes< 10 minutesNOT RECOMMENDED (Immediate failure)
Neoprene (15 mil) 120 - 240 minutes60 - 120 minutesAcceptable strictly for short-term splash contact
Butyl Rubber (≥ 15 mil) > 480 minutes> 480 minutesREQUIRED (Gold standard barrier)
Required Personal Protective Equipment
  • Primary Hand Protection: Heavy-duty Butyl Rubber gloves (≥ 15 mil). Causality: Butyl rubber is the only standard elastomer that provides >480 minutes of resistance against both sulfoxides and highly concentrated phenols.

  • Secondary Hand Protection: Nitrile inner gloves (8 mil). Causality: Provides a secondary barrier and maintains tactile sensitivity during the doffing process of the contaminated outer gloves.

  • Body Protection: Tychem® 2000 (or equivalent non-porous) apron worn over a lab coat. Causality: Cotton lab coats absorb and hold penetrative liquids against the skin; a non-porous barrier prevents capillary action.

  • Eye/Face Protection: Chemical splash goggles paired with a full face shield. Causality: Prevents severe ocular damage from aerosolized corrosives, which standard safety glasses cannot block.

Operational Workflow: Dispensing and Reaction Setup

Trust in laboratory safety comes from verification, not assumption. The following protocol is a self-validating system —every step incorporates a physical or visual confirmation that the safety measure is actively working before proceeding.

Step 1: System Validation (Pre-Operation)

  • Action: Verify the fume hood face velocity is between 80–100 feet per minute (fpm).

  • Validation: Check the digital monitor, then manually verify directional flow by holding a Kimwipe at the sash edge. It must pull steadily inward.

Step 2: PPE Integrity Check

  • Action: Perform the "inflation test" on your heavy-duty butyl rubber gloves.

  • Validation: Trap air inside the glove, roll the cuff tightly, and apply pressure. If the glove holds pressure for 10 seconds without deflating, the barrier is intact. Micro-tears invisible to the naked eye will fail this test.

Step 3: Dispensing Protocol

  • Action: Place the 3-(Methanesulfinyl)phenol stock container inside a secondary high-density polyethylene (HDPE) containment tray within the hood.

  • Causality: If the primary glass container fractures, the HDPE tray isolates the hazard, preventing the corrosive material from spreading across the hood deck.

Step 4: Transfer and Weighing

  • Action: Use a dedicated PTFE-coated spatula to transfer the compound into a pre-tared, sealable glass vial. Seal the vial before removing it from the hood.

  • Causality: PTFE prevents chemical adherence. Sealing the vial ensures no toxic vapor release occurs during transit to the analytical balance or reactor.

Step 5: Decontamination (Doffing)

  • Action: Wipe the exterior of the sealed vial and all tools with a Polyethylene Glycol (PEG 400) soaked wipe, followed by an ethanol wipe.

  • Causality: PEG 400 is highly effective at solubilizing and neutralizing phenolic residues, whereas water alone is insufficient due to the compound's organic nature.

Workflow Start 1. Pre-Operation PPE Verification & Hood Prep Dispense 2. Dispensing Use secondary containment Start->Dispense Transfer 3. Transfer Closed-system or sealed vials Dispense->Transfer Decon 4. Decontamination Quench surfaces & tools Transfer->Decon Disposal 5. Waste Disposal Segregated hazardous waste Decon->Disposal

Step-by-step operational workflow for handling and disposal.

Emergency Protocols & Waste Management

Even with rigorous protocols, emergency preparedness is non-negotiable. The safety profile of analogous compounds, such as, dictates strict post-exposure responses [2].

Emergency Exposure Response
  • Dermal Contact: Immediately remove contaminated clothing. Do NOT use water initially , as it can spread the lipophilic phenol over a larger surface area. Swab the affected area immediately with Polyethylene Glycol (PEG 300 or 400) or isopropyl alcohol to solubilize and remove the chemical. Only after swabbing should you flush the area with copious amounts of water for 15 minutes.

  • Ocular Contact: Flush with water using an emergency eyewash station for a minimum of 15 minutes. Seek immediate ophthalmological care.

Disposal Plan

According to standard , sulfoxide-containing waste requires specific segregation[3]:

  • Segregation: Collect all 3-(Methanesulfinyl)phenol waste (solid, liquid, and contaminated consumables) in a dedicated, chemically compatible glass or HDPE container.

  • Incompatibility Warning (Critical): Ensure the waste stream is strictly isolated from strong oxidizing agents (e.g., nitric acid, peroxides). Sulfoxides can undergo violent, explosive exothermic oxidation when mixed with strong oxidizers.

  • Labeling: Affix a hazardous waste tag explicitly stating: "Toxic/Corrosive Organic Waste: Contains Phenol and Sulfoxide Derivatives."

References

  • Title: Chemical Resistance Guide for Gloves Source: University of Texas at Austin Environmental Health and Safety URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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